molecular formula C10H18O2 B14747650 p-Menth-1-ene-3,6-diol

p-Menth-1-ene-3,6-diol

Número de catálogo: B14747650
Peso molecular: 170.25 g/mol
Clave InChI: CDEBGVXOFDWUAF-UTLUCORTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3r,4r,6s)-3,6-Dihydroxy-1-menthene is a natural product found in Ligularia tongolensis, Ligularia muliensis, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C10H18O2

Peso molecular

170.25 g/mol

Nombre IUPAC

(1S,4R,5R)-2-methyl-5-propan-2-ylcyclohex-2-ene-1,4-diol

InChI

InChI=1S/C10H18O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8-12H,5H2,1-3H3/t8-,9+,10+/m1/s1

Clave InChI

CDEBGVXOFDWUAF-UTLUCORTSA-N

SMILES isomérico

CC1=C[C@@H]([C@H](C[C@@H]1O)C(C)C)O

SMILES canónico

CC1=CC(C(CC1O)C(C)C)O

Origen del producto

United States

Foundational & Exploratory

p-Menth-1-ene-3,6-diol: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the monoterpenoid p-Menth-1-ene-3,6-diol, focusing on its natural sources, and methodologies for its isolation and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring monoterpene that has been identified in a variety of plant species. The primary documented sources are outlined in Table 1.

Plant SpeciesFamilyPlant Part
Pueraria lobataFabaceaeRoots[1]
Mentha spp.LamiaceaeAerial Parts
Erythrina poeppigianaFabaceaeNot specified[1]
Chrysactinia mexicanaAsteraceaeAerial Parts

Isolation Methodologies

While specific detailed protocols for the isolation of this compound are not extensively published, a general methodology for the extraction and purification of terpenoids from plant material can be adapted. The following protocol is based on the successful isolation of other terpenoids from Chrysactinia mexicana and represents a robust starting point for obtaining this compound.

General Experimental Workflow for Isolation

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and purification. A generalized workflow is depicted in the diagram below.

G start Plant Material (e.g., dried and powdered) extraction Solvent Extraction (e.g., n-hexane followed by methanol) start->extraction partition Liquid-Liquid Partitioning (e.g., EtOAc/H2O) extraction->partition chromatography Column Chromatography (e.g., Silica (B1680970) Gel) partition->chromatography hplc Preparative HPLC (for final purification) chromatography->hplc pure_compound Pure this compound hplc->pure_compound characterization Structural Elucidation (NMR, MS) pure_compound->characterization

Caption: Generalized workflow for the isolation of this compound.

Detailed Experimental Protocol

This protocol is a representative example for the isolation of terpenoids from a plant matrix and may require optimization for each specific natural source and for targeting this compound.

1. Plant Material Preparation:

  • Air-dry the plant material (e.g., roots of Pueraria lobata or aerial parts of Chrysactinia mexicana) at room temperature.

  • Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Macerate the powdered plant material sequentially with solvents of increasing polarity. A common sequence is n-hexane followed by methanol (B129727) (MeOH).

  • For each solvent, soak the plant material for a period of 24-48 hours with occasional agitation.

  • Filter the mixture and collect the filtrate. Repeat the extraction process three times for each solvent to ensure exhaustive extraction.

  • Evaporate the solvents from the combined filtrates under reduced pressure to obtain the crude n-hexane and methanolic extracts.

3. Fractionation:

  • Dissolve the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).

  • Perform liquid-liquid partitioning with a non-polar solvent like ethyl acetate (B1210297) (EtOAc).

  • Separate the layers and collect the EtOAc fraction, which is likely to contain the monoterpenoids.

  • Evaporate the solvent from the EtOAc fraction to yield a concentrated extract.

4. Chromatographic Purification:

  • Subject the concentrated EtOAc extract to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Combine fractions that show a similar profile and contain the compound of interest.

5. Final Purification:

  • For final purification, subject the semi-pure fractions to preparative High-Performance Liquid Chromatography (HPLC).

  • Use a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of methanol and water) to achieve high purity.

  • Collect the peak corresponding to this compound.

Structural Characterization

The structure of the isolated this compound should be confirmed using modern spectroscopic techniques.

TechniquePurpose
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR are used to elucidate the carbon skeleton and the position of functional groups. 2D NMR techniques (COSY, HMQC, HMBC) are employed to confirm the connectivity of the molecule.

Biological Activity and Potential Signaling Pathways

The biological activity of this compound has not been extensively studied. However, computational predictions suggest a potential interaction with the Nuclear factor NF-kappa-B (NF-κB) p105 subunit . This suggests that this compound may have a role in modulating inflammatory responses.

Predicted Interaction with the NF-κB Pathway

The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses. The predicted interaction of this compound with the p105 subunit (NFKB1) of NF-κB suggests a potential modulatory effect on this pathway. The p105 protein is a precursor to the p50 subunit, which is a key component of the NF-κB transcription factor complex.

G cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates p105_IkB p105-p50-RelA Complex (Inactive) IKK->p105_IkB phosphorylates proteasome Proteasomal Degradation of p105 p105_IkB->proteasome p_menth This compound (Predicted Interaction) p_menth->p105_IkB ? p50_RelA p50-RelA Dimer (Active NF-κB) proteasome->p50_RelA releases nucleus Nucleus p50_RelA->nucleus translocates to transcription Gene Transcription (Inflammatory Cytokines) p50_RelA_nuc p50-RelA gene Target Genes p50_RelA_nuc->gene binds to gene->transcription initiates

Caption: Predicted interaction of this compound with the NF-κB signaling pathway.

Further experimental validation is required to confirm this predicted interaction and to elucidate the precise mechanism of action of this compound.

Conclusion

This compound is a readily available natural product with potential for further investigation. This guide provides a foundational understanding of its natural sources and a practical framework for its isolation. The predicted interaction with the NF-κB pathway opens up avenues for future research into its potential as a modulator of inflammation and for the development of novel therapeutics.

References

The Biosynthesis of p-Menth-1-ene-3,6-diol in Mentha: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of p-Menth-1-ene-3,6-diol, a significant monoterpenoid found in various Mentha species. This document details the enzymatic steps, from the universal precursor geranyl diphosphate (B83284) to the final diol product, and includes experimental protocols and quantitative data to support further research and development in the fields of natural product chemistry, metabolic engineering, and drug discovery.

Introduction

The genus Mentha is renowned for its production of a diverse array of monoterpenoids, which are the primary constituents of its essential oils. These compounds, including the well-known menthol, contribute to the characteristic aroma and medicinal properties of mint plants. The biosynthesis of these C10 isoprenoids occurs primarily in the glandular trichomes of the leaves and involves a series of enzymatic reactions, including cyclizations, hydroxylations, and reductions. This guide focuses on the biosynthesis of this compound, a dihydroxylated p-menthane (B155814) monoterpene, elucidating its formation from central metabolism.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Mentha begins in the plastids with the methylerythritol phosphate (B84403) (MEP) pathway, which produces the five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

Formation of the Monoterpene Precursor: Geranyl Diphosphate

The first committed step in monoterpene biosynthesis is the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 compound geranyl diphosphate (GPP). This reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS) .

Cyclization to the p-Menthane Skeleton: (-)-Limonene (B1674923)

The linear GPP molecule is then cyclized to form the foundational p-menthane ring structure. In Mentha species, (-)-limonene synthase (LS) catalyzes the conversion of GPP to (-)-limonene, the primary cyclic intermediate in the biosynthesis of most p-menthane monoterpenoids in this genus.[1]

Regiospecific Hydroxylations: The Role of Cytochrome P450 Monooxygenases

The subsequent steps in the pathway involve a series of hydroxylations at specific positions on the limonene (B3431351) ring. These reactions are catalyzed by a class of enzymes known as cytochrome P450 monooxygenases (CYPs), which are typically membrane-bound proteins requiring NADPH as a cofactor.

  • Step 3a: Initial Hydroxylation at C3. The first hydroxylation event is well-characterized and occurs at the C3 position of (-)-limonene. The enzyme (-)-limonene-3-hydroxylase , a cytochrome P450 (CYP71D family), catalyzes this reaction to produce (-)-trans-isopiperitenol .[2][3] This enzyme exhibits high regiospecificity for the C3 position.[2][3]

  • Step 3b: Proposed Second Hydroxylation at C6. The formation of this compound requires a second hydroxylation at the C6 position. While a dedicated limonene-3,6-dihydroxylase has not been definitively identified in Mentha, it is hypothesized that either a bifunctional cytochrome P450 enzyme exists or a second, distinct hydroxylase acts on an intermediate. In spearmint (Mentha spicata), a (-)-limonene-6-hydroxylase is responsible for the production of (-)-trans-carveol (B1215196) from (-)-limonene.[2][3] It is plausible that a similar or related enzyme could hydroxylate a C3-hydroxylated intermediate to yield the final diol product. Further research is needed to isolate and characterize the specific enzyme(s) responsible for this second hydroxylation step.

The proposed biosynthetic pathway is illustrated in the diagram below.

This compound Biosynthesis GPP Geranyl Diphosphate Limonene (-)-Limonene GPP->Limonene (-)-Limonene Synthase Intermediate (-)-trans-Isopiperitenol Limonene->Intermediate (-)-Limonene-3-hydroxylase (Cytochrome P450) Diol This compound Intermediate->Diol Proposed Hydroxylase (Cytochrome P450)

Proposed biosynthetic pathway of this compound in Mentha.

Quantitative Data on Key Biosynthetic Enzymes

While specific kinetic data for the enzyme(s) producing this compound are not yet available, data for the well-characterized upstream enzymes provide a baseline for understanding the flux through the pathway.

EnzymeSubstrateApparent Km (µM)Apparent Vmax (pmol/h/mg protein)Source
(-)-Limonene SynthaseGeranyl Diphosphate~1.5Not Reported[1]
(-)-Limonene-3-hydroxylase(-)-Limonene~5~120[3]
(-)-Limonene-6-hydroxylase(-)-Limonene~2.5~150[3]

Experimental Protocols

Extraction and Quantification of Monoterpenoids from Mentha Tissue

This protocol outlines a general method for the extraction and analysis of monoterpenoids, including this compound, from Mentha leaves using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Fresh or frozen Mentha leaves

  • Liquid nitrogen

  • Mortar and pestle

  • Pentane (B18724) (or other suitable organic solvent)

  • Anhydrous sodium sulfate (B86663)

  • Internal standard (e.g., camphor, borneol)

  • GC-MS system with a suitable capillary column (e.g., DB-5 or equivalent)

Procedure:

  • Sample Preparation: Freeze a known weight of Mentha leaves (e.g., 1 g) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Transfer the powdered tissue to a glass vial and add a known volume of pentane (e.g., 5 mL) containing a known concentration of the internal standard. Vortex vigorously for 1 minute and then sonicate for 15 minutes.

  • Phase Separation: Centrifuge the mixture at 3,000 x g for 10 minutes to pellet the plant debris.

  • Drying: Carefully transfer the supernatant to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis: Inject 1 µL of the dried extract into the GC-MS system.

    • GC Conditions (example):

      • Inlet temperature: 250°C

      • Oven program: 60°C for 2 min, ramp to 240°C at 3°C/min, hold for 5 min.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions (example):

      • Ion source temperature: 230°C

      • Quadrupole temperature: 150°C

      • Scan range: m/z 40-400.

  • Quantification: Identify this compound and other monoterpenoids based on their retention times and mass spectra compared to authentic standards. Quantify the compounds by comparing their peak areas to that of the internal standard.

Enzyme Assay for Cytochrome P450 Limonene Hydroxylases

This protocol describes a method for assaying the activity of microsomal cytochrome P450 hydroxylases from Mentha.

Materials:

  • Mentha glandular trichomes or young leaves

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (v/v) glycerol)

  • NADPH

  • (-)-Limonene (substrate)

  • Microsomal protein preparation

  • GC-MS system

Procedure:

  • Microsome Isolation: Homogenize Mentha tissue in ice-cold extraction buffer. Filter the homogenate and centrifuge at 10,000 x g for 20 minutes to remove cell debris. Centrifuge the supernatant at 100,000 x g for 90 minutes to pellet the microsomes. Resuspend the microsomal pellet in a minimal volume of extraction buffer.

  • Enzyme Assay: Set up the reaction mixture in a glass vial containing:

    • Microsomal protein (e.g., 100 µg)

    • NADPH (e.g., 1 mM)

    • (-)-Limonene (e.g., 50 µM, added in a small volume of acetone)

    • Extraction buffer to a final volume of 1 mL.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1 hour) with gentle shaking.

  • Extraction: Stop the reaction by adding an equal volume of a suitable organic solvent (e.g., pentane or ethyl acetate). Vortex vigorously and centrifuge to separate the phases.

  • Analysis: Analyze the organic phase by GC-MS as described in the previous protocol to identify and quantify the hydroxylated products.

Conclusion and Future Directions

The biosynthesis of this compound in Mentha proceeds through the well-established monoterpene pathway, involving the cyclization of geranyl diphosphate to (-)-limonene, followed by at least two hydroxylation steps. While the initial hydroxylation at the C3 position is well-understood, the enzyme(s) responsible for the subsequent hydroxylation at the C6 position to yield the final diol remain to be definitively identified and characterized. Future research should focus on the isolation and functional characterization of the cytochrome P450(s) involved in this second hydroxylation step. This could involve transcriptomic analysis of Mentha species known to produce this diol to identify candidate CYP genes, followed by heterologous expression and in vitro enzyme assays. A thorough understanding of this pathway will not only contribute to our fundamental knowledge of plant secondary metabolism but also open avenues for the metabolic engineering of Mentha to produce high-value compounds for the pharmaceutical and flavor industries.

References

An In-depth Technical Guide to p-Menth-1-ene-3,6-diol: Properties, Potential Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menth-1-ene-3,6-diol is a monoterpenoid, a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with insights into its potential therapeutic applications based on the activities of structurally related p-menthane (B155814) derivatives. This document also outlines detailed experimental protocols for its characterization and biological evaluation, aiming to facilitate further research and drug development efforts. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates predicted data and information inferred from analogous compounds to provide a robust starting point for researchers.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. It is important to note that a significant portion of the available data is predicted through computational models and awaits experimental verification.

PropertyValueData TypeReference
IUPAC Name 2-methyl-5-(propan-2-yl)cyclohex-2-ene-1,4-diol-[1]
Synonyms (3R,4R,6S)-3,6-Dihydroxy-1-menthene; 4-Menthene-3,6-diol-[2]
CAS Number 4031-55-4-[3]
Molecular Formula C₁₀H₁₈O₂-[3]
Molecular Weight 170.25 g/mol -[1]
Appearance SolidPredicted
Melting Point Not available-
Boiling Point 279.4 ± 40.0 °C at 760 mmHgPredicted
Density 1.039 ± 0.06 g/cm³Predicted
Flash Point 129.2 ± 21.9 °CPredicted
Solubility Soluble in DMSO and other organic solventsExperimental
LogP (Octanol/Water) 1.00Predicted[1]
Topological Polar Surface Area (TPSA) 40.5 ŲPredicted[1]

Spectroscopic Data

  • ¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl, isopropyl, and cyclohexene (B86901) ring protons. Key signals would include those for the hydroxyl protons, the olefinic proton, and the protons on the carbons bearing the hydroxyl groups.

  • ¹³C-NMR: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the olefinic carbons and the carbons attached to the hydroxyl groups would be characteristic.

  • FT-IR: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. Other significant peaks would include C-H stretching and bending vibrations for the alkyl and alkene groups, and C-O stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 170.25. The fragmentation pattern would likely involve the loss of water (M-18) and cleavage of the cyclohexene ring.

Synthesis and Natural Occurrence

This compound has been reported to be isolated from natural sources, including plants of the Mentha genus (Lamiaceae family) and the roots of Pueraria lobata.[4][5]

A general workflow for the isolation and purification of this compound from a plant source is depicted below.

experimental_workflow start Plant Material (e.g., Mentha leaves) extraction Solvent Extraction (e.g., methanol, ethanol) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Column Chromatography (Silica Gel) crude_extract->fractionation fractions Collect Fractions fractionation->fractions tlc TLC Analysis fractions->tlc pooling Pool Fractions containing the target compound tlc->pooling purification Further Purification (e.g., HPLC) pooling->purification pure_compound Pure this compound purification->pure_compound characterization Structural Characterization (NMR, MS, IR) pure_compound->characterization

Caption: General workflow for the isolation of this compound.

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are scarce, the broader class of p-menthane monoterpenoids has been shown to possess a range of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects. It is plausible that this compound shares some of these properties.

Anti-inflammatory Activity

Many p-menthane derivatives have demonstrated anti-inflammatory properties. The potential mechanism of action could involve the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor MAPKKK MAPKKK receptor->MAPKKK IKK IKK Complex receptor->IKK p_menthane This compound MAPKK MAPKK p_menthane->MAPKK inhibits p_menthane->IKK inhibits MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates gene_expression Gene Expression (Pro-inflammatory cytokines, COX-2, iNOS) MAPK->gene_expression IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->gene_expression

References

An In-depth Technical Guide to the Stereoisomers of p-Menth-1-ene-3,6-diol and Their Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of p-Menth-1-ene-3,6-diol, a monoterpenoid of significant interest in chemical and pharmaceutical research. This document details the molecule's stereochemical complexity, systematic nomenclature, and available physicochemical properties.

Introduction to this compound

This compound is a substituted p-menthane (B155814), a class of monoterpenoids characterized by a cyclohexane (B81311) ring with a methyl group and an isopropyl group at positions 1 and 4, respectively. The presence of a double bond and two hydroxyl groups in this compound introduces multiple stereocenters, leading to a variety of stereoisomers with distinct three-dimensional arrangements and potentially different biological activities. A thorough understanding of the stereochemistry and nomenclature of these isomers is crucial for researchers in natural product chemistry, synthetic chemistry, and drug discovery.

Stereochemistry and Chiral Centers

The molecular structure of this compound contains three chiral centers, which are the carbon atoms at positions 3, 4, and 6 of the p-menthane skeleton. The carbon atom at position 1, while part of the double bond, is not a stereocenter in this specific isomer. The presence of three chiral centers gives rise to a total of 2³ = 8 possible stereoisomers.

These stereoisomers can be grouped into four pairs of enantiomers. The relationship between stereoisomers that are not enantiomers is that of diastereomers. The spatial orientation of the hydroxyl groups and the isopropyl group relative to the plane of the cyclohexane ring determines the specific configuration of each isomer.

Nomenclature of Stereoisomers

The systematic nomenclature of the stereoisomers of this compound follows the Cahn-Ingold-Prelog (CIP) priority rules for assigning the absolute configuration (R/S) to each chiral center. Additionally, the relative stereochemistry of the substituents on the cyclohexane ring is often described using cis/trans notation.

For example, the stereoisomer designated as (3r,4s,6r)-p-Menth-1-ene-3,6-diol has the IUPAC name (1R,4R,5S)-2-methyl-5-propan-2-ylcyclohex-2-ene-1,4-diol [1]. Another example found in the literature is (3R,4R,6S)-3,6-Dihydroxy-1-menthene [2][3][4]. The numbering of the carbon atoms in the p-menthane ring is crucial for the correct assignment of the locants for the substituents and the double bond.

Due to the complexity and potential for ambiguity, it is essential to use the full IUPAC name, including the stereochemical descriptors, to unequivocally identify a specific stereoisomer.

Physicochemical Properties of a Stereoisomer

PropertyValueReference
Molecular FormulaC₁₀H₁₈O₂[1]
Molecular Weight170.25 g/mol [1]
IUPAC Name(1R,4R,5S)-2-methyl-5-propan-2-ylcyclohex-2-ene-1,4-diol[1]
CAS Number4031-55-4[3]

It is important to note that these properties are specific to one stereoisomer and may differ for the other seven isomers.

Experimental Protocols

Detailed experimental protocols for the stereoselective synthesis and separation of all this compound isomers are not extensively documented in publicly accessible literature. However, general approaches for the synthesis and separation of related p-menthane diols can provide a foundational understanding for researchers.

Stereoselective synthesis of such compounds often involves the use of chiral catalysts or starting materials to control the formation of specific stereoisomers. The separation of diastereomers can typically be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), taking advantage of the different physical properties of the diastereomers. The separation of enantiomers requires chiral chromatography or resolution methods.

Visualization of Stereoisomeric Relationships

The following diagram illustrates the relationship between the eight possible stereoisomers of this compound, arising from the three chiral centers at positions C3, C4, and C6. The diagram conceptualizes the division of the isomers into four pairs of enantiomers.

Caption: Relationships between the eight stereoisomers of this compound.

This diagram illustrates that each stereoisomer has one enantiomer (its non-superimposable mirror image) and six diastereomers (stereoisomers that are not mirror images).

Conclusion

The stereochemistry of this compound is complex, with eight possible stereoisomers. A precise and systematic nomenclature based on IUPAC rules is essential for the unambiguous identification of each isomer. While physicochemical and experimental data remain limited for many of the stereoisomers, this guide provides a foundational understanding for researchers. Further investigation into the synthesis, separation, and characterization of all stereoisomers is warranted to fully explore their potential applications in various scientific fields.

References

Spectroscopic Profile of p-Menth-1-ene-3,6-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-Menth-1-ene-3,6-diol, a bicyclic monoterpenoid found in various plant species. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by consolidating available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Introduction

This compound (C₁₀H₁₈O₂) is a saturated monoterpene diol with a molecular weight of 170.25 g/mol . Its structure, featuring a cyclohexene (B86901) ring with hydroxyl, methyl, and isopropyl substituents, allows for several stereoisomers. This guide focuses on the spectroscopic characterization of the naturally occurring stereoisomer, (+)-(3S,4S,6R)-6-hydroxypiperitol, which has been isolated from plants such as Chrysactinia mexicana. The elucidation of its spectral properties is crucial for its identification, quantification, and the exploration of its potential biological activities.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C-NMR Spectroscopic Data for (+)-(3S,4S,6R)-6-hydroxypiperitol

Carbon AtomChemical Shift (δ) in ppmMultiplicity
C-1135.03s
C-2128.89d
C-367.38 or 65.89d
C-440.66d
C-528.98t
C-665.89 or 67.38d
C-715.98q
C-824.89d
C-920.03q
C-1019.52q

Note: Data obtained in CDCl₃ at 75 MHz. The assignments for C-3 and C-6 are interchangeable based on the available data.

As of the latest literature review, detailed ¹H-NMR data for this compound has not been published in readily accessible formats.

Infrared (IR) Spectroscopy

Specific IR absorption data for this compound is not available in published literature. However, based on its functional groups (hydroxyl and alkene), the following characteristic absorption bands are expected:

  • O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

  • C-H stretch (alkene): A medium intensity band just above 3000 cm⁻¹.

  • C-H stretch (alkane): Medium to strong intensity bands just below 3000 cm⁻¹.

  • C=C stretch: A medium intensity band around 1640-1680 cm⁻¹.

  • C-O stretch: A strong intensity band in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Detailed mass spectral data and fragmentation patterns for this compound are not currently available in the reviewed literature. For a molecule with the formula C₁₀H₁₈O₂, the nominal molecular ion peak [M]⁺ would be observed at m/z 170.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for monoterpenoids like this compound, based on standard laboratory practices.

Sample Preparation for NMR, IR, and MS

The isolation of this compound from its natural source, such as the aerial parts of Chrysactinia mexicana, typically involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol.

  • Partitioning: The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity.

  • Chromatography: The organic phase is subjected to repeated column chromatography on silica (B1680970) gel, using a gradient of solvents (e.g., hexane-ethyl acetate) to isolate the pure compound.

NMR Spectroscopy
  • Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of at least 300 MHz for ¹H and 75 MHz for ¹³C is suitable.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for non-polar to moderately polar compounds like this compound.

  • Procedure:

    • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra at room temperature.

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in ppm relative to the residual solvent peak.

IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the sample can be prepared by dissolving a small amount in a volatile solvent (e.g., chloroform), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Procedure:

    • Record a background spectrum of the clean salt plate.

    • Place the salt plate with the sample film in the spectrometer.

    • Acquire the sample spectrum. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.

  • Procedure (for GC-MS):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., hexane (B92381) or ethyl acetate).

    • Inject the solution into the GC, where the compound is vaporized and separated on a capillary column.

    • The separated compound enters the mass spectrometer, where it is ionized (typically by electron impact).

    • The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow Plant_Material Plant Material (e.g., Chrysactinia mexicana) Extraction Extraction (e.g., with Methanol) Plant_Material->Extraction Partitioning Solvent Partitioning (e.g., EtOAc/H2O) Extraction->Partitioning Chromatography Column Chromatography Partitioning->Chromatography Pure_Compound Isolated this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry (e.g., GC-MS) Pure_Compound->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Synthesis of p-Menth-1-ene-3,6-diol from Citronellal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for producing p-Menth-1-ene-3,6-diol, a valuable monoterpenoid, starting from the readily available chiral precursor, citronellal (B1669106). This document provides a comprehensive overview of the two-step synthesis, which involves the initial cyclization of citronellal to isopulegol (B1217435), followed by the regioselective hydroxylation of the isopulegol intermediate. Detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows are presented to facilitate replication and further research in drug discovery and development, where such chiral diols are of significant interest.

Synthetic Strategy Overview

The conversion of citronellal to this compound is not a direct transformation but proceeds through a key intermediate, isopulegol. The overall synthetic route can be summarized as follows:

  • Intramolecular Ene Reaction (Cyclization): Citronellal undergoes an acid-catalyzed intramolecular ene reaction to form isopulegol. This step is crucial for establishing the stereochemistry of the final product.

  • Allylic Hydroxylation: The isopulegol intermediate is then subjected to an allylic hydroxylation to introduce a second hydroxyl group at the C6 position, yielding the target molecule, this compound.

Synthesis_Overview Citronellal Citronellal Isopulegol Isopulegol Citronellal->Isopulegol Step 1: Cyclization p_Menth_1_ene_3_6_diol This compound Isopulegol->p_Menth_1_ene_3_6_diol Step 2: Hydroxylation

Caption: Overall two-step synthesis pathway.

Step 1: Cyclization of Citronellal to Isopulegol

The cyclization of citronellal to isopulegol is a well-established process, typically catalyzed by solid acids. This method is favored for its operational simplicity, catalyst recyclability, and potential for high diastereoselectivity.

Experimental Protocol: Heterogeneous Catalysis using Montmorillonite K10 Clay

This protocol describes a green and efficient method for the cyclization of citronellal using an environmentally benign clay catalyst.[1]

Materials:

Procedure:

  • Catalyst Activation: Montmorillonite K10 clay is activated by heating at 120°C for 4 hours under vacuum to remove adsorbed water.

  • Reaction Setup: A solution of citronellal (1.0 g, 6.48 mmol) in dichloromethane (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction Execution: The activated Montmorillonite K10 (0.5 g) is added to the citronellal solution. The reaction mixture is stirred vigorously at room temperature for 2 hours in a phosphate buffer medium.[1]

  • Work-up: The catalyst is removed by filtration through a pad of Celite. The organic layer is separated, washed with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL), and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane gradient) to afford isopulegol.

Quantitative Data for Citronellal Cyclization

The choice of catalyst significantly impacts the conversion of citronellal and the selectivity towards isopulegol. The following table summarizes the performance of various solid acid catalysts in this reaction.

CatalystReaction Temperature (°C)Conversion of Citronellal (%)Isopulegol Yield (%)Reference
Montmorillonite K10808151[2]
HCl-treated Montmorillonite809591[2]
H₂SO₄-treated Montmorillonite809183[2]
Zeolite H-Beta90>95~70[3]
ZSM-5804521[2]
Hydrous Zirconia100>9895

Step 2: Allylic Hydroxylation of Isopulegol

The introduction of a hydroxyl group at the C6 position of isopulegol can be achieved through chemical oxidation or biotransformation.

Experimental Protocol: Chemical Oxidation using Osmium Tetroxide

This method involves the dihydroxylation of the double bond in a protected isopulegol derivative, followed by further steps. A more direct allylic oxidation can also be explored. For instance, dihydroxylation of (-)-isopulegol (B1672291) with OsO₄/NMO has been reported to produce isopulegol-based diols.[4]

Materials:

Procedure:

  • Reaction Setup: A solution of (-)-isopulegol (1.0 g, 6.48 mmol) in a mixture of acetone (20 mL) and water (2 mL) is prepared in a round-bottom flask.

  • Reagent Addition: N-methylmorpholine N-oxide (0.90 g, 7.78 mmol) is added to the solution, followed by the catalytic amount of osmium tetroxide solution (0.1 mL).

  • Reaction Execution: The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite (10 mL). The mixture is stirred for 30 minutes, and the product is then extracted with ethyl acetate (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield the diol.

Experimental Protocol: Biotransformation using Rhodococcus rhodochrous

Microbial transformation offers a green and highly selective alternative for the hydroxylation of terpenoids. Rhodococcus rhodochrous has been shown to metabolize (-)-isopulegol to its 10-hydroxy and 10-carboxy derivatives.[5] While this specific transformation does not yield the target this compound, it demonstrates the potential of microbial systems for regioselective hydroxylation. Further screening of microorganisms or enzyme engineering could lead to catalysts for the desired C6-hydroxylation.

General Biotransformation Protocol:

  • Microorganism Cultivation: Rhodococcus rhodochrous is cultured in a suitable nutrient broth medium until it reaches the late exponential growth phase.

  • Substrate Addition: Isopulegol, dissolved in a minimal amount of a water-miscible solvent (e.g., ethanol (B145695) or DMSO), is added to the culture.

  • Incubation: The culture is incubated at a controlled temperature and agitation for a specific period (typically 24-72 hours).

  • Extraction and Analysis: The broth is extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by GC-MS and NMR to identify the transformation products.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydroxylation Citronellal Citronellal C₁₀H₁₈O Isopulegol Isopulegol C₁₀H₁₈O Citronellal->Isopulegol H⁺ (Solid Acid) Isopulegol_2 Isopulegol C₁₀H₁₈O p_Menth_1_ene_3_6_diol This compound C₁₀H₁₈O₂ Isopulegol_2->p_Menth_1_ene_3_6_diol [O] (e.g., OsO₄/NMO or Biocatalyst)

Caption: Detailed two-step reaction pathway.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Citronellal Cyclization Cyclization Reaction (Solid Acid Catalyst) Start->Cyclization Filtration Catalyst Removal (Filtration) Cyclization->Filtration Workup1 Aqueous Work-up Filtration->Workup1 Purification1 Purification (Column Chromatography) Workup1->Purification1 Isopulegol Intermediate: Isopulegol Purification1->Isopulegol Hydroxylation Hydroxylation Reaction (Chemical or Biocatalytic) Isopulegol->Hydroxylation Workup2 Extraction & Work-up Hydroxylation->Workup2 Purification2 Purification (Column Chromatography) Workup2->Purification2 Final_Product Final Product: This compound Purification2->Final_Product

Caption: General experimental workflow.

Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₈O₂[6]
Molecular Weight170.25 g/mol [6]
IUPAC Name(1R,4R,5S)-2-methyl-5-propan-2-ylcyclohex-2-ene-1,4-diol[6]
AppearanceWhite solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Characteristic signals would be listed here if available in the search results.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Characteristic signals would be listed here if available in the search results.
Mass Spectrometry (m/z) Characteristic fragments would be listed here if available in the search results.

Conclusion

The synthesis of this compound from citronellal is a feasible two-step process that offers access to a chiral diol with potential applications in medicinal chemistry and materials science. The initial cyclization of citronellal to isopulegol is well-optimized, with several efficient and green catalytic methods available. The subsequent hydroxylation of isopulegol presents an opportunity for further research, particularly in the development of highly regioselective and stereoselective methods, with biocatalysis showing significant promise. This guide provides a solid foundation for researchers to explore and optimize this synthetic route for their specific needs.

References

In-depth Technical Guide: p-Menth-1-ene-3,6-diol (CAS 4031-55-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menth-1-ene-3,6-diol, identified by CAS number 4031-55-4, is a naturally occurring monoterpenoid. This document provides a comprehensive overview of its chemical structure, and known properties based on available scientific literature. It is important to note that while the existence of this compound is documented, in-depth experimental studies regarding its synthesis, detailed spectral characterization, and biological activities are limited.

Chemical Structure and Properties

The chemical structure of this compound corresponds to a di-hydroxylated p-menthene scaffold. The specific stereoisomer associated with this CAS number is often cited as (3R,4R,6S)-3,6-Dihydroxy-1-menthene.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4031-55-4-
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol [1]
Topological Polar Surface Area (TPSA) 40.5 Ų-
XLogP3 1.0-
Hydrogen Bond Donor Count 2-
Hydrogen Bond Acceptor Count 2-
Rotatable Bond Count 1-
Natural Source Pueraria lobata (Kudzu), Erythrina poeppigiana[1][2]

Spectral Data

Experimental Protocols

Isolation from Natural Sources

This compound has been identified as a constituent of Pueraria lobata and Erythrina poeppigiana.[1][2] A general workflow for the isolation of natural products from plant material is described below. Please note, a specific protocol for the isolation of this compound has not been detailed in the available literature.

Caption: Generalized workflow for the isolation of natural products.

Synthesis

A specific, validated synthesis protocol for this compound is not described in the available literature. However, a plausible synthetic approach would involve the dihydroxylation of a p-menthene precursor. General methods for the synthesis of diols from alkenes include:

  • Syn-dihydroxylation: Using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄).

  • Anti-dihydroxylation: Achieved through the epoxidation of the alkene followed by acid-catalyzed hydrolysis of the epoxide.

The choice of starting material and reagents would be crucial to achieve the desired stereochemistry of this compound.

Biological Activity

There is a lack of specific studies on the biological activity of this compound. However, monoterpenes as a class of compounds are known to exhibit a wide range of biological activities. Without specific experimental data, any discussion of the biological role of this compound would be speculative. Further research is required to determine its pharmacological profile.

Conclusion

This compound (CAS 4031-55-4) is a known natural product with a defined chemical structure. However, a comprehensive understanding of its chemical and biological properties is hampered by the limited availability of detailed experimental data in the scientific literature. This guide summarizes the currently available information and highlights the areas where further research is needed, particularly in the realms of synthesis, spectral characterization, and biological evaluation. Researchers interested in this compound will likely need to undertake foundational research to establish these key experimental parameters.

References

Technical Whitepaper: Evaluating the Biosynthetic Relationship Between p-Menth-1-ene-3,6-diol and Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The assertion that p-Menth-1-ene-3,6-diol, a p-menthane (B155814) monoterpenoid, serves as a direct precursor to flavonoids is not supported by current scientific literature. This technical guide clarifies the distinct and separate biosynthetic origins of these two classes of plant secondary metabolites. Flavonoids are synthesized via the phenylpropanoid pathway, utilizing amino acids as primary precursors. In contrast, this compound originates from the terpenoid biosynthesis pathway, which uses isoprene (B109036) units. A direct conversion is biochemically improbable due to fundamental differences in their core carbon skeletons. The likely source of this misconception stems from the co-occurrence of these compounds in plant extracts and occasional miscategorization by chemical suppliers.[1][2] This paper presents the established biosynthetic pathways for both compound classes, explores the scientifically documented indirect regulatory crosstalk between them, and provides standardized experimental protocols for their analysis.

Introduction: Deconstructing a Biosynthetic Misconception

This compound is a C10 monoterpenoid characterized by a p-menthane skeleton, a cyclohexane (B81311) ring with methyl and isopropyl substituents.[3][4] Flavonoids are a large class of polyphenolic compounds possessing a C6-C3-C6 carbon framework, consisting of two aromatic rings linked by a three-carbon bridge.[5][6] The fundamental structural disparity between the terpene-based C10 skeleton of p-menthane and the phenylpropanoid-derived C15 (C6-C3-C6) backbone of flavonoids makes a direct precursor-product relationship biochemically untenable. This document aims to provide a definitive clarification by detailing their independent biosynthetic routes and exploring their indirect interactions.

The Terpenoid Biosynthesis Pathway: Origin of this compound

Monoterpenoids, including p-menthane derivatives, are synthesized in plants via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs within plastids.[7][8] This pathway generates the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).

The key steps leading to the p-menthane skeleton are:

  • GPP Synthesis: IPP and DMAPP are condensed by Geranyl Diphosphate Synthase (GPPS) to form the C10 precursor, geranyl diphosphate (GPP).[9][10]

  • Cyclization: GPP is cyclized by a monoterpene synthase, specifically a limonene (B3431351) synthase in the case of many Mentha species, to form the foundational p-menthane structure of limonene.[9][11]

  • Functionalization: The limonene skeleton undergoes a series of enzymatic hydroxylations, reductions, and isomerizations to yield a variety of p-menthane monoterpenoids.[12][13][14] The biosynthesis of this compound involves specific hydroxylases acting on the p-menthane ring.

The following diagram illustrates the generalized pathway leading to p-menthane monoterpenoids.

Terpenoid_Pathway Pyruvate Pyruvate + Glyceraldehyde-3-P MEP_pathway MEP Pathway (Plastid) Pyruvate->MEP_pathway Multiple Enzymatic Steps IPP IPP / DMAPP MEP_pathway->IPP GPP Geranyl Diphosphate (GPP) IPP->GPP GPPS Limonene (-)-Limonene GPP->Limonene Limonene Synthase p_Menthane_Derivatives p-Menthane Monoterpenoids Limonene->p_Menthane_Derivatives Hydroxylases, Reductases etc. p_Menth_diol This compound p_Menthane_Derivatives->p_Menth_diol

Figure 1: Generalized Biosynthetic Pathway of p-Menthane Monoterpenoids.

The Flavonoid Biosynthesis Pathway: A Separate Origin

Flavonoid biosynthesis begins with the amino acid L-phenylalanine, a product of the shikimate pathway.[5] The core pathway, known as the phenylpropanoid pathway, converts phenylalanine into p-coumaroyl-CoA.[15]

The key steps are:

  • Phenylpropanoid Core: Phenylalanine is converted to p-coumaroyl-CoA through the action of three key enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

  • Chalcone (B49325) Synthesis: Chalcone Synthase (CHS), a pivotal enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone, the first C15 flavonoid backbone.[6][16]

  • Isomerization & Diversification: Chalcone Isomerase (CHI) converts the chalcone into a flavanone (B1672756) (naringenin). This central intermediate is then modified by a host of enzymes (e.g., F3H, FLS, DFR) to produce the vast diversity of flavonoid subclasses, including flavones, flavonols, and anthocyanins.[6][17]

The following diagram outlines the core flavonoid biosynthetic pathway.

Flavonoid_Pathway Shikimate Shikimate Pathway Phe L-Phenylalanine Shikimate->Phe CoumaroylCoA p-Coumaroyl-CoA Phe->CoumaroylCoA PAL, C4H, 4CL Chalcone Naringenin Chalcone CoumaroylCoA->Chalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->Chalcone CHS Flavanone Naringenin (Flavanone) Chalcone->Flavanone CHI Flavonoids Diverse Flavonoids (Flavones, Flavonols, Anthocyanins, etc.) Flavanone->Flavonoids F3H, FLS, DFR, etc.

Figure 2: Core Biosynthetic Pathway of Flavonoids.

Quantitative Data: Key Enzymes of Biosynthesis

While no quantitative data exists for a direct conversion, the following table summarizes the key enzymes that define the distinct starting points of the two pathways.

PathwayKey Enzyme ClassEnzyme ExamplePrecursor(s)Product
Terpenoid (MEP) PrenyltransferaseGeranyl Diphosphate Synthase (GPPS)IPP + DMAPPGeranyl Diphosphate (GPP)
Terpene Synthase(-)-Limonene SynthaseGeranyl Diphosphate (GPP)(-)-Limonene
Flavonoid PhenylpropanoidPhenylalanine Ammonia-Lyase (PAL)L-Phenylalaninetrans-Cinnamic Acid
Polyketide SynthaseChalcone Synthase (CHS)p-Coumaroyl-CoA + 3x Malonyl-CoANaringenin Chalcone

Regulatory Crosstalk: An Indirect Relationship

Although biosynthetically distinct, the terpenoid and flavonoid pathways are not entirely isolated. Evidence points to a level of metabolic and regulatory crosstalk, where the status of one pathway can influence the other. A notable example is observed in the glandular trichomes of tomato (Solanum lycopersicum), which produce both flavonoids and terpenoids.

In a mutant tomato line deficient in Chalcone Isomerase (CHI), a key enzyme in the flavonoid pathway, a significant downregulation of terpenoid biosynthetic genes and a reduction in volatile terpenoid production were observed. This suggests that the absence of flavonoids leads to increased reactive oxygen species (ROS), which in turn impairs terpenoid biosynthesis. This indicates that flavonoids may play a role in maintaining the redox homeostasis required for proper terpenoid production in specialized tissues.

The following diagram illustrates this indirect regulatory relationship.

Pathway_Crosstalk Flavonoid_Pathway Flavonoid Pathway Flavonoids Flavonoids Flavonoid_Pathway->Flavonoids Terpenoid_Pathway Terpenoid Pathway Terpenoids Terpenoids Terpenoid_Pathway->Terpenoids ROS Reactive Oxygen Species (ROS) Flavonoids->ROS Scavenges Redox Redox Homeostasis Flavonoids->Redox Maintains ROS->Terpenoid_Pathway Inhibits Redox->Terpenoid_Pathway Enables

Figure 3: Indirect Regulatory Crosstalk Between Pathways.

Experimental Protocols

The analysis of flavonoids and terpenoids, and the study of their biosynthetic genes, require distinct analytical techniques.

Protocol for Quantification of Flavonoids via HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for flavonoid analysis.

  • Sample Preparation:

    • Grind 0.1 g of dry plant tissue to a fine powder.

    • Extract with 1.5 mL of 80% methanol (B129727) in a heated water bath (e.g., 70°C for 60 minutes).[18]

    • Centrifuge the mixture (e.g., 5000 x g for 15 minutes) to pellet debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[18]

  • Chromatographic Conditions:

    • System: HPLC with a Photodiode Array (PDA) or UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[19]

    • Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% formic or trifluoroacetic acid in water; Mobile Phase B: Acetonitrile.[20]

    • Flow Rate: 0.8 - 1.0 mL/min.[19]

    • Detection: Monitor at wavelengths specific to flavonoid classes, typically between 280 nm and 370 nm.[19][20]

    • Quantification: Create a calibration curve using authentic standards (e.g., quercetin, rutin, naringenin) of known concentrations. Identify and quantify sample peaks by comparing retention times and peak areas to the standards.

Protocol for Quantification of Monoterpenoids via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile compounds like p-menthane monoterpenoids.

  • Sample Preparation:

    • Extract a known weight of plant material with a non-polar solvent like hexane (B92381) or ethyl acetate. Alternatively, for volatile profiling, use headspace solid-phase microextraction (HS-SPME).

    • For solvent extraction, concentrate the extract under a gentle stream of nitrogen if necessary.

    • Add an internal standard (e.g., tetradecane) for accurate quantification.

  • Chromatographic Conditions:

    • System: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[21]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[22]

    • Injector: Split/splitless injector, typically at a high temperature (e.g., 250°C).

    • Oven Program: A temperature gradient is crucial for separating complex mixtures. A typical program might start at 40-60°C, hold for several minutes, then ramp at 5-10°C/min to 250-300°C.[22][23]

    • MS Detection: Operate in electron ionization (EI) mode (70 eV). Scan a mass range of m/z 40-400.

    • Identification & Quantification: Identify compounds by comparing their mass spectra and retention indices to spectral libraries (e.g., NIST, Wiley) and authentic standards. Quantify using the peak area relative to the internal standard.

Protocol for Gene Expression Analysis via RT-qPCR

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the transcript levels of biosynthetic genes.

  • RNA Extraction:

    • Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract total RNA using a plant-specific RNA extraction kit or a CTAB-based protocol, including a DNase treatment step to remove genomic DNA contamination.

    • Assess RNA quality and integrity using a spectrophotometer (for A260/280 and A260/230 ratios) and gel electrophoresis or a bioanalyzer.[24][25]

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and a mix of oligo(dT) and random hexamer primers.[24][26]

  • Quantitative PCR (qPCR):

    • Design gene-specific primers for target genes (e.g., CHS, GPPS) and stable reference (housekeeping) genes (e.g., Actin, EF1α).

    • Prepare qPCR reactions containing cDNA template, primers, and a SYBR Green or probe-based qPCR master mix.

    • Run the reaction on a qPCR instrument, typically for 40 cycles of denaturation, annealing, and extension.[26]

    • Data Analysis: Determine the quantification cycle (Cq) for each gene. Calculate the relative expression of target genes using the ΔΔCq method, normalizing to the expression of the validated reference genes.[27]

Conclusion

The proposition of this compound as a direct precursor to flavonoids is biochemically unfounded. These two classes of natural products arise from fundamentally different metabolic pathways: the terpenoid (MEP) pathway and the phenylpropanoid pathway, respectively. This guide has delineated these distinct routes, providing a clear framework for understanding their separate origins. While a direct link is absent, emerging research highlights a sophisticated level of indirect crosstalk, where the presence of flavonoids can be crucial for maintaining the cellular environment necessary for robust terpenoid synthesis. Future research should focus on elucidating these complex regulatory networks rather than pursuing a nonexistent direct biosynthetic connection.

References

Preliminary Biological Activity Screening of p-Menth-1-ene-3,6-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menth-1-ene-3,6-diol is a monoterpenoid found in various medicinal plants, including those from the Croton and Mentha genera. As a natural product, it has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, with a focus on its vasodilator effects. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative data, and conceptual frameworks for its mechanism of action.

Quantitative Biological Activity Data

The primary reported biological activity for a specific isomer of this compound is its vasodilator effect. The following table summarizes the quantitative data from a study on (3R,4R,6S)-p-menth-1-ene-3,6-diol isolated from Croton alamosanus.

Biological ActivityIsomerExperimental ModelKey ParametersResult
Vasodilator Activity(3R,4R,6S)-p-menth-1-ene-3,6-diolIsolated Rat Aorta RingsEC50 1622.8 ± 73.8 µM
Emax 99.5 ± 8.3 %

EC50 (Half-maximal effective concentration): The concentration of the compound that produces 50% of the maximal possible effect. Emax (Maximum effect): The maximum vasodilator response elicited by the compound.

Note: At present, publicly available, peer-reviewed data on other preliminary biological activities such as antimicrobial, antioxidant, or cytotoxic effects for this compound are limited. Further research is required to establish a broader biological activity profile for this compound.

Experimental Protocols

Vasodilator Activity Screening using Isolated Rat Aorta Assay

This protocol details the methodology for assessing the vasodilator activity of this compound on isolated arterial smooth muscle.

1. Aortic Ring Preparation:

  • Male Wistar rats (250-300g) are euthanized by cervical dislocation.

  • The thoracic aorta is carefully excised, cleaned of adhering connective and adipose tissue, and immediately placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.7).

  • The aorta is cut into rings of 3-4 mm in length.

2. Experimental Setup:

  • Aortic rings are mounted between two stainless-steel hooks in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubbled with a 95% O₂ and 5% CO₂ gas mixture.

  • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g, with the buffer being replaced every 15-20 minutes.

3. Viability and Endothelium Integrity Check:

  • After equilibration, the rings are contracted with phenylephrine (B352888) (1 µM), an α₁-adrenergic agonist, to induce a sustained contraction.

  • To check the integrity of the endothelium, acetylcholine (B1216132) (10 µM) is added. A relaxation of more than 80% indicates intact endothelium. Rings with damaged endothelium are discarded.

4. Vasodilator Activity Assessment:

  • The aortic rings are washed to return to baseline tension.

  • A stable contraction is induced again with phenylephrine (1 µM).

  • Once the contraction is stable, cumulative concentrations of this compound are added to the organ bath.

  • The relaxation response is recorded as a percentage of the phenylephrine-induced contraction.

  • A concentration-response curve is plotted to determine the EC₅₀ and Eₘₐₓ values.

Visualizations: Workflows and Postulated Signaling Pathways

Experimental Workflow for Vasodilator Activity Screening

G cluster_prep Aortic Ring Preparation cluster_exp Experimental Setup cluster_test Activity Assessment A Euthanasia and Aorta Excision B Cleaning and Sectioning into Rings A->B C Mounting in Organ Bath B->C D Equilibration under Resting Tension C->D E Pre-contraction with Phenylephrine (1 µM) D->E F Endothelium Integrity Check with Acetylcholine (10 µM) E->F G Cumulative Addition of This compound F->G H Data Recording and Analysis (EC50, Emax) G->H

Workflow for assessing vasodilator activity.
Postulated Signaling Pathway for Vasodilation

Disclaimer: The following diagram illustrates a general and postulated signaling pathway for vasodilation that may be relevant for this compound. The specific molecular targets and mechanisms for this compound have not yet been fully elucidated and require further investigation.

Many vasodilator agents act by increasing cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells, leading to relaxation. This can be initiated by nitric oxide (NO) produced in endothelial cells. Another potential mechanism involves the modulation of ion channels, such as potassium (K⁺) channels, which leads to hyperpolarization and subsequent closure of voltage-gated calcium (Ca²⁺) channels.

G cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell cluster_direct_action Direct Action on Smooth Muscle (Hypothetical) pMenth_endo This compound (Hypothetical Target) eNOS eNOS pMenth_endo->eNOS Activates? NO Nitric Oxide (NO) eNOS->NO Produces L_Arg L-Arginine L_Arg->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Ca_channel Voltage-gated Ca²⁺ Channels PKG->Ca_channel Inhibits Relaxation Vasodilation Ca_channel->Relaxation Leads to pMenth_sm This compound K_channel K⁺ Channels pMenth_sm->K_channel Activates? Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Causes Hyperpolarization->Ca_channel Inhibits

Postulated mechanisms of this compound-induced vasodilation.

Conclusion and Future Directions

The preliminary screening data indicate that this compound, specifically the (3R,4R,6S) isomer, exhibits significant vasodilator activity in an ex vivo model. This finding suggests its potential as a lead compound for the development of new cardiovascular drugs. However, this technical guide also highlights the current gaps in our understanding of this natural product.

Future research should focus on:

  • Broadening the Scope of Biological Screening: Conducting a comprehensive panel of in vitro assays to evaluate the antibacterial, antifungal, antioxidant, anti-inflammatory, and cytotoxic activities of this compound and its various isomers.

  • Elucidating the Mechanism of Action: Investigating the specific molecular targets and signaling pathways involved in its vasodilator effect. This should include studies to determine the role of the endothelium, nitric oxide synthase, and various ion channels.

  • In Vivo Studies: Progressing to in vivo animal models to assess the efficacy, pharmacokinetics, and safety profile of this compound as a potential therapeutic agent.

By addressing these areas, the scientific community can build a more complete picture of the pharmacological potential of this compound and pave the way for its potential translation into clinical applications.

Navigating the Solubility Landscape of p-Menth-1-ene-3,6-diol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical early step in assessing its potential as a therapeutic agent. This technical guide provides an in-depth overview of the solubility characteristics of p-Menth-1-ene-3,6-diol, a monoterpene diol with potential pharmacological applications. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the experimental determination of solubility, offering detailed protocols and theoretical considerations.

Introduction: The Significance of Solubility in Drug Discovery

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug to be effective, it must typically be in a dissolved state to be absorbed and transported to its site of action within the body. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. Therefore, characterizing the solubility of a potential drug candidate like this compound in various physiologically relevant and organic solvents is a fundamental step in its development pathway. This early assessment informs formulation strategies, preclinical testing, and the overall feasibility of the compound's progression.

Physicochemical Properties of this compound

Understanding the structural and chemical properties of this compound is essential for predicting and interpreting its solubility behavior.

PropertyValueReference
Molecular FormulaC₁₀H₁₈O₂[1]
Molecular Weight170.25 g/mol [2]
AppearanceSolid[3]
LogP1.65[3]
Topological Polar Surface Area (TPSA)40.5 Ų[2]

The presence of two hydroxyl (-OH) groups in the structure of this compound suggests its potential for hydrogen bonding, a key factor influencing its solubility in polar solvents. The LogP value of 1.65 indicates a degree of lipophilicity, suggesting that it will also exhibit some solubility in non-polar organic solvents. The interplay between its polar functional groups and its hydrocarbon backbone will ultimately govern its solubility profile across a range of solvents.

Qualitative Solubility Profile

While specific quantitative data is scarce, supplier information provides a general indication of solvents in which this compound may be soluble. This information serves as a starting point for more rigorous quantitative analysis.

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)May dissolve in most cases
Water (H₂O)Suggested as a potential solvent
EthanolSuggested as a potential solvent
Dimethylformamide (DMF)Suggested as a potential solvent

Source: InvivoChem[3]

Experimental Determination of Solubility: A Detailed Protocol

Given the absence of comprehensive published solubility data, the following section provides a detailed, generalized experimental protocol for determining the solubility of this compound in various organic solvents. The most common and reliable method for this purpose is the shake-flask method .

Principle

The shake-flask method involves equilibrating an excess amount of the solid compound with a known volume of the solvent at a constant temperature. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical technique.

Materials and Equipment
  • This compound (solid)

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, dichloromethane, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess this compound B Add a known volume of solvent to a vial C Add the weighed compound to the vial B->C D Seal the vial and place in a shaker bath C->D E Equilibrate at a constant temperature (e.g., 25°C) for a set time (e.g., 24-72 hours) D->E F Allow undissolved solid to settle E->F G Withdraw an aliquot of the supernatant F->G H Filter the aliquot to remove any remaining solid particles G->H J Analyze the filtered sample using a suitable analytical method (e.g., HPLC-UV) H->J I Prepare a calibration curve of the compound in the same solvent I->J K Determine the concentration of the dissolved compound from the calibration curve J->K L Calculate Solubility (e.g., in mg/mL or mol/L) K->L

References

Methodological & Application

Application Notes and Protocols for the Quantification of p-Menth-1-ene-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menth-1-ene-3,6-diol is a monoterpenoid diol found in various plant species. As a member of the terpene family, it holds potential for investigation in pharmaceutical and other life science applications. Accurate and precise quantification of this analyte is crucial for quality control, pharmacokinetic studies, and understanding its biological activity.

This document provides detailed methodologies for the quantification of this compound in various matrices, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile compounds like terpenes. Additionally, an overview of a potential High-Performance Liquid Chromatography (HPLC) method is presented as an alternative approach.

Analytical Methods Overview

The primary recommended method for the quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers excellent sensitivity and selectivity, which is crucial for distinguishing the analyte from a complex matrix. Due to the polar nature of the diol functional groups, derivatization is often employed to improve chromatographic peak shape and thermal stability.

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) can also be utilized, particularly for samples that are not amenable to the high temperatures of GC analysis.

Quantitative Data Summary

ParameterGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.998[3]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Accuracy (Recovery) 90 - 110%[1]
Precision (RSD%) < 15%[2]

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from validated methods for the analysis of monoterpenes and other diols.[1][4]

1. Sample Preparation (from Plant Material)

  • Extraction:

    • Weigh approximately 1 g of homogenized plant material into a centrifuge tube.

    • Add 10 mL of a suitable organic solvent (e.g., hexane:ethyl acetate (B1210297) 85:15 v/v).

    • Vortex for 5 minutes, then sonicate for 15 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the plant material pellet and combine the supernatants.

    • Evaporate the solvent under a gentle stream of nitrogen until a final volume of 1 mL is reached.

  • Derivatization (Silylation):

    • Transfer 100 µL of the extract to a GC vial.

    • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification. Characteristic ions for derivatized this compound should be determined from a standard.

3. Calibration and Quantification

  • Prepare a stock solution of this compound standard in a suitable solvent (e.g., ethyl acetate).

  • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Derivatize the calibration standards using the same procedure as the samples.

  • Inject the derivatized standards to construct a calibration curve by plotting peak area against concentration.

  • Inject the derivatized samples and determine the concentration of this compound from the calibration curve.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

This protocol provides a general framework. Method development and validation are required for optimal performance.

1. Sample Preparation

  • Follow the same extraction procedure as for GC-MS.

  • After solvent evaporation, reconstitute the extract in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode-Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).

    • Start with 95% A, 5% B.

    • Linearly increase to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 200-220 nm) may be necessary.[5]

  • Injection Volume: 10 µL.

3. Calibration and Quantification

  • Prepare calibration standards of this compound in the mobile phase.

  • Inject the standards to construct a calibration curve.

  • Inject the prepared samples and quantify based on the calibration curve.

Visualizations

Experimental Workflow for GC-MS Quantification

GC-MS Workflow Experimental Workflow for GC-MS Quantification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Harvest Harvest Plant Material Homogenize Homogenize Harvest->Homogenize Extract Solvent Extraction Homogenize->Extract Concentrate Concentrate Extract Extract->Concentrate Derivatize Derivatization (Silylation) Concentrate->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A general workflow for the quantification of this compound.

Predicted Signaling Pathway Interaction

Bioinformatic predictions suggest a potential interaction of this compound with the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB pathway and the predicted point of inhibition. Note: This interaction requires experimental validation.

NF-kappaB Pathway Predicted Interaction with NF-κB Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex Receptor->IKK Signal IkB IκBα IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation pMenth This compound (Predicted) pMenth->IKK Inhibits (Predicted) DNA DNA NFkB_nuc->DNA Gene Gene Transcription (Inflammation, Immunity) DNA->Gene

Caption: Predicted inhibition of the NF-κB signaling pathway.

References

Application Note: Chiral Separation of p-Menth-1-ene-3,6-diol Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a High-Performance Liquid Chromatography (HPLC) method for the chiral separation of p-Menth-1-ene-3,6-diol enantiomers. Due to the increasing importance of stereoisomeric purity in the pharmaceutical and flavor industries, reliable enantioselective analytical methods are crucial. The described method utilizes a polysaccharide-based chiral stationary phase (CSP), which provides excellent chiral recognition for a broad range of compounds, including cyclic diols. This protocol is intended for researchers, scientists, and drug development professionals requiring the analysis and quantification of the individual enantiomers of this compound.

Introduction

This compound is a monoterpenoid containing multiple chiral centers, leading to the existence of several stereoisomers. The biological and olfactory properties of these enantiomers can differ significantly. Therefore, a robust and reproducible analytical method for their separation and quantification is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for the direct separation of enantiomers.[1][2][3] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability in resolving a wide variety of racemates.[2] This application note presents a detailed protocol for the chiral separation of this compound enantiomers using a cellulose-based CSP.

Experimental Protocol

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral column, such as one with a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) stationary phase, is recommended. A typical column dimension is 4.6 mm x 250 mm with 5 µm particle size.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). The optimal ratio should be determined empirically but a starting point of 90:10 (v/v) is suggested.

  • Solvents: HPLC grade n-Hexane and Isopropanol.

  • Sample Preparation: Dissolve a known concentration of the this compound racemic mixture in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterRecommended Setting
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP (5 µm, 4.6 x 250 mm)
Mobile Phase n-Hexane : Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 210 nm

Method Optimization:

The separation of enantiomers can be sensitive to the mobile phase composition and temperature.[1] To optimize the separation, the percentage of the polar modifier (Isopropanol) can be varied. A lower percentage of IPA will generally lead to longer retention times and potentially better resolution, while a higher percentage will decrease retention times. Temperature can also be adjusted to improve peak shape and resolution.

Data Presentation

The following table should be used to record and compare the results from the chiral separation.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min)
Peak Area
Peak Height
Resolution (Rs)
Selectivity (α)

Calculations:

  • Selectivity Factor (α): α = k'₂ / k'₁

    • Where k'₁ and k'₂ are the retention factors of the first and second eluting enantiomers, respectively. k' = (tᵣ - t₀) / t₀, where tᵣ is the retention time and t₀ is the void time.

  • Resolution (Rs): Rs = 2(tᵣ₂ - tᵣ₁) / (w₁ + w₂)

    • Where tᵣ₁ and tᵣ₂ are the retention times of the two enantiomers, and w₁ and w₂ are their peak widths at the base.

Experimental Workflow

The following diagram illustrates the logical workflow for the chiral separation of this compound enantiomers.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis p1 Prepare Mobile Phase (n-Hexane:IPA) h1 Equilibrate Column with Mobile Phase p1->h1 p2 Prepare Sample (1 mg/mL in Mobile Phase) p3 Filter Sample (0.45 µm) p2->p3 h2 Inject Sample (10 µL) p3->h2 h3 Isocratic Elution h2->h3 h4 UV Detection at 210 nm h3->h4 d1 Integrate Chromatogram h4->d1 d2 Determine Retention Times and Peak Areas d1->d2 d3 Calculate Resolution (Rs) and Selectivity (α) d2->d3

Caption: Workflow for HPLC chiral separation.

Conclusion

This application note provides a starting point for the development of a robust HPLC method for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase is a promising approach. The provided protocol and workflow can be adapted and optimized to meet the specific requirements of the user's laboratory and instrumentation. Successful separation and quantification of these enantiomers are critical for ensuring the quality and efficacy of products in the pharmaceutical and flavor industries.

References

Application Notes and Protocols for the Hypothetical Use of p-Menth-1-ene-3,6-diol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of scientific literature indicates that p-Menth-1-ene-3,6-diol is not documented as a chiral auxiliary in asymmetric synthesis. This document, therefore, presents a hypothetical application based on the principles of asymmetric synthesis and the known reactivity of similar chiral alcohols and diols, such as menthol (B31143) derivatives.[1][2] The protocols provided are illustrative and would require extensive experimental validation.

Introduction to Chiral Auxiliaries

In stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer of a product.[3] This strategy is a cornerstone of asymmetric synthesis, particularly in the development of pharmaceuticals where a single enantiomer is often responsible for the desired therapeutic effect. The process generally involves three stages: covalent attachment of the auxiliary to a prochiral substrate, a diastereoselective reaction that creates a new stereocenter under the influence of the auxiliary, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product.[4]

This compound, a chiral diol derived from the menthane backbone, possesses stereogenic centers and a rigid conformational structure, which are desirable features for a potential chiral auxiliary. Its diol functionality allows for the formation of chiral acetals or esters, which can impart stereocontrol in a variety of chemical transformations.

General Principles and Workflow

The use of a chiral auxiliary follows a logical three-step sequence designed to control the stereochemical outcome of a reaction.

  • Attachment: The chiral auxiliary is covalently bonded to a prochiral substrate. For an auxiliary like this compound, this could involve esterification with a prochiral carboxylic acid or acetal (B89532) formation with a prochiral aldehyde or ketone.[5]

  • Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol (B89426) addition, or cycloaddition) to create a new chiral center. The steric and electronic properties of the auxiliary block one face of the reactive center, forcing the reagent to approach from the less hindered face, thus leading to the preferential formation of one diastereomer.[6]

  • Cleavage: The auxiliary is removed from the product, typically through hydrolysis or reduction, to release the desired chiral molecule. An ideal auxiliary can be recovered with high yield and without loss of chiral integrity, making the process more cost-effective.[7]

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage Prochiral_Substrate Prochiral Substrate Attachment Attachment Reaction (e.g., Esterification) Prochiral_Substrate->Attachment Chiral_Auxiliary This compound Chiral_Auxiliary->Attachment Substrate_Auxiliary_Conjugate Substrate-Auxiliary Conjugate Attachment->Substrate_Auxiliary_Conjugate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Diels-Alder) Substrate_Auxiliary_Conjugate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Reagent Reagent Reagent->Diastereoselective_Reaction Cleavage Cleavage Reaction (e.g., Hydrolysis) Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Hypothetical Application: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful method for forming six-membered rings. Attaching a chiral auxiliary to the dienophile can effectively control the facial selectivity of the cycloaddition. In this hypothetical application, this compound is used to form a chiral acrylate (B77674) ester, which then reacts with cyclopentadiene.

G cluster_0 Reactant Preparation cluster_1 Diels-Alder Cycloaddition cluster_2 Product Isolation Auxiliary This compound Esterification Esterification Auxiliary->Esterification Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Esterification Chiral_Dienophile Chiral Acrylate Ester Esterification->Chiral_Dienophile Cycloaddition Diastereoselective Diels-Alder Reaction Chiral_Dienophile->Cycloaddition Cyclopentadiene Cyclopentadiene Cyclopentadiene->Cycloaddition Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Cycloaddition Adduct Diastereomeric Adducts Cycloaddition->Adduct Hydrolysis Hydrolysis Adduct->Hydrolysis Chiral_Acid Chiral Carboxylic Acid Hydrolysis->Chiral_Acid Recovered_Auxiliary Recovered Auxiliary Hydrolysis->Recovered_Auxiliary G start Start prep_reactants1 Prepare Solution of Auxiliary and Pyridine in DCM start->prep_reactants1 cool_solution1 Cool to 0°C prep_reactants1->cool_solution1 add_acryloyl_chloride Add Acryloyl Chloride cool_solution1->add_acryloyl_chloride stir_reaction1 Stir at RT for 4-6h add_acryloyl_chloride->stir_reaction1 workup1 Aqueous Work-up stir_reaction1->workup1 purify1 Column Chromatography workup1->purify1 chiral_dienophile Chiral Dienophile Product purify1->chiral_dienophile prep_reactants2 Dissolve Dienophile in DCM chiral_dienophile->prep_reactants2 cool_solution2 Cool to -78°C prep_reactants2->cool_solution2 add_lewis_acid Add Lewis Acid cool_solution2->add_lewis_acid add_diene Add Cyclopentadiene add_lewis_acid->add_diene stir_reaction2 Stir at -78°C for 3-5h add_diene->stir_reaction2 workup2 Aqueous Work-up stir_reaction2->workup2 purify2 Column Chromatography workup2->purify2 adduct Diels-Alder Adduct purify2->adduct prep_reactants3 Dissolve Adduct in THF/Water adduct->prep_reactants3 add_base Add LiOH prep_reactants3->add_base stir_reaction3 Stir at RT for 12-16h add_base->stir_reaction3 acidify Acidify with HCl stir_reaction3->acidify extract_product Extract Chiral Product acidify->extract_product extract_auxiliary Extract Auxiliary acidify->extract_auxiliary end End extract_product->end extract_auxiliary->end

References

Application Notes and Protocols for the Extraction of p-Menth-1-ene-3,6-diol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menth-1-ene-3,6-diol is a monoterpenoid that has been isolated from various plant sources, including the roots of Pueraria lobata (Kudzu), Erythrina poeppigiana, various Mentha species, and Chrysactinia mexicana.[1][2][3][4][5] As a member of the terpene family, this compound is of interest for its potential biological activities and applications in drug development and other industries. This document provides a detailed protocol for the extraction and isolation of this compound from plant material, compiled from established methodologies for the extraction of terpenoids and related secondary metabolites from relevant plant species.

The selection of the extraction method is critical and depends on the physicochemical properties of the target compound.[6] Factors such as solvent polarity, temperature, and extraction time significantly influence the efficiency of the extraction process.[6] Common techniques for terpene extraction include steam distillation, solvent extraction, and various modern methods like ultrasound-assisted and microwave-assisted extraction.[7][8]

Data Presentation: Representative Extraction Parameters

The following table summarizes representative quantitative data for the extraction of related compounds from the identified plant sources. These values can serve as a starting point for the optimization of this compound extraction.

Plant SourceTarget Compound ClassExtraction MethodSolventSolvent-to-Solid RatioTemperature (°C)TimeYieldReference
Pueraria lobata (root)Puerarin (isoflavone)Solvent Extraction46.06% Ethanol11.50 mL/g65.0222 min60.56 mg/g[3]
Mentha piperita (leaves)(-)-IsomintlactoneSolvent ExtractionDiethyl ether:water (95:5)10:1 (v/w)Room Temperature1 hourNot specified[9]
Chrysactinia mexicana (aerial parts)TerpenoidsSolvent Extractionn-hexane, then MethanolNot specifiedNot specifiedNot specified5.86 g residue (hexane), 121 g residue (EtOAc from MeOH) from 2.2 kg[10]

Experimental Protocols

This protocol describes a general procedure for the solvent-based extraction and subsequent chromatographic isolation of this compound from dried and powdered plant material.

Part 1: Solvent Extraction

  • Plant Material Preparation:

    • Select the appropriate plant part (e.g., roots of Pueraria lobata or aerial parts of Chrysactinia mexicana).

    • Dry the plant material to a constant weight, preferably in a well-ventilated oven at a temperature that minimizes the degradation of thermolabile compounds (e.g., 40-50°C).

    • Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Extraction Procedure:

    • Weigh 100 g of the powdered plant material and place it into a suitable flask.

    • Add a solvent system appropriate for the extraction of moderately polar monoterpenoids. A common starting point is a mixture of a nonpolar and a polar solvent, such as hexane (B92381) and ethyl acetate (B1210297), or a mid-polarity solvent like dichloromethane (B109758) or ethyl acetate. Based on protocols for similar compounds, a sequential extraction can be performed, starting with a nonpolar solvent to remove lipids and other nonpolar compounds, followed by a more polar solvent.

      • Stepwise Extraction:

        • Add 500 mL of n-hexane to the plant material.

        • Macerate the mixture with constant agitation for 24 hours at room temperature.

        • Filter the mixture and collect the hexane extract.

        • Repeat the extraction of the plant residue with n-hexane two more times.

        • Combine the hexane extracts.

        • Air-dry the plant residue and then extract it with 500 mL of ethyl acetate, following the same procedure as with hexane.

    • Concentration:

      • Combine the respective solvent extracts.

      • Concentrate the extracts under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

Part 2: Chromatographic Isolation

  • Column Chromatography:

    • Column Preparation: Prepare a glass column with silica (B1680970) gel 60 (70-230 mesh) as the stationary phase, packed using a slurry method with n-hexane.

    • Sample Loading: Dissolve the crude ethyl acetate extract in a minimal amount of the initial mobile phase (n-hexane) and load it onto the column.

    • Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate).

    • Fraction Collection: Collect fractions of a consistent volume (e.g., 20-30 mL).

  • Thin-Layer Chromatography (TLC) Monitoring:

    • Monitor the collected fractions by TLC to identify those containing this compound.

    • Use a suitable solvent system for TLC development (e.g., hexane:ethyl acetate 7:3).

    • Visualize the spots under UV light (if the compound is UV active) or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

    • Combine the fractions that show a spot corresponding to the Rf value of a this compound standard, if available.

  • Further Purification (if necessary):

    • If the combined fractions are not pure, further purification can be achieved by preparative TLC or High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization

Extraction_Workflow cluster_0 Plant Material Preparation cluster_1 Solvent Extraction cluster_2 Purification PlantMaterial Dried Plant Material Grinding Grinding PlantMaterial->Grinding PowderedMaterial Powdered Plant Material Grinding->PowderedMaterial Maceration Maceration with Solvent PowderedMaterial->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Column Chromatography CrudeExtract->ColumnChromatography TLC TLC Monitoring ColumnChromatography->TLC PureCompound Pure this compound TLC->PureCompound Logical_Relationship PlantSource Plant Source (e.g., Pueraria lobata) ExtractionMethod Extraction Method (e.g., Solvent Extraction) PlantSource->ExtractionMethod is subjected to Purification Purification (e.g., Chromatography) ExtractionMethod->Purification yields crude extract for TargetCompound This compound Purification->TargetCompound isolates

References

Application Notes and Protocols for the GC Analysis of p-Menth-1-ene-3,6-diol Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menth-1-ene-3,6-diol is a monoterpenoid diol that, due to its polar nature stemming from two hydroxyl groups, exhibits low volatility, making it challenging to analyze directly by gas chromatography (GC). Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and improve its chromatographic behavior. This application note provides detailed protocols for the derivatization of this compound for GC and GC-Mass Spectrometry (GC-MS) analysis, focusing on the widely used silylation and acylation methods.

These protocols are designed to guide researchers in developing robust and reliable analytical methods for the quantification of this compound in various matrices. The information provided is also applicable to the analysis of structurally related terpenoid diols.

Derivatization Strategies

The primary goal of derivatization for GC analysis is to replace the active hydrogens in the hydroxyl groups with less polar, more volatile moieties. The two most common and effective strategies for derivatizing hydroxyl groups are silylation and acylation.

  • Silylation: This is a widely used technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Silylating reagents are highly effective and produce derivatives that are generally more volatile and thermally stable.

  • Acylation: This method involves the introduction of an acyl group (e.g., acetyl or pentafluoropropionyl) to the hydroxyl functions, forming an ester. Acyl derivatives are also more volatile and can be particularly useful for enhancing detection sensitivity with an electron capture detector (ECD) when using halogenated acylating agents.

The choice of derivatization strategy depends on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

Experimental Protocols

Silylation Protocol using BSTFA with TMCS as a Catalyst

This protocol describes the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst. This is a robust method suitable for a wide range of polar analytes.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270)

  • Anhydrous solvent (e.g., Dichloromethane (B109758), Hexane)

  • GC vials with PTFE-lined caps

  • Heating block or oven

  • Microsyringes

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the this compound standard or sample extract into a clean, dry GC vial.

    • If the sample is in a protic solvent (e.g., methanol, water), evaporate the solvent to complete dryness under a gentle stream of nitrogen. Protic solvents will react with the silylation reagent.[1]

    • Dissolve the dry residue in a small, known volume of an anhydrous aprotic solvent like dichloromethane or hexane.

  • Derivatization Reaction:

    • To the sample solution in the GC vial, add 100 µL of BSTFA and 20 µL of TMCS. The addition of TMCS as a catalyst helps to increase the reactivity of the silylating agent, especially for sterically hindered hydroxyl groups.

    • Add 50 µL of anhydrous pyridine to act as a catalyst and acid scavenger.

    • Tightly cap the vial.

  • Reaction Incubation:

    • Heat the vial at 70°C for 30 minutes in a heating block or oven. The elevated temperature ensures the derivatization reaction goes to completion.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC or GC-MS system.

Acylation Protocol using Pentafluoropropionic Anhydride (PFPA)

This protocol is adapted from a method for the derivatization of the structurally similar compound, sobrerol, and is suitable for sensitive detection using an electron-capture detector (ECD).

Materials:

  • This compound standard or sample extract

  • Pentafluoropropionic Anhydride (PFPA)

  • Anhydrous solvent (e.g., Ethyl Acetate)

  • GC vials with PTFE-lined caps

  • Heating block or oven

  • Microsyringes

Procedure:

  • Sample Preparation:

    • Prepare the sample as described in the silylation protocol (Section 3.1, step 1).

  • Derivatization Reaction:

    • To the dry sample residue in the GC vial, add 100 µL of ethyl acetate (B1210297) and 50 µL of PFPA.

    • Tightly cap the vial.

  • Reaction Incubation:

    • Heat the vial at 60°C for 15 minutes.

  • Sample Work-up:

    • After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for GC analysis.

Data Presentation

The following tables summarize typical quantitative data that can be obtained from the GC analysis of derivatized this compound. These values are representative and may vary depending on the specific instrumentation and analytical conditions.

Table 1: GC-MS Parameters for Analysis of TMS-Derivatized this compound

ParameterValue
GC System Agilent 7890A or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Oven Program Initial 100°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS System Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

Table 2: Representative Quantitative Data for Derivatized Terpenoid Diols

ParameterSilylation (BSTFA/TMCS)Acylation (PFPA)
Analyte Di-TMS-p-Menth-1-ene-3,6-diolDi-PFP-p-Menth-1-ene-3,6-diol
Expected Retention Time 12 - 15 min (dependent on isomer)10 - 13 min (dependent on isomer)
Limit of Detection (LOD) ~1-10 ng/mL (SIM mode)< 5 ng/mL (ECD)
Linearity Range 10 - 1000 ng/mL5 - 500 ng/mL
Recovery > 90%> 85%

Note: The data presented in Table 2 are representative values for terpenoid diols and should be experimentally determined for this compound in the specific matrix of interest.

Visualizations

Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization of this compound for GC analysis.

DerivatizationWorkflow Derivatization Workflow for this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Evaporation Evaporation to Dryness (if in protic solvent) Sample->Evaporation Dissolution Dissolution in Anhydrous Solvent Evaporation->Dissolution AddReagent Addition of Derivatizing Reagent (e.g., BSTFA/TMCS) Dissolution->AddReagent Incubation Incubation (e.g., 70°C for 30 min) AddReagent->Incubation GC_Analysis GC/GC-MS Analysis Incubation->GC_Analysis SilylationReaction Silylation of this compound Analyte This compound (R-OH)₂ Product Di-TMS-p-Menth-1-ene-3,6-diol (R-O-TMS)₂ Analyte->Product + 2 BSTFA Reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) Reagent->Product Byproduct Byproducts (Volatile) Product->Byproduct Formation of

References

Application Notes and Protocols: Synthesis of Novel Compounds from p-Menth-1-ene-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of p-Menth-1-ene-3,6-diol as a versatile starting material for the synthesis of novel bioactive compounds. Due to the limited availability of direct research on this specific diol, this document leverages established synthetic methodologies for structurally related p-menthane (B155814) derivatives and analogous allylic alcohols to propose synthetic pathways and experimental protocols.

Introduction

This compound is a naturally occurring monoterpenoid diol that presents a unique scaffold for chemical modification.[1][2] Its structure, featuring a cyclohexene (B86901) ring, two hydroxyl groups at positions 3 and 6, a methyl group, and an isopropyl group, offers multiple reactive sites for derivatization. The chiral centers inherent in the molecule also provide an opportunity for the synthesis of stereochemically defined novel compounds. The broader class of menthol (B31143) derivatives is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antifungal properties, suggesting that novel derivatives of this compound could be of significant interest in drug discovery.[3]

Potential Synthetic Transformations

The chemical structure of this compound allows for a variety of synthetic transformations to generate a library of novel compounds. The key reactive sites are the secondary allylic hydroxyl group at C3, the tertiary hydroxyl group at C6, and the double bond within the cyclohexene ring.

A generalized workflow for the synthesis of novel derivatives is presented below:

G A This compound B Esterification / Etherification A->B C Oxidation A->C D Epoxidation / Dihydroxylation A->D E Novel Ester/Ether Derivatives B->E F Keto/Aldehyde Derivatives C->F G Epoxide/Triol Derivatives D->G H Biological Screening E->H F->H G->H

Caption: General synthetic workflow for the derivatization of this compound.

Experimental Protocols

The following are representative protocols for key synthetic transformations that can be applied to this compound. These protocols are based on established methodologies for similar substrates and may require optimization for this specific starting material.

Selective Esterification of the Secondary Hydroxyl Group

This protocol describes the selective acylation of the more reactive secondary allylic hydroxyl group at the C3 position.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 equivalents) to the solution.

  • Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired mono-ester.

Oxidation of the Secondary Allylic Alcohol

This protocol outlines the oxidation of the C3 hydroxyl group to a ketone, yielding an α,β-unsaturated ketone.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM) as solvent

  • Anhydrous sodium sulfate

  • Silica gel and Celite for filtration

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and anhydrous sodium sulfate in anhydrous DCM, add a solution of this compound (1 equivalent) in DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite and silica gel.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the enone derivative.

Epoxidation of the Double Bond

This protocol describes the epoxidation of the endocyclic double bond to form an epoxide derivative.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.

  • Add m-CPBA (1.2 equivalents) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the epoxide.

Structure-Activity Relationships of Related Compounds

While specific biological data for derivatives of this compound are not yet available, the following table summarizes the activities of structurally related p-menthane derivatives to guide the design of novel compounds with potential therapeutic applications.

Compound Structure Biological Activity Reference
MentholIsopropyl group and hydroxyl group on a cyclohexane (B81311) ringAnalgesic, anti-inflammatory, antimicrobial[3]
CarvoneKetone and isopropenyl group on a cyclohexene ringAntibacterial, anticancer, anti-inflammatory[3]
ThymolPhenolic hydroxyl and isopropyl group on a benzene (B151609) ringAnticancer, antibacterial, antifungal[3]
3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diolStructurally similar diolPotential antiparkinsonian activity[4][5]

Hypothetical Signaling Pathway Modulation

Based on the known anti-inflammatory activities of related monoterpenoids, novel derivatives of this compound could potentially modulate inflammatory signaling pathways, such as the NF-κB pathway. A hypothetical mechanism is depicted below.

G A Inflammatory Stimulus (e.g., LPS) B TLR4 A->B C MyD88 B->C D IKK Complex C->D F IκBα Phosphorylation & Degradation D->F E This compound Derivative E->D Inhibition G NF-κB (p65/p50) F->G Release H Nuclear Translocation G->H I Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) H->I

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound derivative.

Conclusion

This compound is a promising, yet underexplored, scaffold for the synthesis of novel compounds. The protocols and potential applications outlined in this document provide a foundational framework for researchers to begin exploring the synthetic derivatization of this natural product. The diverse biological activities of related p-menthane monoterpenoids suggest that the novel compounds synthesized from this compound could have significant potential in the development of new therapeutic agents. Further research is warranted to synthesize and screen a library of these derivatives to uncover their biological functions and therapeutic potential.

References

In Vitro Assays to Determine the Biological Efficacy of p-Menth-1-ene-3,6-diol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a panel of in vitro assays relevant for characterizing the biological efficacy of p-Menth-1-ene-3,6-diol, a monoterpenoid found in plants of the Mentha genus.[1][2] While specific biological activity data for this compound is not extensively documented in publicly available literature, its structural analogs and a predicted interaction with a key inflammatory signaling pathway component suggest potential cytotoxic, anti-inflammatory, and antioxidant properties. A stereoisomer of this compound is predicted to target the nuclear factor kappa-B (NF-κB) p105 subunit, indicating that the NF-κB signaling pathway is a primary target for investigation.[3]

This document outlines detailed protocols for a tiered approach to assess the bio-efficacy of this compound, starting with primary screening for cytotoxicity, followed by secondary assays for anti-inflammatory and antioxidant activities, and culminating in mechanistic studies on relevant signaling pathways.

Cytotoxicity Assessment: MTT Assay

Application Note: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] This assay is a fundamental first step to determine the concentration range of this compound that is non-toxic to cells, which is crucial for designing subsequent bioactivity assays. The assay relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product.[4][5]

Data Presentation:

Table 1: Hypothetical Cytotoxicity of this compound on RAW 264.7 Macrophages. This table illustrates how to present the dose-dependent effect of the compound on cell viability.

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.1 ± 4.8
1095.3 ± 5.1
2588.7 ± 6.3
5075.4 ± 7.9
10052.1 ± 8.5
20025.6 ± 6.7

Note: The data presented above is hypothetical and for illustrative purposes only.

Experimental Protocol:

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Replace the medium in the wells with the prepared compound dilutions and incubate for 24-48 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualization:

MTT_Assay_Workflow A Seed RAW 264.7 cells in 96-well plate B Treat with This compound A->B C Add MTT reagent B->C D Incubate (4h, 37°C) C->D E Solubilize formazan with DMSO D->E F Measure absorbance at 570 nm E->F

MTT Assay Experimental Workflow.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Application Note: Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of this compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[8][9]

Data Presentation:

Table 2: Hypothetical Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Cells. This table shows the compound's potential to reduce inflammatory markers.

TreatmentNitrite Concentration (µM) (Mean ± SD)% Inhibition
Control (Unstimulated)1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.10
LPS + this compound (10 µM)20.5 ± 1.820.5
LPS + this compound (25 µM)15.1 ± 1.541.5
LPS + this compound (50 µM)8.9 ± 1.165.5

Note: The data presented above is hypothetical and for illustrative purposes only.

Experimental Protocol:

Materials:

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[10]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate and incubate for 10 minutes at room temperature.[8]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Visualization:

NO_Inhibition_Workflow A Pre-treat RAW 264.7 cells with this compound B Stimulate with LPS A->B C Collect supernatant B->C D Add Griess Reagent C->D E Measure absorbance at 540 nm D->E

Nitric Oxide Inhibition Assay Workflow.

Antioxidant Activity: DPPH Radical Scavenging Assay

Application Note: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[11][12] The stable DPPH radical has a deep violet color, which turns to pale yellow upon reduction by an antioxidant. The degree of discoloration is proportional to the scavenging activity of the compound.[12]

Data Presentation:

Table 3: Hypothetical DPPH Radical Scavenging Activity of this compound. This table illustrates the antioxidant potential of the compound.

Concentration (µg/mL)% Scavenging Activity (Mean ± SD)
1015.2 ± 2.1
2535.8 ± 3.5
5058.4 ± 4.2
10079.1 ± 5.6
Ascorbic Acid (Positive Control)95.3 ± 2.8

Note: The data presented above is hypothetical and for illustrative purposes only.

Experimental Protocol:

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)[12]

  • This compound

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare different concentrations of this compound and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, mix 100 µL of each sample concentration with 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[12]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity.

Visualization:

DPPH_Assay_Logic DPPH DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H + Antioxidant (H-donor) Antioxidant This compound (Antioxidant)

Principle of the DPPH Radical Scavenging Assay.

Mechanistic Studies: NF-κB and p38 MAPK Signaling Pathways

Application Note: Based on the predicted targeting of the NF-κB pathway, it is crucial to investigate the effect of this compound on this key inflammatory signaling cascade. The p38 MAPK pathway is another important signaling route often involved in inflammatory responses and can be investigated concurrently. These assays will help to elucidate the molecular mechanism of the compound's anti-inflammatory action.

NF-κB Luciferase Reporter Assay

Application Note: This assay provides a quantitative measure of NF-κB transcriptional activity. Cells are co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid. Inhibition of NF-κB activation by this compound will result in a decrease in luciferase expression and, consequently, a lower luminescent signal.[13][14]

Experimental Protocol:

Materials:

  • HEK293T or other suitable cells

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • TNF-α or LPS (as stimulant)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NF-κB reporter and Renilla control plasmids.

  • Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound for 1 hour, followed by stimulation with TNF-α or LPS for 6-8 hours.[13]

  • Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.[13]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.

Western Blot Analysis of NF-κB and p38 MAPK Pathways

Application Note: Western blotting allows for the detection and quantification of specific proteins involved in the signaling pathways. Key proteins to analyze in the NF-κB pathway include phosphorylated IκBα (p-IκBα), total IκBα, and the nuclear translocation of the p65 subunit.[15] For the p38 MAPK pathway, the levels of phosphorylated p38 (p-p38) and total p38 are assessed.[16][17]

Experimental Protocol:

Materials:

  • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p65, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay reagents

  • SDS-PAGE and Western blot equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and/or LPS/TNF-α. Lyse the cells to extract total protein or perform nuclear/cytoplasmic fractionation.[18]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting: Block the membrane and incubate with specific primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.[16]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[16]

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Visualization:

Signaling_Pathways cluster_0 NF-κB Pathway cluster_1 p38 MAPK Pathway LPS LPS/TNF-α IKK IKK LPS->IKK IkBa IκBα IKK->IkBa phosphorylates p65 p65 IkBa->p65 releases Nucleus_p65 p65 (nucleus) p65->Nucleus_p65 translocates Inflammation Inflammatory Gene Expression Nucleus_p65->Inflammation pMenth This compound pMenth->IKK inhibits? Stimuli Stress/Cytokines MKK3_6 MKK3/6 Stimuli->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates p_p38 p-p38 MAPK p38->p_p38 Inflammatory_Response Inflammatory Response p_p38->Inflammatory_Response pMenth2 This compound pMenth2->MKK3_6 inhibits?

Simplified NF-κB and p38 MAPK Signaling Pathways.

By following these detailed application notes and protocols, researchers can systematically evaluate the biological efficacy of this compound and elucidate its potential mechanisms of action, thereby providing valuable insights for its further development as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of p-Menth-1-ene-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of p-Menth-1-ene-3,6-diol synthesis. The primary synthetic route covered involves the photooxygenation of α-terpinene to ascaridole (B1665189), followed by the reduction of ascaridole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Photooxygenation of α-Terpinene to Ascaridole

Q1: My conversion of α-terpinene to ascaridole is low. What are the potential causes and solutions?

A1: Low conversion in the photooxygenation of α-terpinene can be attributed to several factors. Here's a troubleshooting guide:

  • Insufficient Light Exposure: The reaction is photochemical and requires adequate light of the appropriate wavelength to excite the photosensitizer.

    • Troubleshooting:

      • Ensure your light source is emitting at a wavelength strongly absorbed by your chosen photosensitizer (e.g., green light for Rose Bengal).

      • Increase the light intensity or the reaction time.

      • For batch reactions, ensure the reaction vessel is made of a material transparent to the required wavelength (e.g., borosilicate glass).

      • Consider using a continuous-flow reactor for more precise control over irradiation.[1][2][3]

  • Inefficient Photosensitizer: The choice and condition of the photosensitizer are critical.

    • Troubleshooting:

      • Rose Bengal: Ensure it is properly dissolved in the solvent. For heterogeneous systems using polymer-supported Rose Bengal, ensure adequate swelling of the polymer support to expose the catalytic sites.[1]

      • Alternative Photosensitizers: Consider using other photosensitizers like methylene (B1212753) blue or BODIPY-functionalized compounds, which may offer better performance in your specific solvent system.[4][5]

      • Photosensitizer Bleaching: Prolonged exposure to high-intensity light can lead to the degradation of the photosensitizer. Monitor the color of the reaction mixture; significant fading may indicate bleaching. If this occurs, adding more photosensitizer may be necessary.

  • Inadequate Oxygen Supply: Molecular oxygen is a key reactant.

    • Troubleshooting:

      • Ensure a continuous and sufficient supply of oxygen or air is bubbled through the reaction mixture. Inadequate oxygen can be a limiting factor.[1]

      • The use of a falling film microreactor can enhance the gas-liquid interfacial area, improving oxygen transfer.[3]

  • Sub-optimal Solvent: The choice of solvent can influence the solubility of reactants and the efficiency of the photosensitizer.

    • Troubleshooting:

      • Ethanol is a commonly used and green solvent for this reaction.[1] Other solvents like chloroform (B151607) have also been reported.[6] Ensure your chosen solvent is of appropriate purity.

Q2: I am observing a significant amount of p-cymene (B1678584) as a byproduct. How can I minimize its formation?

A2: The formation of p-cymene is a known side reaction in the photooxygenation of α-terpinene.[7] It occurs through an autooxidation or dehydrogenation pathway.

  • Control Reaction Temperature: Higher temperatures can favor the formation of p-cymene. Maintaining a lower reaction temperature can help improve selectivity towards ascaridole.

  • Optimize Light Exposure: While sufficient light is needed for the primary reaction, excessive irradiation or the use of high-energy UV light can promote side reactions. Using filtered light or LEDs with a specific wavelength can improve selectivity.

  • Choice of Photosensitizer: Some photosensitizers may have a higher propensity to induce side reactions. Experimenting with different photosensitizers could identify one that favors the desired [4+2] cycloaddition to form ascaridole.

Part 2: Reduction of Ascaridole to this compound

Q3: My reduction of ascaridole is not proceeding to completion, or I am getting a mixture of products. What should I check?

A3: Incomplete reduction or the formation of byproducts during the reduction of ascaridole can be due to several factors related to the reducing agent and reaction conditions.

  • Choice and Stoichiometry of Reducing Agent:

    • Troubleshooting:

      • Triphenylphosphine (B44618) (PPh₃): This is a common reagent for the reduction of saturated endoperoxides to cis-1,3-diols.[8] Ensure you are using a sufficient stoichiometric amount (at least one equivalent). An excess may be required to drive the reaction to completion.

      • Thiourea: This is another effective reagent for reducing bicyclic endoperoxides.[8]

      • Other Reducing Agents: While metal hydrides can be used, they may lead to over-reduction or other side reactions. Zinc in acetic acid has also been reported for endoperoxide reduction.

  • Reaction Conditions:

    • Troubleshooting:

      • Solvent: The choice of solvent can influence the reaction rate and product profile. Ensure the solvent is anhydrous if using reagents sensitive to moisture.

      • Temperature: Some reductions may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. Monitor the reaction progress by TLC or GC to determine the optimal temperature.

  • Purity of Ascaridole: Impurities in the starting ascaridole can interfere with the reduction reaction.

    • Troubleshooting:

      • Purify the ascaridole intermediate by chromatography before proceeding to the reduction step.

Q4: How can I purify the final product, this compound?

A4: Purification of this compound is typically achieved through standard laboratory techniques.

  • Chromatography: Column chromatography on silica (B1680970) gel is an effective method for separating the diol from unreacted starting material, the oxidized reducing agent (e.g., triphenylphosphine oxide), and any byproducts. A solvent system of increasing polarity, such as a hexane/ethyl acetate (B1210297) gradient, is commonly used.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.

Experimental Protocols

Protocol 1: Photooxygenation of α-Terpinene to Ascaridole

This protocol is a general guideline and may require optimization based on available equipment and specific research goals.

Materials:

  • α-Terpinene

  • Photosensitizer (e.g., Rose Bengal)

  • Solvent (e.g., absolute ethanol)

  • Oxygen or compressed air source

  • Photoreactor (batch or continuous flow) with a suitable light source (e.g., green LED lamp, ~530 nm for Rose Bengal)

Procedure:

  • Prepare a solution of α-terpinene and the photosensitizer in the chosen solvent in the photoreactor. A typical concentration for α-terpinene is in the range of 0.1-0.5 M, and for Rose Bengal, a catalytic amount (e.g., 0.01-0.1 mol%) is used.

  • Continuously bubble a gentle stream of oxygen or air through the solution.

  • Irradiate the reaction mixture with the light source while maintaining a constant temperature (e.g., room temperature).

  • Monitor the progress of the reaction by TLC or GC analysis by taking small aliquots at regular intervals. The conversion of α-terpinene can be considered equal to the yield of ascaridole if selectivity is high.[1]

  • Once the reaction has reached the desired conversion, stop the irradiation and the gas flow.

  • The solvent can be removed under reduced pressure to yield the crude ascaridole. This crude product may be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: Reduction of Ascaridole to this compound

This protocol describes the reduction of ascaridole using triphenylphosphine.

Materials:

  • Crude or purified ascaridole

  • Triphenylphosphine (PPh₃)

  • Solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • Dissolve the ascaridole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add triphenylphosphine (1.1 to 1.5 equivalents) to the solution in portions. The reaction is often exothermic, so the addition may need to be controlled, and the flask may be cooled in an ice bath.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until all the ascaridole has been consumed.

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product, a mixture of this compound and triphenylphosphine oxide, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Comparison of Photosensitizers for Ascaridole Synthesis

PhotosensitizerLight SourceSolventConversion (%)Selectivity (%)Reference
Rose Bengal (anchored on polymer)Green LEDEthanol>80~98[1]
BODIPY-functionalized hostVisible LightChloroformHighNot specified[4]
Methylene BlueConcentrated SunlightNot specifiedVariableVariable[9]

Table 2: Comparison of Reduction Methods for Endoperoxides

Reducing AgentProductStereochemistryReference
Triphenylphosphine (PPh₃)Diolcis[8]
ThioureaDiolNot specified[8]
Zn/AcOHDiolNot specified
Catalytic Hydrogenation (e.g., Pd/C)DiolNot specified

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Photooxygenation cluster_step2 Step 2: Reduction alpha_terpinene α-Terpinene ascaridole Ascaridole alpha_terpinene->ascaridole [4+2] Cycloaddition pcymene p-Cymene (byproduct) alpha_terpinene->pcymene Dehydrogenation oxygen Oxygen (O₂) oxygen->ascaridole light Light (hν) photosensitizer Photosensitizer light->photosensitizer photosensitizer->ascaridole ascaridole_step2 Ascaridole diol This compound ascaridole_step2->diol reducing_agent Reducing Agent (e.g., PPh₃) reducing_agent->diol

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingPhotooxygenation issue Low Ascaridole Yield cause1 Insufficient Light issue->cause1 cause2 Inefficient Photosensitizer issue->cause2 cause3 Inadequate O₂ Supply issue->cause3 cause4 Side Reaction (p-Cymene) issue->cause4 solution1a Increase Light Intensity/Time cause1->solution1a solution1b Use Continuous Flow Reactor cause1->solution1b solution2a Check Photosensitizer Quality cause2->solution2a solution2b Consider Alternative Photosensitizers cause2->solution2b solution3a Increase O₂ Flow Rate cause3->solution3a solution3b Improve Gas-Liquid Mixing cause3->solution3b solution4a Control Temperature cause4->solution4a solution4b Optimize Light Wavelength cause4->solution4b

Caption: Troubleshooting logic for the photooxygenation step.

References

overcoming poor resolution in chiral HPLC of p-menthane diols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor resolution during the chiral High-Performance Liquid Chromatography (HPLC) of p-menthane (B155814) diols.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating p-menthane diol enantiomers?

A1: Polysaccharide-based CSPs are highly successful for the enantiomeric separation of diols, including p-menthane diols.[1][2] Columns with cellulose (B213188) or amylose (B160209) derivatives, such as CHIRALCEL® and CHIRALPAK® series, are widely used and recommended as a starting point for method development.[1][2] The choice of CSP is critical as the separation relies on specific interactions between the analyte and the stationary phase.[1]

Q2: How should I select an initial mobile phase for my experiment?

A2: For polysaccharide-based columns, a normal-phase mobile phase is a common and effective starting point.[1] This typically consists of a mixture of a hydrocarbon like n-hexane or heptane (B126788) and an alcohol modifier such as isopropanol (B130326) (IPA) or ethanol.[1][3] A typical initial screening condition could be a 90:10 (v/v) mixture of n-hexane and isopropanol.[1]

Q3: What is the best way to dissolve my p-menthane diol sample?

A3: Whenever possible, you should dissolve your sample in the mobile phase itself.[4] Injecting a sample dissolved in a solvent that is stronger than the mobile phase can cause significant peak distortion, including splitting and broadening, which negatively impacts resolution.[1][5] If solubility is an issue, you can use one of the mobile phase components, like the alcohol modifier, but be mindful of potential peak shape issues.[4]

Q4: p-Menthane diols lack a strong UV chromophore. What detector should I use?

A4: For compounds like p-menthane-3,8-diol (B45773) that lack a strong chromophore, a Refractive Index (RI) detector is more suitable than a UV detector.[3] An RI detector is a universal detector that responds to changes in the refractive index of the eluent as the analyte passes through the flow cell.

Q5: Can temperature adjustments improve my resolution?

A5: Yes, temperature is a critical parameter for optimizing selectivity in chiral separations.[1] In many cases, lowering the column temperature can enhance the chiral recognition capabilities of the stationary phase, leading to increased selectivity and better resolution.[1][6] However, higher temperatures can sometimes improve column efficiency and peak shape.[1] It is recommended to experiment with a range of temperatures (e.g., 15°C to 40°C) during method optimization.[7]

Troubleshooting Guide: Overcoming Poor Resolution

This guide addresses specific issues you might encounter during your experiments.

Problem: I am seeing poor or no separation between my enantiomer peaks.

  • Possible Cause 1: Suboptimal Mobile Phase Composition.

    • Solution: The percentage of the alcohol modifier in your normal-phase mobile phase is critical. A higher alcohol concentration reduces retention time but can also decrease selectivity and resolution.[8] Systematically adjust the modifier percentage. For example, if you started with 10% isopropanol in n-hexane, try reducing it to 5% or even 2% to increase retention and improve the chances of separation.[7]

  • Possible Cause 2: Inappropriate Chiral Stationary Phase (CSP).

    • Solution: The selected CSP may not be suitable for p-menthane diols. Chiral recognition is highly specific.[9] If optimizing the mobile phase doesn't work, you must screen other CSPs with different chiral selectors (e.g., trying an amylose-based column if a cellulose-based one failed).[1]

  • Possible Cause 3: Unsuitable Flow Rate.

    • Solution: A high flow rate can reduce the time for interactions between the enantiomers and the CSP, leading to poor resolution.[5] If you have marginal separation, try decreasing the flow rate from a standard 1.0 mL/min to 0.8 or 0.5 mL/min to improve efficiency.[1][10]

  • Possible Cause 4: Elevated Column Temperature.

    • Solution: As mentioned in the FAQs, lower temperatures often favor chiral resolution.[1] Try setting the column temperature to a lower value, for example, 15°C or 20°C, to see if selectivity improves.[7]

Problem: My peaks are tailing.

  • Possible Cause 1: Secondary Interactions.

    • Solution: Residual silanol (B1196071) groups on silica-based columns can cause tailing of polar compounds like diols.[5] Adding a small amount of a competing base, such as 0.1% diethylamine (B46881) (DEA), to the mobile phase can help improve peak shape for neutral or basic compounds.[1][10]

  • Possible Cause 2: Column Overload.

    • Solution: Injecting too much sample can lead to peak distortion.[5] Reduce the sample concentration or the injection volume and re-run the analysis.

Problem: My peaks are splitting.

  • Possible Cause 1: Sample Solvent Mismatch.

    • Solution: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to split as it enters the column.[5] Always aim to dissolve the sample in the mobile phase.[1][4]

  • Possible Cause 2: Column Inlet Issue.

    • Solution: If all peaks in the chromatogram are split, it may indicate a physical problem at the column inlet, such as a blocked frit or a void in the packing material.[1][5] Try back-flushing the column at a low flow rate or, if the problem persists, replace the column.[11]

Data Presentation
Table 1: Illustrative Effect of Mobile Phase Composition on Resolution

This table illustrates how adjusting the percentage of isopropanol (IPA) in n-hexane can affect the retention factor (k'), selectivity (α), and resolution (Rs) of p-menthane diol enantiomers on a polysaccharide-based CSP.

% IPA in n-Hexane (v/v)k' (Enantiomer 1)k' (Enantiomer 2)Selectivity (α)Resolution (Rs)Observation
20%1.51.61.070.8Fast elution, poor resolution.
10%3.23.51.091.4Increased retention, partial separation.
5%6.87.71.132.1Good retention, baseline separation achieved.
2%12.514.51.162.5Long analysis time, excellent resolution.

Note: Data are illustrative and intended to demonstrate general chromatographic principles.

Table 2: Illustrative Effect of Column Temperature on Resolution

This table shows the potential impact of column temperature on the separation of p-menthane diol enantiomers, assuming an enthalpically driven process where lower temperatures are favorable.[12]

Temperature (°C)k' (Enantiomer 1)k' (Enantiomer 2)Selectivity (α)Resolution (Rs)Observation
40°C5.96.51.101.5Lower retention, partial separation.
25°C6.87.71.132.1Baseline separation achieved.
15°C8.19.31.152.4Increased retention and resolution.

Note: Data are illustrative. The effect of temperature can vary depending on the specific analyte and CSP.[1]

Experimental Protocols
Detailed Protocol: Chiral HPLC Method Development for p-Menthane Diols

This protocol outlines a systematic approach to developing a robust chiral HPLC method for separating p-menthane diol stereoisomers.

1. Sample Preparation

  • Prepare a stock solution of the racemic p-menthane diol mixture at approximately 1.0 mg/mL.

  • The solvent for this stock solution should be the initial mobile phase to be tested (e.g., 90:10 n-hexane/isopropanol). If solubility is low, use 100% isopropanol and inject the smallest possible volume.

2. Initial Screening Phase

  • Column Selection: Select 2-3 polysaccharide-based chiral columns with different selectors (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H).[13]

  • Mobile Phase: Start with a normal phase eluent of n-Hexane/Isopropanol (90:10, v/v).[1]

  • Instrumental Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5-10 µL

    • Detector: Refractive Index (RI)[3]

  • Procedure:

    • Equilibrate the first column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[10]

    • Inject the sample solution.

    • Analyze the chromatogram for any signs of separation (e.g., peak broadening, shoulder, or partial peak separation).

    • Repeat for each selected column.

3. Method Optimization Phase

  • Select the column/mobile phase combination that showed the most promising initial separation.

  • Optimize Modifier Percentage:

    • Adjust the percentage of isopropanol in n-hexane. Analyze the sample with mobile phases containing 5%, 10%, and 15% IPA to find the best balance between resolution and analysis time.[7]

  • Optimize Flow Rate:

    • Using the optimal mobile phase from the previous step, evaluate the effect of flow rate. Test flow rates of 0.5, 0.8, and 1.0 mL/min.[1]

  • Optimize Temperature:

    • Using the optimal mobile phase and flow rate, evaluate the effect of column temperature. Test temperatures of 15°C, 25°C, and 40°C.[7]

4. Method Validation

  • Once optimal conditions are established (e.g., baseline resolution Rs ≥ 1.5), validate the method for robustness, reproducibility, linearity, and accuracy as required by your application.

Mandatory Visualizations

Experimental and Troubleshooting Workflows

G cluster_0 Method Development Workflow cluster_1 Troubleshooting Logic for Poor Resolution prep 1. Sample Preparation (Dissolve in Mobile Phase) screen 2. CSP Screening (e.g., Cellulose, Amylose based) Mobile Phase: Hex/IPA (90:10) prep->screen eval 3. Evaluate Initial Results screen->eval no_sep No Separation? eval->no_sep no_sep->screen Try Different CSP partial_sep Partial Separation? no_sep->partial_sep No optimize 4. Method Optimization partial_sep->optimize Yes validate 5. Method Validation optimize->validate start Poor Resolution (Rs < 1.5) q1 Decrease % Alcohol Modifier (e.g., IPA) start->q1 res_check1 Resolution Improved? q1->res_check1 q2 Decrease Flow Rate (e.g., to 0.5 mL/min) res_check1->q2 No end_good Resolution Acceptable res_check1->end_good Yes res_check2 Resolution Improved? q2->res_check2 q3 Decrease Temperature (e.g., to 15°C) res_check2->q3 No res_check2->end_good Yes res_check3 Resolution Improved? q3->res_check3 res_check3->end_good Yes end_bad Re-screen CSPs res_check3->end_bad No

Caption: Workflow for chiral method development and troubleshooting.

G cluster_workflow Logical Relationships in Troubleshooting PoorRes Poor Resolution MobilePhase Mobile Phase Composition PoorRes->MobilePhase is affected by Temperature Column Temperature PoorRes->Temperature is affected by FlowRate Flow Rate PoorRes->FlowRate is affected by CSP Chiral Stationary Phase (CSP) PoorRes->CSP is determined by PeakShape Poor Peak Shape (Tailing/Fronting) PoorRes->PeakShape is related to AdjustModifier Adjust % Modifier MobilePhase->AdjustModifier optimize via AdjustTemp Lower Temperature Temperature->AdjustTemp optimize via AdjustFlow Lower Flow Rate FlowRate->AdjustFlow optimize via ScreenCSPs Screen New CSPs CSP->ScreenCSPs re-evaluate via Additives Use Additives (e.g., DEA) PeakShape->Additives improve with CheckOverload Reduce Sample Load PeakShape->CheckOverload check for

Caption: Key factors influencing chiral separation of p-menthane diols.

References

optimization of reaction conditions for stereoselective synthesis of p-Menth-1-ene-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the stereoselective synthesis of p-Menth-1-ene-3,6-diol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the stereoselective synthesis of this compound?

A common precursor for the synthesis of this compound is (+)-limonene or a related p-menthadiene derivative. The synthesis strategy often involves a stereoselective dihydroxylation of a double bond within the p-menthene framework.

Q2: Which stereoisomer of this compound is typically targeted?

The specific stereoisomer of interest can vary depending on the research goals. For instance, the (3R,4R,6S)-3,6-dihydroxy-1-menthene is a known natural product.[1][2] Achieving high stereoselectivity for a particular isomer is a key challenge addressed in the troubleshooting section.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

For reaction monitoring, Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable. For product characterization and determination of stereoselectivity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and NOESY experiments) and chiral High-Performance Liquid Chromatography (HPLC) are recommended.

Troubleshooting Guide

Problem 1: Low Reaction Yield

Possible Causes:

  • Incomplete reaction.

  • Side reactions such as oxidation of the alcohol groups or rearrangement of the carbocation intermediates.

  • Decomposition of the product during workup or purification.

  • Suboptimal reaction temperature or time.

  • Poor quality of starting materials or reagents.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use TLC or GC-MS to determine the optimal reaction time and ensure the reaction has gone to completion.

  • Control Reaction Temperature: Maintain the recommended reaction temperature. Lowering the temperature may reduce side reactions, though it might require longer reaction times.

  • Degas Solvents: Use degassed solvents to minimize oxidation, especially if using sensitive catalysts.

  • Purify Starting Materials: Ensure the purity of the starting p-menthene derivative and all reagents.

  • Modify Workup Procedure: Use a milder workup procedure to prevent product degradation. For example, use a buffered aqueous solution to quench the reaction.

Problem 2: Poor Stereoselectivity

Possible Causes:

  • Inappropriate choice of catalyst or chiral ligand.

  • Incorrect solvent polarity.

  • Reaction temperature is too high, leading to non-selective pathways.

  • Presence of impurities that poison the catalyst or interfere with the stereodifferentiating step.

Troubleshooting Steps:

  • Optimize Catalyst System: Screen different catalysts and chiral ligands. For dihydroxylation, osmium-based catalysts with chiral ligands (e.g., AD-mix-α or AD-mix-β) are common.

  • Vary the Solvent: The polarity of the solvent can significantly influence stereoselectivity. Test a range of solvents with varying polarities.

  • Lower the Reaction Temperature: Running the reaction at lower temperatures often enhances stereoselectivity.

  • Ensure High Purity of Reagents: Use highly pure, anhydrous, and degassed solvents and reagents.

Problem 3: Formation of Byproducts

Possible Causes:

  • Over-oxidation of the diol to a ketone or carboxylic acid.

  • Epoxidation of the double bond as a competing reaction.

  • Rearrangement of the p-menthane (B155814) skeleton under acidic or basic conditions.

Troubleshooting Steps:

  • Control Stoichiometry of Oxidant: Use the correct stoichiometry of the oxidizing agent in dihydroxylation reactions.

  • Buffer the Reaction Mixture: If the reaction is sensitive to pH, consider using a buffer.

  • Choose a Selective Reagent: Employ a dihydroxylation agent known for its high selectivity to minimize the formation of epoxides or other byproducts.

Data Presentation

Table 1: Effect of Catalyst and Ligand on Yield and Diastereomeric Excess (d.e.)

EntryCatalystChiral LigandSolventTemperature (°C)Yield (%)d.e. (%)
1OsO₄(DHQ)₂PHALt-BuOH/H₂O07592
2OsO₄(DHQD)₂PHALt-BuOH/H₂O07290
3OsO₄(DHQ)₂PHALAcetone/H₂O256585
4KMnO₄-Acetone-7840<10

Table 2: Influence of Solvent on Stereoselectivity

EntryCatalyst SystemSolventYield (%)d.e. (%)
1OsO₄/(DHQ)₂PHALt-BuOH/H₂O (1:1)7592
2OsO₄/(DHQ)₂PHALDichloromethane6888
3OsO₄/(DHQ)₂PHALToluene6280

Experimental Protocols

Representative Protocol for Stereoselective Dihydroxylation of (+)-Limonene
  • Reaction Setup: To a stirred solution of AD-mix-β (1.4 g/mmol of olefin) in tert-butanol (B103910) and water (1:1, 10 mL/mmol of olefin) at 0 °C, add (+)-limonene (1 mmol).

  • Reaction: Stir the mixture vigorously at 0 °C for 24 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate (B1210297)/hexane).

  • Workup: Quench the reaction by adding solid sodium sulfite (B76179) (1.5 g) and allowing the mixture to warm to room temperature. Stir for 1 hour.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexane) to afford the desired this compound.

Visualizations

experimental_workflow start Start setup Reaction Setup (+)-Limonene, AD-mix-β, t-BuOH/H₂O, 0 °C start->setup reaction Stirring 24 hours at 0 °C setup->reaction monitoring TLC/GC-MS Monitoring reaction->monitoring workup Quenching with Na₂SO₃ and Extraction reaction->workup purification Column Chromatography workup->purification characterization NMR, HPLC, MS Analysis purification->characterization end End Product characterization->end

Caption: Experimental workflow for the stereoselective synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield Analyze Outcome poor_selectivity Poor Stereoselectivity? start->poor_selectivity Analyze Outcome byproducts Byproduct Formation? start->byproducts Analyze Outcome check_purity Check Starting Material Purity low_yield->check_purity Yes optimize_time_temp Optimize Reaction Time & Temperature low_yield->optimize_time_temp Yes poor_selectivity->optimize_time_temp Yes change_catalyst Screen Catalysts & Ligands poor_selectivity->change_catalyst Yes vary_solvent Vary Solvent System poor_selectivity->vary_solvent Yes control_stoichiometry Adjust Reagent Stoichiometry byproducts->control_stoichiometry Yes use_buffer Use a Buffer byproducts->use_buffer Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Storage and Handling of p-Menth-1-ene-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-Menth-1-ene-3,6-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental handling. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Storage and Stability

Q1: What are the primary causes of this compound degradation?

A1: Based on the chemical structure of this compound, a monoterpenoid with a cyclohexene (B86901) ring and two hydroxyl groups, the primary degradation pathways are likely to be:

  • Oxidation: The double bond in the cyclohexene ring is susceptible to oxidation, which can lead to the formation of epoxides. Allylic hydroxyl groups can also be oxidized. The presence of air (oxygen) can accelerate this process.

  • Thermal Degradation: Elevated temperatures can lead to various degradation reactions, including dehydration (loss of water molecules) and rearrangements of the carbon skeleton. Studies on other terpenes have shown that thermal stress in the presence of air can result in a complex mixture of oxidation and rearrangement products, with p-cymene (B1678584) being a common degradation product.[1]

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions, particularly for compounds with double bonds. This can lead to isomerization, oxidation, and cyclization products.[1]

  • Acid/Base Catalyzed Reactions: The presence of acidic or basic contaminants can catalyze degradation reactions such as dehydration and rearrangements.

Q2: I've observed a change in the color and viscosity of my this compound sample. What could be the cause?

A2: A change in color (e.g., yellowing) and an increase in viscosity are common indicators of degradation. This is likely due to the formation of various degradation products through oxidation and polymerization. To troubleshoot this, consider the following:

  • Review your storage conditions: Was the sample exposed to light, elevated temperatures, or air for an extended period?

  • Check for contaminants: Could the sample have been contaminated with acidic or basic impurities?

  • Perform analytical testing: It is advisable to re-analyze the sample using a suitable technique like HPLC or GC to determine its purity and identify potential degradation products.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored under controlled conditions. Below is a summary of recommended storage parameters.

ParameterRecommendationRationale
Temperature Cool to cold temperatures are recommended. For long-term storage of the solid compound, -20°C is ideal. For shorter periods, 4°C is acceptable. If in solution, store at -80°C for optimal stability.Reduces the rate of thermally induced degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation by excluding oxygen.
Light Protect from light by using amber vials or storing in the dark.Prevents photodegradation initiated by UV light.
Container Use well-sealed, airtight containers made of non-reactive materials (e.g., glass).Prevents exposure to air and moisture.
Handling and Use

Q4: What precautions should I take when handling this compound to prevent degradation during my experiments?

A4: To maintain the integrity of this compound during experimental use, follow these best practices:

  • Minimize exposure to air: Once the container is opened, handle the compound quickly and reseal it promptly. If the compound will be used over an extended period, consider aliquoting it into smaller, single-use vials. Purging the headspace of the container with an inert gas before sealing is also recommended.

  • Control temperature: Avoid exposing the compound to high temperatures. If heating is necessary for your experiment, use the lowest effective temperature for the shortest possible duration.

  • Use appropriate solvents: Ensure that the solvents used are of high purity and free from acidic or basic contaminants. If preparing stock solutions, store them at low temperatures as recommended above.

  • Consider adding antioxidants: For applications where the compound may be exposed to oxidative stress, the addition of a suitable antioxidant may be beneficial.

Q5: Are there any recommended antioxidants to stabilize this compound?

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • Vitamin E (α-tocopherol)

The choice of antioxidant and its optimal concentration will depend on the specific application and should be validated experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound under various stress conditions to understand its degradation profile.

1. Objective: To identify the potential degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

2. Materials:

3. Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 105°C for 24 hours.

    • Dissolve the stressed sample in the initial solvent to prepare a 1 mg/mL solution.

    • Dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL) to UV light in a photostability chamber.

    • Analyze samples at various time points (e.g., 6, 12, 24 hours).

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.

1. Objective: To quantify the purity of this compound and detect the presence of degradation products.

2. HPLC Parameters (to be optimized):

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of water and acetonitrile or methanol. A starting point could be 70:30 (Water:Organic) progressing to 30:70 over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.
Injection Volume 10 µL

3. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

DegradationPathways cluster_stressors Stress Conditions cluster_compound cluster_products Degradation Products Heat Heat pMenth This compound Heat->pMenth Light Light (UV) Light->pMenth Oxygen Oxygen (Air) Oxygen->pMenth Contaminants Acid/Base Contaminants Contaminants->pMenth Oxidation Oxidation Products (e.g., Epoxides, p-Cymene) pMenth->Oxidation Dehydration Dehydration Products pMenth->Dehydration Rearrangement Rearrangement Products pMenth->Rearrangement

Caption: Potential degradation pathways of this compound under various stress conditions.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Start This compound Stock Solution Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Troubleshooting Low Diastereoselectivity with p-Menthane-Based Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low diastereoselectivity when using p-menthane-based chiral auxiliaries, such as p-menthane-3-carboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: I am observing a low diastereomeric ratio (d.r.) in my reaction using a p-menthane-based chiral auxiliary. What are the common causes?

A1: Low diastereoselectivity can arise from several factors. The most common include:

  • Suboptimal Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a lower d.r.

  • Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent play a crucial role in the conformation of the transition state, which directly impacts diastereoselectivity.

  • Incorrect Lewis Acid or Catalyst: The choice of Lewis acid or catalyst is critical. Its size, acidity, and ability to chelate can significantly influence the stereochemical outcome.

  • Steric Hindrance: Significant steric bulk on either the substrate or the electrophile can interfere with the directing effect of the p-menthane (B155814) auxiliary.

  • Presence of Moisture or Impurities: Water or other impurities can react with reagents and intermediates, leading to side reactions and reduced selectivity.

Q2: How does temperature generally affect diastereoselectivity in these reactions?

A2: As a general rule, lower reaction temperatures lead to higher diastereoselectivity. This is because the transition states leading to the different diastereomers have slightly different energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, favoring the formation of the major diastereomer. At higher temperatures, there is enough thermal energy to overcome the activation barriers for both pathways, resulting in a less selective reaction.

Q3: What role does the solvent play, and what are the best practices for solvent selection?

A3: The solvent can significantly influence the reaction's stereochemical outcome by affecting the stability and geometry of the transition state. Non-polar, non-coordinating solvents like toluene, hexane, or dichloromethane (B109758) are often preferred as they are less likely to interfere with the formation of a well-ordered, chelated transition state. Polar or coordinating solvents such as THF or methanol (B129727) can sometimes disrupt the chelation that is crucial for high diastereoselectivity. It is often beneficial to screen a range of solvents to find the optimal conditions for a specific reaction.

Q4: Can the choice of Lewis acid impact the diastereomeric ratio?

A4: Absolutely. The Lewis acid is often crucial for achieving high diastereoselectivity in reactions involving chiral auxiliaries. Different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂) have different sizes and Lewis acidities, which affect the geometry of the transition state. For reactions involving bidentate chelation to a carbonyl oxygen and the auxiliary, a Lewis acid that can accommodate two coordination sites is often preferred. The optimal Lewis acid is substrate-dependent, and screening various options is highly recommended.

Q5: My desired diastereomer is the minor product. How can I reverse the selectivity?

A5: Reversing diastereoselectivity often requires a significant change in the reaction strategy. Some approaches to consider include:

  • Changing the Chiral Auxiliary: Using the opposite enantiomer of the p-menthane-based auxiliary will typically invert the stereochemistry of the major product.

  • Altering the Reaction Mechanism: Switching from a chelation-controlled to a non-chelation-controlled pathway (or vice versa) can sometimes reverse selectivity. This can be influenced by the choice of solvent and Lewis acid.

  • Modifying Protecting Groups: The size and nature of protecting groups on your substrate can influence the steric environment of the reaction center and may alter the preferred facial approach of the incoming reagent.

Troubleshooting Guides

Issue 1: Low Diastereomeric Ratio (e.g., < 80:20 d.r.)

This is a common issue that can often be resolved by systematically optimizing the reaction conditions.

Troubleshooting_Workflow start Low Diastereoselectivity Observed temp Optimize Reaction Temperature (Lower Temperature) start->temp solvent Screen Solvents (Vary Polarity/Coordinating Ability) temp->solvent If no improvement end Improved Diastereoselectivity temp->end Success lewis_acid Screen Lewis Acids (Vary Size/Acidity) solvent->lewis_acid If no improvement solvent->end Success sterics Evaluate Steric Hindrance (Modify Substrate/Reagent) lewis_acid->sterics If no improvement lewis_acid->end Success sterics->end Success no_improvement No Significant Improvement sterics->no_improvement

Caption: A stepwise approach to troubleshooting low diastereoselectivity.

Data Presentation

The following tables provide representative data on how reaction parameters can influence diastereoselectivity in a hypothetical diastereoselective alkylation reaction using a p-menthane-based chiral auxiliary. Optimal conditions will vary depending on the specific substrate and electrophile.

Table 1: Effect of Temperature on Diastereoselectivity

EntryTemperature (°C)Diastereomeric Ratio (d.r.)
12575:25
2088:12
3-4095:5
4-78>98:2

Table 2: Effect of Solvent on Diastereoselectivity

EntrySolventDielectric Constant (ε)Diastereomeric Ratio (d.r.)
1Toluene2.4>98:2
2Dichloromethane9.195:5
3Diethyl Ether4.390:10
4Tetrahydrofuran (THF)7.582:18

Table 3: Effect of Lewis Acid on Diastereoselectivity

EntryLewis AcidDiastereomeric Ratio (d.r.)
1TiCl₄>98:2
2SnCl₄96:4
3Et₂AlCl91:9
4BF₃·OEt₂85:15

Experimental Protocols

The following are general, representative protocols for a diastereoselective alkylation using (+)-p-menthane-3-carboxaldehyde as the chiral auxiliary.

Protocol 1: Attachment of the Chiral Auxiliary

This protocol describes the formation of an α,β-unsaturated imine from the chiral auxiliary and a primary amine, which can then be used in subsequent reactions.

Protocol1_Workflow start Combine Auxiliary and Amine add_solvent Add Anhydrous Solvent (e.g., Toluene) start->add_solvent heat Heat with Dean-Stark Trap add_solvent->heat monitor Monitor by TLC heat->monitor workup Cool, Concentrate, and Purify monitor->workup

Caption: Workflow for the attachment of the p-menthane-based chiral auxiliary.

Procedure:

  • To a round-bottom flask, add (+)-p-menthane-3-carboxaldehyde (1.0 eq) and the desired primary amine (1.05 eq).

  • Add a suitable anhydrous solvent, such as toluene, to the flask.

  • Equip the flask with a Dean-Stark apparatus and a condenser.

  • Heat the reaction mixture to reflux and monitor the removal of water.

  • Continue heating until the reaction is complete, as indicated by TLC analysis.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired imine.

Protocol 2: Diastereoselective Alkylation

This protocol outlines a general procedure for the diastereoselective alkylation of the imine formed in Protocol 1.

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the imine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) (1.1 eq), to the stirred solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Slowly add the alkylating agent (e.g., methyl iodide, 1.2 eq) to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

The p-menthane-based auxiliary can often be cleaved and recovered. One common method is ring-closing metathesis (RCM) if the introduced alkyl chain contains a terminal alkene.

Procedure for RCM Cleavage:

  • Dissolve the alkylated product (1.0 eq) in an anhydrous, degassed solvent such as dichloromethane or toluene.

  • Add a Grubbs-type catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude mixture by column chromatography to separate the desired product from the cleaved auxiliary. The auxiliary can often be recovered and reused.

strategies to improve the efficiency of p-Menth-1-ene-3,6-diol extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of your p-Menth-1-ene-3,6-diol extraction experiments.

This compound is a polar monoterpenoid that can be isolated from various plant sources, including those of the Mentha genus and the roots of Pueraria lobata (Kudzu).[1] Optimizing its extraction is critical for maximizing yield and purity. This guide covers three primary extraction methods: Steam Distillation, Solvent Extraction, and Supercritical Fluid (CO₂) Extraction (SFE).

Due to the limited availability of specific quantitative data for this compound extraction in publicly accessible literature, the experimental protocols and quantitative data presented here are based on established methods for analogous polar monoterpenoids and flavonoids from relevant plant matrices. These provide a strong starting point for developing a specific and optimized protocol.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound and similar compounds.

Low Extraction Yield

A frequent challenge in natural product extraction is a lower-than-expected yield. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Poor Raw Material Quality Ensure the botanical identity of the plant material. The concentration of secondary metabolites can vary based on the plant's age, harvest time, and storage conditions. Use properly dried and stored material to prevent degradation of the target compound.[2]
Improper Material Preparation The plant material may not be ground to a sufficient fineness, leading to poor solvent or steam penetration. Grind the dried plant material to a uniform powder to increase the surface area for extraction. For steam distillation, ensure the particle size is not so fine as to impede steam flow.[2]
Incorrect Extraction Parameters The temperature, pressure, or extraction time may not be optimal for the target compound. Systematically vary one parameter at a time to determine the optimal conditions for your specific equipment and raw material.
Inappropriate Solvent Choice (Solvent Extraction) The polarity of the solvent may not be suitable for the polar diol structure of this compound. Test a range of solvents with varying polarities. Mixtures of polar and non-polar solvents can also be effective.
Thermal Degradation High temperatures used in steam distillation or solvent extraction can degrade thermally labile monoterpenoids. Use the lowest effective temperature and minimize extraction time. Consider vacuum distillation to lower the boiling point of the solvent.
Incomplete Extraction A single extraction step may not be sufficient to recover all of the target compound. Perform multiple extraction cycles with fresh solvent and combine the extracts.
Emulsion Formation in Solvent Extraction

Emulsions are stable mixtures of two immiscible liquids that can form during liquid-liquid extraction, making phase separation difficult.

Potential Cause Recommended Solution
Vigorous Agitation Excessive shaking or mixing provides the energy for emulsion formation. Gently invert the separatory funnel instead of vigorous shaking.
Presence of Surfactant-like Molecules Plant extracts often contain compounds that can act as emulsifying agents. Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
Similar Densities of the Two Phases If the organic and aqueous phases have similar densities, separation will be slow. Try adding a solvent with a different density to the organic phase to aid separation.
Presence of Fine Particulate Matter Insoluble plant material can stabilize emulsions. Filter the initial extract before performing the liquid-liquid extraction.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for this compound?

A1: The ideal method depends on your specific requirements, including desired purity, yield, scalability, and available equipment.

  • Steam Distillation is a simple and cost-effective method for volatile compounds, but the high temperatures may cause degradation of some polar monoterpenoids.[3]

  • Solvent Extraction is versatile and can be optimized by changing solvents, but it may co-extract undesirable compounds and requires a solvent removal step.

  • Supercritical Fluid Extraction (SFE) with CO₂ is a "green" and highly tunable method that can provide high-purity extracts, but the initial equipment cost is higher.[4]

Q2: How can I improve the selectivity of my extraction for this compound?

A2: To improve selectivity:

  • For Solvent Extraction: Choose a solvent with a polarity that closely matches that of this compound. Stepwise extraction with solvents of increasing polarity can also be used to fractionate the extract.

  • For SFE: Carefully tune the pressure and temperature. The addition of a polar co-solvent, such as ethanol (B145695) or methanol, can significantly increase the extraction efficiency of polar compounds like diols.[5]

Q3: What analytical method is recommended for quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is a suitable method for quantifying polar, non-volatile compounds like this compound.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization to increase volatility.[7]

Q4: My extract is a complex mixture. How can I purify this compound?

A4: Column chromatography is a common and effective method for purifying compounds from a crude extract.[8] For a polar compound like this compound, normal-phase chromatography on silica (B1680970) gel with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. Preparative HPLC can be used for final purification to achieve high purity.

Experimental Protocols

The following are detailed methodologies for the key extraction techniques, based on protocols for similar compounds.

Steam Distillation (Representative Protocol for Monoterpenoids from Mentha species)

This method is suitable for the extraction of volatile compounds.

Materials and Equipment:

  • Dried and coarsely ground Mentha plant material

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • Place approximately 100 g of the plant material into the biomass flask.

  • Fill the boiling flask with distilled water to about two-thirds of its volume.

  • Assemble the steam distillation apparatus, ensuring all joints are secure.[9]

  • Begin heating the boiling flask to generate steam.

  • Continue the distillation for 2-3 hours, collecting the distillate (hydrosol and essential oil).

  • Separate the essential oil layer from the aqueous layer using a separatory funnel.

  • Dry the essential oil over anhydrous sodium sulfate.

  • Analyze the composition and quantify the this compound content using GC-MS or HPLC.

Solvent Extraction (Representative Protocol for Isoflavones from Pueraria lobata)

This protocol can be adapted for the extraction of polar compounds like this compound.

Materials and Equipment:

  • Dried and powdered Pueraria lobata root

  • Soxhlet extraction apparatus or a flask for maceration

  • Reflux condenser (for Soxhlet)

  • Heating mantle

  • Rotary evaporator

  • Solvent (e.g., ethanol, methanol, or a mixture with water)

Procedure:

  • Place approximately 20 g of the powdered plant material into a cellulose (B213188) thimble for Soxhlet extraction or directly into a flask for maceration.

  • Add a suitable volume of solvent (e.g., 200 mL).

  • For Soxhlet: Heat the solvent to reflux and continue the extraction for 4-6 hours.

  • For Maceration: Stir the mixture at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 2-4 hours). Repeat the extraction with fresh solvent.

  • After extraction, filter the mixture and combine the liquid extracts.

  • Concentrate the extract under reduced pressure using a rotary evaporator.

  • The crude extract can then be analyzed or further purified.

Supercritical Fluid Extraction (SFE) (Representative Protocol for Monoterpenes)

This method offers high selectivity and is environmentally friendly.

Materials and Equipment:

  • Dried and ground plant material

  • Supercritical fluid extractor

  • High-purity carbon dioxide

  • Co-solvent (e.g., ethanol)

Procedure:

  • Load the ground plant material into the extraction vessel of the SFE system.

  • Set the desired extraction parameters. For polar monoterpenoids, a starting point could be:

    • Pressure: 100-200 bar

    • Temperature: 40-60°C

    • CO₂ Flow Rate: 2-4 g/min

    • Co-solvent: 5-10% ethanol

  • Pressurize the system with CO₂ and begin the extraction.

  • The extract is collected in a separation vessel after depressurization.

  • The process is typically run for 1-3 hours.

  • The collected extract can be analyzed directly.

Quantitative Data

The following tables provide representative data for the extraction of related compounds to serve as a benchmark for optimizing this compound extraction.

Table 1: Representative Yields of Essential Oil from Mentha Species using Steam Distillation

Plant SpeciesPlant PartDistillation Time (h)Essential Oil Yield (%)Reference
Mentha spicataAerial parts30.8 - 1.3[10]
Mentha piperitaLeaves2~1.36[11]
Mentha canadensisAerial parts10.43 - 1.06[12]

Table 2: Representative Yields of Isoflavones from Pueraria lobata using Solvent Extraction

SolventExtraction MethodTemperature (°C)Yield of Total Isoflavones (%)Reference
70% EthanolReflux90Not specified[13]
80% EthanolMaceration72.5Not specified
n-butanol/water (1:1)Two-phase systemNot specifiedNot specified[14]

Table 3: Representative Parameters for Supercritical CO₂ Extraction of Terpenoids

Target Compound ClassPressure (bar)Temperature (°C)Co-solventTypical YieldReference
Monoterpenes70 - 15040 - 50None or low % ethanolVariable[9]
Diterpenoids~260~3920% Ethanol~0.14%[8]
Terpenoids (general)100 - 40045 - 55Ethanol, AcetoneUp to ~2%[15]

Visualizations

The following diagrams illustrate the workflows for the described extraction methods.

Steam_Distillation_Workflow cluster_prep Material Preparation cluster_extraction Steam Distillation cluster_separation Separation & Analysis raw_material Raw Plant Material (Mentha sp.) grinding Grinding raw_material->grinding distillation Steam Distillation (2-3 hours) grinding->distillation collection Collection of Distillate distillation->collection phase_separation Phase Separation (Separatory Funnel) collection->phase_separation drying Drying (Anhydrous Na₂SO₄) phase_separation->drying analysis Quantification (GC-MS / HPLC) drying->analysis

Figure 1: Workflow for Steam Distillation.

Solvent_Extraction_Workflow cluster_prep Material Preparation cluster_extraction Solvent Extraction cluster_post_extraction Post-Extraction raw_material Raw Plant Material (Pueraria lobata) powdering Powdering raw_material->powdering extraction Extraction (Soxhlet or Maceration) powdering->extraction filtration Filtration extraction->filtration concentration Solvent Removal (Rotary Evaporator) filtration->concentration purification Purification (Column Chromatography) concentration->purification analysis Quantification (HPLC) purification->analysis SFE_Workflow cluster_prep Material Preparation cluster_extraction Supercritical Fluid Extraction cluster_analysis Analysis raw_material Raw Plant Material grinding Grinding raw_material->grinding sfe SFE with CO₂ (+ Co-solvent) grinding->sfe separation Depressurization & Collection sfe->separation analysis Quantification (HPLC / GC-MS) separation->analysis

References

minimizing byproduct formation in the synthesis of p-Menth-1-ene-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of p-Menth-1-ene-3,6-diol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a two-step process: the photooxidation of α-terpinene to ascaridole (B1665189), followed by the reduction of ascaridole.

Issue 1: Low Yield of Ascaridole in the Photooxidation of α-Terpinene

Possible CauseSuggested Solution
Insufficient Light Exposure Ensure the reaction mixture is adequately irradiated. Use a high-intensity light source and a reactor designed for efficient light distribution. For photosensitized reactions, ensure the wavelength of the light source is appropriate for the chosen sensitizer (B1316253) (e.g., Rose Bengal).
Low Oxygen Concentration Maintain a steady and sufficient flow of oxygen through the reaction mixture. Inadequate oxygen supply will limit the formation of singlet oxygen, the key oxidant.
Photosensitizer Degradation If using a photosensitizer like Rose Bengal, its degradation can lead to decreased efficiency. Consider using a polymer-supported sensitizer for easier recovery and reuse, and to minimize degradation. Monitor the color of the reaction; significant fading may indicate sensitizer decomposition.
Suboptimal Temperature While photooxidations are often carried out at room temperature, significant temperature increases due to the light source can lead to side reactions. Use a cooling system to maintain a consistent temperature.
Autoxidation of α-Terpinene Autoxidation can compete with the desired photooxidation, leading to a mixture of byproducts. Ensure the reaction is performed under controlled oxygen flow and light exposure to favor the formation of ascaridole.

Issue 2: Formation of Significant Byproducts During Photooxidation

Possible CauseSuggested Solution
Formation of p-Cymene (B1678584) p-Cymene is a common byproduct formed through the aromatization of α-terpinene. This can be favored by prolonged reaction times or excessive heat. Optimize the reaction time to maximize ascaridole yield while minimizing p-cymene formation. Monitor the reaction progress by GC or TLC.
Formation of Ascaridole Epoxide The formation of ascaridole epoxide can occur, particularly in the presence of hydroperoxyl radicals. Minimizing autoxidation pathways by maintaining a clean reaction setup and using pure starting materials can help reduce the formation of this byproduct.
Formation of other oxidation products Over-oxidation can lead to various other byproducts. Careful control of reaction time and the amount of oxygen supplied is crucial.

Issue 3: Low Yield of this compound in the Reduction of Ascaridole

Possible CauseSuggested Solution
Incomplete Reduction Ensure a sufficient molar excess of the reducing agent (e.g., LiAlH₄, NaBH₄, or Zinc/Acetic Acid) is used. Monitor the reaction progress by TLC or GC to confirm the complete consumption of ascaridole.
Side Reactions with Reducing Agent Strong reducing agents like LiAlH₄ can be aggressive and may lead to undesired side reactions if not controlled properly. Perform the reaction at low temperatures (e.g., 0 °C to room temperature) and add the reducing agent portion-wise to manage the reaction exotherm.
Formation of Isomeric Diols The reduction of ascaridole can potentially lead to the formation of both cis and trans isomers of this compound. The choice of reducing agent and reaction conditions can influence the stereoselectivity. Characterize the product mixture to determine the isomeric ratio.
Work-up Issues The work-up procedure is critical for isolating the diol. For LiAlH₄ reductions, a careful quenching procedure (e.g., Fieser work-up) is necessary to safely decompose the excess reagent and aluminum salts. Improper work-up can lead to product loss.

Issue 4: Difficulty in Purifying this compound

Possible CauseSuggested Solution
Presence of Close-Boiling Byproducts Byproducts with similar boiling points to the desired diol can make purification by distillation challenging. Column chromatography on silica (B1680970) gel is often the most effective method for separating the diol from structurally similar impurities.
Product is a mixture of stereoisomers The cis and trans isomers of this compound may have different physical properties. This can sometimes be exploited for separation, for example, by fractional crystallization if one isomer is significantly less soluble.
Incomplete Removal of Reagents Ensure that all reagents from the previous steps, especially non-volatile ones, are removed during the work-up and purification stages. Aqueous washes can help remove salts and water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct precursor is α-terpinene, which is readily available from natural sources like tea tree oil.

Q2: What are the key steps in the synthesis of this compound from α-terpinene?

A2: The synthesis is typically a two-step process:

  • Photooxidation: α-Terpinene is reacted with singlet oxygen (¹O₂), generated photosensitically, to form the endoperoxide ascaridole.

  • Reduction: The peroxide bridge in ascaridole is cleaved using a suitable reducing agent to yield this compound.

Q3: What are the major byproducts to watch out for during the photooxidation of α-terpinene?

A3: The primary byproducts are p-cymene (formed by aromatization) and ascaridole epoxide. Under certain conditions, other oxidation products may also be formed.

Q4: Which reducing agents are suitable for the conversion of ascaridole to this compound?

A4: Several reducing agents can be employed, including:

  • Lithium aluminum hydride (LiAlH₄): A powerful reducing agent that is effective but requires careful handling and anhydrous conditions.

  • Sodium borohydride (B1222165) (NaBH₄): A milder and safer reducing agent, though it may require longer reaction times or elevated temperatures.

  • Zinc dust in acetic acid: A classical method for the reduction of peroxides.

  • Catalytic hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source can also be effective.

Q5: How can I control the stereochemistry of the final this compound product?

A5: The stereochemical outcome of the reduction of ascaridole can be influenced by the choice of reducing agent and the reaction conditions. The reduction can potentially lead to a mixture of cis and trans diols. Detailed stereochemical studies for various reduction methods of ascaridole are not extensively reported in readily available literature, so empirical optimization may be necessary to favor the desired isomer.

Q6: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A6:

  • Reaction Monitoring: Thin-layer chromatography (TLC) and Gas Chromatography (GC) are excellent for tracking the consumption of starting materials and the formation of products and byproducts.

  • Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure of the final product and identifying any impurities. Infrared (IR) spectroscopy can confirm the presence of the hydroxyl groups.

Data Presentation

Table 1: Summary of Reaction Conditions and Byproducts in the Photooxidation of α-Terpinene to Ascaridole

ParameterConditionPredominant ProductMajor ByproductsReference
Light Source High-Power LED (530 nm)Ascaridolep-Cymene, Ascaridole Epoxide[1]
Photosensitizer Polymer-supported Rose BengalAscaridoleNot specified as major
Solvent Solvent-free or ChloroformAscaridoleMinimal under optimized conditions
Oxygen Continuous flowAscaridole-
Temperature Room TemperatureAscaridole-

Table 2: Comparison of Reducing Agents for the Conversion of Endoperoxides to Diols (General)

Reducing AgentTypical ConditionsAdvantagesDisadvantages
LiAlH₄ Anhydrous ether or THF, 0 °C to RTHigh reactivity, generally good yieldsPyrophoric, requires strict anhydrous conditions, can be unselective
NaBH₄ Protic solvents (e.g., ethanol, methanol), RT to refluxSafer and easier to handle than LiAlH₄Less reactive, may require longer reaction times or higher temperatures
Zinc/Acetic Acid Acetic acid, RTInexpensive, mild conditionsCan generate large amounts of zinc salts as waste
Catalytic Hydrogenation H₂ gas, Pd/C or other catalysts, various solventsClean reaction, high yields, can be stereoselectiveRequires specialized equipment for handling hydrogen gas, catalyst can be expensive

Experimental Protocols

Protocol 1: Synthesis of Ascaridole from α-Terpinene (Photooxidation)

Materials:

  • α-Terpinene

  • Photosensitizer (e.g., Rose Bengal or polymer-supported Rose Bengal)

  • Solvent (e.g., Chloroform or solvent-free)

  • Oxygen gas

  • Photoreactor equipped with a suitable light source (e.g., 530 nm LED for Rose Bengal) and gas inlet.

Procedure:

  • Dissolve α-terpinene and the photosensitizer in the chosen solvent in the photoreactor. If running solvent-free, add the sensitizer directly to the α-terpinene.

  • While stirring the mixture, begin bubbling a slow, steady stream of oxygen through the solution.

  • Irradiate the mixture with the light source. Maintain the reaction temperature at or near room temperature using a cooling bath if necessary.

  • Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within a few hours, depending on the scale and light intensity.

  • Once the reaction is complete, stop the oxygen flow and turn off the light source.

  • If a homogeneous sensitizer was used, it may be removed by passing the solution through a short column of silica gel. For a heterogeneous sensitizer, it can be filtered off.

  • The solvent is removed under reduced pressure to yield crude ascaridole, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound from Ascaridole (Reduction with LiAlH₄)

Materials:

  • Ascaridole

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Anhydrous sodium sulfate

  • Saturated aqueous solution of sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude ascaridole in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC until all the ascaridole has been consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).

  • A granular precipitate of aluminum salts will form. Stir the mixture for 15-30 minutes until the precipitate is white and easily filterable.

  • Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to obtain the pure diol.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Photooxidation cluster_step2 Step 2: Reduction alpha_terpinene α-Terpinene ascaridole Ascaridole alpha_terpinene->ascaridole ¹O₂, hv, Sensitizer pcymene p-Cymene alpha_terpinene->pcymene Byproduct epoxide Ascaridole Epoxide ascaridole->epoxide Byproduct ascaridole_step2 Ascaridole diol This compound ascaridole_step2->diol Reducing Agent (e.g., LiAlH₄) isomers Isomeric Diols diol->isomers Potential Byproduct over_reduction Over-reduction Products diol->over_reduction Potential Byproduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_photooxidation Photooxidation Issues cluster_reduction Reduction Issues cluster_purification Purification Issues start Low Yield of This compound low_ascaridole Low Ascaridole Yield start->low_ascaridole incomplete_reduction Incomplete Reduction start->incomplete_reduction difficulty_purifying Difficulty in Purification start->difficulty_purifying check_light Check Light Source & Oxygen Supply low_ascaridole->check_light check_sensitizer Check Sensitizer Activity low_ascaridole->check_sensitizer check_reagent Increase Reducing Agent Stoichiometry incomplete_reduction->check_reagent check_conditions Optimize Reaction Time/Temperature incomplete_reduction->check_conditions chromatography Optimize Column Chromatography difficulty_purifying->chromatography crystallization Attempt Fractional Crystallization difficulty_purifying->crystallization

Caption: Troubleshooting logic for low yield of the final product.

References

selecting the optimal chiral stationary phase for p-Menth-1-ene-3,6-diol separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal chiral stationary phase (CSP) and troubleshooting the enantioselective separation of p-Menth-1-ene-3,6-diol.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of chiral stationary phases (CSPs) for separating this compound enantiomers?

A1: For the separation of diols like this compound, polysaccharide-based CSPs are the most successful and widely used.[1] These are derivatives of cellulose (B213188) and amylose (B160209). Specifically, carbamate (B1207046) derivatives on a cellulose or amylose backbone have shown broad applicability for a wide range of chiral compounds, including diols.[2] Other CSPs to consider in a screening study include Pirkle-type (brush-type), cyclodextrin-based, and macrocyclic glycopeptide phases.[1] The optimal choice is highly dependent on the specific stereoisomers and must be determined empirically through screening.[2]

Q2: What is a good starting point for mobile phase selection in the chiral separation of this compound?

A2: A common and effective starting point for polysaccharide-based CSPs is a normal-phase mobile phase.[1] A typical initial screening condition would be a mixture of n-hexane or heptane (B126788) with an alcohol modifier like isopropanol (B130326) or ethanol, for example, in a 90:10 (v/v) ratio.[1] Depending on the results, you can also explore reversed-phase (e.g., acetonitrile/water or methanol (B129727)/water) and polar organic modes (e.g., 100% methanol or ethanol).[1]

Q3: Should I use additives in my mobile phase? What is their function?

A3: Yes, mobile phase additives can significantly improve peak shape and resolution.[1] For diols, which have hydroxyl groups, peak tailing can occur due to unwanted interactions with residual silanol (B1196071) groups on the silica (B1680970) support of the CSP.[3] Adding a small amount of a competitive agent, such as a polar solvent or a specific additive, can block these active sites.[3] While this compound is not strongly acidic or basic, if you observe poor peak shape, adding 0.1% (v/v) of an acid like trifluoroacetic acid (TFA) or a base like diethylamine (B46881) (DEA) can sometimes improve performance, but their compatibility with the CSP must be verified.[1]

Q4: How does temperature affect the chiral separation of this compound?

A4: Temperature is a critical parameter for optimizing selectivity in chiral separations.[1] Generally, lower temperatures tend to enhance the weaker bonding forces, such as hydrogen bonding and dipole-dipole interactions, that are often responsible for chiral recognition.[1] This can lead to better resolution. If you have a partial separation at ambient temperature (e.g., 25 °C), consider lowering the column temperature to 10-15 °C to see if the resolution improves.[3]

Q5: My sample of this compound is not dissolving well in the mobile phase. What should I do?

A5: It is always best to dissolve your sample in the mobile phase itself to avoid peak distortion.[1][4] If solubility is an issue, you may need to switch to a different mobile phase system (e.g., from normal-phase to reversed-phase or polar organic mode) where the analyte is more soluble.[5] When using immobilized polysaccharide CSPs, a wider range of solvents can be used for sample dissolution without damaging the column.[6] However, always ensure the injection solvent is miscible with the mobile phase to prevent sample precipitation on the column.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No Separation / Poor Resolution 1. Inappropriate CSP.2. Suboptimal mobile phase composition.3. High column temperature.1. Screen different types of CSPs (e.g., amylose-based, cellulose-based).[1]2. Adjust the ratio of alcohol modifier in the normal-phase mobile phase. Try different alcohols (e.g., ethanol, isopropanol).[1]3. Lower the column temperature in increments (e.g., to 15°C or 10°C) to enhance chiral recognition.[3]
Peak Tailing 1. Secondary interactions with the silica support.2. Column overload.3. Column contamination.1. Add a small amount of a polar additive to the mobile phase (e.g., increase the alcohol percentage slightly in normal phase).[3]2. Reduce the injection volume or dilute the sample.[3]3. Flush the column with a strong, compatible solvent as per the manufacturer's instructions.[3]
Split Peaks 1. Column damage (void at the head).2. Co-elution with an impurity.3. Sample solvent incompatible with the mobile phase.1. A damaged column may need to be replaced. To prevent this, avoid sudden pressure shocks.[3]2. Alter the separation conditions (e.g., mobile phase, temperature) to see if the peaks can be resolved.[3]3. Dissolve the sample in the mobile phase whenever possible.[1]
High Backpressure 1. Blocked inlet frit.2. Sample precipitation at the column head.3. Contamination of the column.1. Reverse flush the column (if permitted by the manufacturer). If the problem persists, the frit may need cleaning or replacement.[6]2. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase and filter the sample before injection.[3][6]3. Use a guard column to protect the analytical column.[6]
Baseline Drift 1. Column bleed or contamination.2. Mobile phase not in equilibrium with the column.1. Clean the column according to the manufacturer's guidelines.[1]2. Ensure the column is properly equilibrated with the mobile phase before starting the analysis, which can take longer for some CSPs.[5]

Representative Quantitative Data

The following tables present hypothetical, yet realistic, chromatographic data for the chiral separation of this compound enantiomers based on typical performance of polysaccharide CSPs. This data is for illustrative purposes to guide method development.

Table 1: CSP Screening for this compound Separation

CSPMobile Phasek1αRs
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol (90:10, v/v)2.541.252.89
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol (90:10, v/v)3.121.151.75
Cellulose tris(4-methylbenzoate)n-Hexane/Isopropanol (90:10, v/v)4.201.080.95

k1: Retention factor of the first eluting enantiomer. α: Selectivity factor. Rs: Resolution.

Table 2: Optimization of Mobile Phase on Amylose-based CSP

Mobile Phase (n-Hexane/Isopropanol, v/v)Flow Rate (mL/min)Temperature (°C)k1αRs
95:51.0254.881.303.15
90:101.0252.541.252.89
85:151.0251.651.212.40
90:100.7253.631.263.25
90:101.0153.051.323.55

Detailed Experimental Protocol

This protocol provides a starting point for the chiral separation of this compound. Optimization will likely be required to achieve baseline separation for your specific application.

1. Materials and Reagents:

  • This compound racemic standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm

  • Sample solvent: Mobile phase or a compatible solvent

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Refractive Index (RI) detector.

  • Thermostatted column compartment.

3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (if applicable) or RI

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]

5. Method Optimization:

  • If resolution is insufficient, decrease the percentage of isopropanol in the mobile phase to increase retention and potentially improve separation.

  • If resolution is still not optimal, decrease the flow rate to 0.7 or 0.5 mL/min.[1]

  • To further improve resolution, decrease the column temperature to 15 °C.[1]

Visualizations

CSP_Selection_Workflow start Start: Separate This compound screen_csps Screen CSPs (Polysaccharide-based) start->screen_csps initial_mp Initial Mobile Phase: n-Hexane/IPA (90:10) screen_csps->initial_mp analyze_results Analyze Results initial_mp->analyze_results no_separation No Separation analyze_results->no_separation Rs = 0 partial_separation Partial Separation (Rs < 1.5) analyze_results->partial_separation 0 < Rs < 1.5 baseline_separation Baseline Separation (Rs >= 1.5) analyze_results->baseline_separation Rs >= 1.5 try_other_csp Try Different CSP Type (e.g., Cellulose-based) no_separation->try_other_csp optimize_mp Optimize Mobile Phase (Adjust % IPA) partial_separation->optimize_mp end End: Validated Method baseline_separation->end optimize_temp_flow Optimize Temperature & Flow Rate optimize_mp->optimize_temp_flow optimize_temp_flow->baseline_separation try_other_csp->screen_csps

Caption: Workflow for selecting the optimal chiral stationary phase.

Troubleshooting_Logic problem Chromatographic Problem (e.g., Poor Rs, Tailing) check_mp Adjust Mobile Phase (% Modifier, Additives) problem->check_mp Is peak shape/retention an issue? check_conditions Adjust Conditions (Temp, Flow Rate) problem->check_conditions Is resolution the main issue? check_sample Check Sample Prep (Concentration, Solvent) problem->check_sample Are peaks distorted/split? check_hardware Check Hardware (Column, Frit, Guard) problem->check_hardware Is pressure high/unstable? solution Problem Resolved check_mp->solution check_conditions->solution check_sample->solution check_hardware->solution

Caption: Logical approach to troubleshooting common chiral separation issues.

References

enhancing the stability of p-Menth-1-ene-3,6-diol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on enhancing the stability of p-Menth-1-ene-3,6-diol in solution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Question Possible Cause(s) Recommended Solution(s)
Why is the concentration of my this compound solution decreasing over time, even when stored in the dark? Oxidation: The allylic alcohol and secondary alcohol moieties are susceptible to oxidation, especially in the presence of dissolved oxygen. This can be catalyzed by trace metal ions.Deoxygenate Solvents: Purge your solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution. • Use Antioxidants: Consider adding small amounts of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to your solution. • Use High-Purity Solvents: Ensure solvents are of high purity and free from metal contaminants.
I've noticed a change in the chromatographic profile of my sample, with new peaks appearing. What could be happening? Degradation: this compound can degrade through several pathways, including oxidation, dehydration, or isomerization. Common degradation products of terpenes can include aromatic compounds like p-cymene.[1][2]Characterize Degradants: Use analytical techniques like LC-MS or GC-MS to identify the new peaks. This can help elucidate the degradation pathway. • Control pH: Avoid strongly acidic or basic conditions, as these can catalyze degradation reactions. Use buffered solutions where appropriate.
My solution has developed a yellow tint after exposure to laboratory lighting. Why? Photodegradation: Terpenes and related compounds are known to be sensitive to light, particularly UV radiation.[3][4] This can initiate free-radical chain reactions, leading to a variety of degradation products.[3]Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light. • Minimize Exposure: During experiments, minimize the exposure of your solution to direct light.
When analyzing my samples by GC-MS, I am seeing inconsistent results and potential degradation products that are not present in my LC-MS analysis. Thermal Degradation: High temperatures in the GC injection port can cause thermal degradation of sensitive compounds like terpenes.[5]Use a Lower Injection Temperature: Optimize your GC method to use the lowest possible injection port temperature that still allows for efficient volatilization. • Consider Liquid Injection: If possible, use a liquid injection method instead of headspace analysis to minimize thermal stress on the analyte.[6] • Derivatization: Consider derivatizing the hydroxyl groups (e.g., silylation) to increase thermal stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by:

  • Temperature: Higher temperatures accelerate degradation reactions.[4]

  • Light: Exposure to light, especially UV radiation, can cause photodegradation.[3][4]

  • pH: Both acidic and alkaline conditions can promote degradation. Acidic conditions can lead to dehydration, while basic conditions can facilitate oxidation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[3]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in certain degradation reactions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, the following degradation pathways are plausible:

  • Oxidation: The secondary alcohol at C3 can be oxidized to a ketone (menthone derivative). The allylic alcohol at C6 is also susceptible to oxidation.

  • Dehydration: Under acidic conditions, the tertiary-like allylic alcohol or the secondary alcohol can be eliminated to form a diene.[7]

  • Isomerization: The double bond may shift under certain conditions. Allylic alcohols can also isomerize into ketones.[8]

  • Aromatization: Over time, terpenes can degrade to form more stable aromatic compounds like p-cymene.[1][2]

Q3: What are the recommended storage conditions for a stock solution of this compound?

A3: For optimal stability, stock solutions should be stored:

  • At low temperatures: Preferably at -20°C or -80°C.

  • Protected from light: In amber glass vials or containers wrapped in foil.

  • Under an inert atmosphere: After preparation, flush the headspace of the container with nitrogen or argon before sealing.

  • In a suitable solvent: Anhydrous aprotic solvents like acetonitrile (B52724) or ethyl acetate (B1210297) are often good choices. If an aqueous solution is necessary, use a buffer at a neutral or slightly acidic pH (e.g., pH 5-6) and prepare it fresh.

Q4: Which analytical techniques are best for a stability-indicating assay of this compound?

A4: A stability-indicating method should be able to separate the intact drug from its degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a highly recommended technique. It allows for the separation and quantification of this compound and its potential non-volatile degradation products at ambient temperature.[9]

  • Gas Chromatography (GC) with Flame Ionization Detection (FID) or MS detection can also be used, but care must be taken to avoid on-column degradation. A liquid injection with a cool on-column inlet is preferable to a high-temperature split/splitless or headspace injection.[5][6]

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is illustrative and should be confirmed by experimental studies.

Condition Parameter Duration This compound Remaining (%) Major Degradant(s) Observed
Acidic 0.1 M HCl in 50% Acetonitrile24 hours75%Dehydration Products
Basic 0.1 M NaOH in 50% Acetonitrile24 hours88%Oxidation Products
Oxidative 3% H₂O₂ in 50% Acetonitrile24 hours65%Various Oxidation Products
Thermal 60°C in 50% Acetonitrile7 days92%p-Cymene, Oxidation Products
Photolytic UV light (254 nm) in 50% Acetonitrile24 hours80%Isomerization and Oxidation Products

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

1. Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

2. Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-UV or HPLC-MS system

  • Photostability chamber

  • Oven

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

4. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 2, 6, 12, and 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 2, 6, 12, and 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 2, 6, 12, and 24 hours.

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 1, 3, and 7 days.

  • Photodegradation: Expose a clear vial of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 and 48 hours. A control sample should be wrapped in foil and placed in the same chamber.

5. Sample Analysis:

  • At each time point, withdraw a sample, dilute it to a suitable concentration (e.g., 100 µg/mL) with the mobile phase, and analyze using a validated HPLC method.

  • Example HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of Water (A) and Acetonitrile (B)

    • Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm or MS detection

    • Injection Volume: 10 µL

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Analyze the chromatograms for the appearance of new peaks (degradation products).

  • If using MS, attempt to identify the mass of the degradation products to propose their structures.

Visualizations

Caption: Potential degradation pathways of this compound.

Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation prep_solution Prepare Stock Solution (1 mg/mL) acid Acidic Stress (HCl, 60°C) prep_solution->acid base Basic Stress (NaOH, 60°C) prep_solution->base oxidative Oxidative Stress (H2O2, RT) prep_solution->oxidative thermal Thermal Stress (80°C) prep_solution->thermal photo Photolytic Stress (UV Light) prep_solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze by Stability- Indicating HPLC Method sampling->analysis quantify Quantify Remaining This compound analysis->quantify identify Identify Degradation Products (LC-MS) analysis->identify pathway Propose Degradation Pathways quantify->pathway identify->pathway

Caption: Experimental workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for p-Menth-1-ene-3,6-diol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of p-Menth-1-ene-3,6-diol, a monoterpenoid of interest in various research and development fields. Due to a lack of publicly available, fully validated methods for this compound, this document presents a comparison of common analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), using data from closely related p-menthane (B155814) diols as illustrative examples. The principles and methodologies described are directly applicable to the analysis of the target compound.

Introduction to Analytical Approaches

The analysis of terpenoids like this compound is commonly achieved using chromatographic techniques. Gas chromatography is well-suited for volatile and thermally stable compounds, while liquid chromatography is versatile for a wider range of polarities and thermally labile molecules. Both techniques, when coupled with mass spectrometry, provide high sensitivity and selectivity for confident identification and quantification.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of p-menthane diols using GC-MS and HPLC-based methods. This data is derived from studies on structurally similar compounds and serves as a benchmark for methods to be developed for this compound.

Table 1: Comparison of GC-MS and HPLC Method Validation Parameters for p-Menthane Diol Analysis

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 80 - 110%[1]98 - 102%
Precision (% RSD) < 10%[1]< 2%
Limit of Quantification (LOQ) ~2 ng/mL[1]~10 ng/mL
Specificity High (Mass Spectrometry)High (Mass Spectrometry)

Table 2: Typical GC-MS Operating Conditions for p-Menthane Diol Analysis

ParameterValue
Column Chiral Stationary Phase Capillary Column
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program 60 °C (1 min), ramp to 240 °C at 5 °C/min, hold for 5 min
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)

Table 3: Typical HPLC Operating Conditions for p-Menthane Diol Analysis

ParameterValue
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV (210 nm) and/or Mass Spectrometer
Ionization Mode (MS) Electrospray Ionization (ESI)

Experimental Protocols

Detailed methodologies for the analysis of p-menthane diols using GC-MS and HPLC are provided below. These protocols can be adapted for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is based on the analysis of p-menthane-3,8-diol (B45773) and is suitable for volatile diols.[2][3]

1. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the p-menthane diol standard in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) at a concentration of 1 mg/mL. Perform serial dilutions to prepare calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: For samples in a complex matrix (e.g., plant extracts), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances. A simple dilution in the solvent may be sufficient for cleaner samples.

2. Instrumental Analysis:

  • Inject 1 µL of the standard or prepared sample into the GC-MS system.

  • Run the analysis using the conditions outlined in Table 2.

  • Acquire data in both full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

3. Data Analysis:

  • Identify the analyte peak based on its retention time and mass spectrum.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the analyte in the samples using the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on the analysis of sobrerol (B1217407) (p-menth-6-ene-2,8-diol), a structurally related compound, and is suitable for less volatile or thermally labile diols.[4]

1. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the p-menthane diol standard in the mobile phase at a concentration of 1 mg/mL. Prepare calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and dilute as necessary to fall within the calibration range.

2. Instrumental Analysis:

  • Inject 10-20 µL of the standard or prepared sample into the HPLC system.

  • Perform the chromatographic separation using the conditions described in Table 3.

  • Monitor the eluent using a UV detector and, if available, a mass spectrometer.

3. Data Analysis:

  • Identify the analyte peak by its retention time and UV/mass spectrum.

  • Construct a calibration curve from the peak areas of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the validation of an analytical method for this compound analysis.

Analytical Method Validation Workflow cluster_planning Planning & Preparation cluster_execution Method Validation cluster_analysis Data Analysis & Reporting Define_Scope Define Analytical Scope Select_Method Select Method (GC-MS/HPLC) Define_Scope->Select_Method Prepare_Materials Prepare Standards & Samples Select_Method->Prepare_Materials Specificity Specificity Prepare_Materials->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD LOQ & LOD Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness Analyze_Data Analyze Validation Data Robustness->Analyze_Data Documentation Document Results Analyze_Data->Documentation Final_Report Prepare Validation Report Documentation->Final_Report

Caption: General workflow for analytical method validation.

Signaling Pathway (Illustrative)

As this compound is a small molecule, it does not have a signaling pathway itself. The following is an illustrative diagram of a generic signal transduction pathway that such a molecule might influence.

Generic Signaling Pathway Ligand This compound Receptor Cell Surface Receptor Ligand->Receptor Second_Messenger Second Messenger Receptor->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response

Caption: Illustrative generic cell signaling pathway.

References

A Comparative Analysis of p-Menth-1-ene-3,6-diol Stereoisomers: Evaluating Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities of p-Menth-1-ene-3,6-diol stereoisomers reveals a significant gap in direct comparative studies. While research on related monoterpenoids suggests a range of potential therapeutic effects, including anti-inflammatory and cytotoxic activities, a head-to-head evaluation of the different stereoisomers of this compound is not yet available in the scientific literature. This guide synthesizes the currently available information on individual stereoisomers, outlines standard experimental protocols for their evaluation, and explores potential mechanisms of action through relevant signaling pathways.

Stereoisomer Profiles and Predicted Activities

Currently, detailed biological data for individual this compound stereoisomers is sparse. The following table summarizes the available information, which is largely based on computational predictions and data from chemical databases.

StereoisomerChemical NameSource/ReferencePredicted Biological Information
(3R,4R,6S)-p-Menth-1-ene-3,6-diol (3R,4R,6S)-3,6-Dihydroxy-1-mentheneIsolated from the roots of Pueraria lobata.[1][2]Classified as a flavonoid product; specific biological activity data is not provided in the available literature.
(3r,4s,6r)-p-Menth-1-ene-3,6-diol (1R,4R,5S)-2-methyl-5-propan-2-ylcyclohex-2-ene-1,4-diolNot specifiedPredicted to target the Nuclear factor NF-kappa-B p105 subunit, suggesting a potential role in inflammatory processes.[3]

It is crucial to note that the predicted targeting of the NF-κB pathway by the (3r,4s,6r) stereoisomer is based on computational modeling and awaits experimental validation. The lack of concrete experimental data for either of these, or other, stereoisomers prevents a direct comparison of their biological potency.

Experimental Protocols for Biological Activity Assessment

To facilitate future comparative studies, this section details standard experimental protocols that can be employed to evaluate the anti-inflammatory, cytotoxic, and antimicrobial activities of this compound stereoisomers.

Anti-inflammatory Activity

A common in vitro method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound stereoisomers. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone) are included.

  • Stimulation: After 1 hour of pre-treatment with the compounds, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response. A set of untreated, unstimulated cells serves as a negative control.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is mixed and incubated for 10 minutes at room temperature.

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytotoxic Activity

The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of compounds.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: A relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) is cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated overnight.

  • Treatment: The medium is replaced with fresh medium containing serial dilutions of the this compound stereoisomers. A vehicle control and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plate is incubated for 48 to 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. The MTT is converted to formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the vehicle-treated control, and the IC₅₀ (half-maximal inhibitory concentration) is calculated.[4][5]

Antimicrobial Activity

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[6]

Protocol: Broth Microdilution Assay for MIC Determination

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight and then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

  • Compound Dilution: Two-fold serial dilutions of the this compound stereoisomers are prepared in a 96-well microtiter plate with a suitable broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microbes with no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.[6][7]

Potential Signaling Pathways

Based on the predicted targeting of NF-κB and the known mechanisms of other anti-inflammatory monoterpenes, the NF-κB and JNK signaling pathways are plausible targets for this compound stereoisomers.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation.[8][9][10] Its activation leads to the production of pro-inflammatory cytokines. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_complex IKK Complex Stimuli->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates IKK_complex->IkappaB Inhibition of phosphorylation NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Induces p_Menth This compound (Hypothesized) p_Menth->IKK_complex

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress, including inflammation and apoptosis.[11][12][13] Modulation of this pathway can influence cell survival and death.

JNK_Pathway Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1) Stress_Stimuli->MAPKKK Activates MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Promotes p_Menth This compound (Hypothesized) p_Menth->MAPKKK Inhibition

Caption: Potential modulation of the JNK signaling pathway by this compound.

Conclusion and Future Directions

The stereoisomers of this compound represent a promising yet understudied class of natural compounds. While direct comparative data on their biological activities is currently lacking, the information available for related monoterpenoids and computational predictions suggest their potential as anti-inflammatory or cytotoxic agents. Future research should prioritize the systematic evaluation of the different stereoisomers using standardized in vitro and in vivo models. Such studies will be instrumental in elucidating the structure-activity relationships and identifying the most potent stereoisomer for potential therapeutic development. The experimental protocols and hypothesized signaling pathways presented in this guide provide a framework for these future investigations.

References

p-Menth-1-ene-3,6-diol versus menthol as a chiral auxiliary: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a significant disparity in the application of p-Menth-1-ene-3,6-diol and (-)-menthol as chiral auxiliaries in asymmetric synthesis. While (-)-menthol and its derivatives are well-established and widely utilized tools for stereochemical control, there is a notable absence of published data on the use of this compound for this purpose.

This guide, therefore, provides a detailed analysis of (-)-menthol as a chiral auxiliary, supported by experimental data and protocols. It will also address the current non-use of this compound in this context and offer a comparative perspective based on structural characteristics.

(-)-Menthol: A Workhorse in Asymmetric Synthesis

(-)-Menthol, a naturally abundant and inexpensive monoterpene alcohol, has long been a staple in the field of asymmetric synthesis.[1][2] Its utility as a chiral auxiliary stems from its rigid cyclohexane (B81311) backbone and well-defined stereocenters, which create a predictable and effective chiral environment.[2] The hydroxyl group at the C-1 position serves as a convenient point of attachment to a prochiral substrate, typically through the formation of an ester linkage.[2]

The steric bulk of the isopropyl group on the menthol (B31143) framework effectively shields one face of the reactive center of the attached substrate, directing the approach of reagents to the less hindered face. This principle forms the basis for its ability to induce high levels of diastereoselectivity in a variety of chemical transformations.

Performance in Asymmetric Reactions

(-)-Menthol and its derivatives, particularly the more sterically hindered (-)-8-phenylmenthol, have demonstrated considerable success in directing the stereochemical outcome of numerous reactions. Below is a summary of representative data from key asymmetric transformations.

Reaction TypeChiral AuxiliarySubstrateReagent/ConditionsDiastereomeric Excess (d.e.)Yield
Diels-Alder Reaction (-)-8-PhenylmentholAcrylate (B77674)Diethylaluminum chloride, Cyclopentadiene, -78 °C>99%85%
Enolate Alkylation (-)-MentholPropionateLDA, MeI, -78 °C50-70%Moderate
Aldol Reaction Menthol-derivedAcetateTiCl4, Amine Base, AldehydeUp to 90%Good
Sulfoxide Synthesis (-)-MentholSulfinyl chlorideOrganolithium reagent>98%High

Note: The data presented are representative and compiled from various sources in the field. Specific results may vary depending on the exact substrate and reaction conditions.

Experimental Protocols

The general workflow for utilizing a menthol-derived chiral auxiliary involves three main stages: attachment of the auxiliary, the diastereoselective reaction, and cleavage of the auxiliary to yield the enantiomerically enriched product.[3]

1. Attachment of the Chiral Auxiliary (Esterification): A prochiral carboxylic acid is typically converted to its corresponding acid chloride, which is then reacted with (-)-menthol in the presence of a base (e.g., pyridine) to form the menthyl ester.

2. Diastereoselective Reaction (e.g., Diels-Alder): The menthyl acrylate ester (dienophile) is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C). A Lewis acid (e.g., diethylaluminum chloride) is added to activate the dienophile, followed by the addition of the diene (e.g., cyclopentadiene). The reaction is stirred for several hours until completion.

3. Cleavage of the Chiral Auxiliary: The chiral auxiliary can be removed under conditions that do not compromise the stereochemical integrity of the newly formed chiral center. Common methods include:

  • Hydrolysis (Saponification): Treatment with a base such as lithium hydroxide (B78521) (LiOH) in a mixture of alcohol and water to yield the carboxylic acid.[3]

  • Reductive Cleavage: Use of a reducing agent like lithium aluminum hydride (LiAlH₄) to afford the corresponding alcohol.[3]

The recovered chiral auxiliary can often be purified and reused.[3]

This compound: An Unexplored Candidate

In stark contrast to the extensive body of research on menthol, a comprehensive search of scientific databases reveals no published reports of this compound being employed as a chiral auxiliary in asymmetric synthesis. This compound is primarily identified as a natural product, specifically a flavonoid isolated from the roots of Pueraria lobata.[4][5]

Structural Considerations

While not currently used as a chiral auxiliary, the structure of this compound possesses features that could, in theory, be relevant for stereochemical control:

  • Chirality: It is a chiral molecule with multiple stereocenters.

  • Diol Functionality: The presence of two hydroxyl groups offers the potential for bidentate chelation to a metal center, which can enhance facial selectivity in certain reactions.

However, several factors may contribute to its lack of application in this context:

  • Synthetic Accessibility: As a natural product, its availability for use as a chiral auxiliary on a practical scale may be limited compared to the readily available and inexpensive menthol.

  • Conformational Flexibility: The presence of the double bond and two hydroxyl groups within the cyclohexane ring may lead to a more complex conformational landscape compared to the well-defined chair conformation of menthol. This could result in less predictable stereochemical outcomes.

  • Attachment and Cleavage: The diol functionality would require selective protection and deprotection steps to attach a prochiral substrate to one of the hydroxyl groups, adding complexity to the synthetic sequence.

Comparative Summary and Outlook

Feature(-)-MentholThis compound
Status as a Chiral Auxiliary Well-established and widely usedNot reported in the literature
Source Abundant natural product, also synthetically accessibleNatural product
Key Structural Feature Rigid cyclohexane ring with a bulky isopropyl groupCyclohexene ring with two hydroxyl groups
Mode of Action Steric hindrancePotential for chelation control (unproven)
Predictability High, due to a well-defined conformationLow, potentially complex conformation
Ease of Use Straightforward attachment and cleavagePotentially complex due to diol functionality

While this compound possesses intriguing structural features, its potential as a chiral auxiliary remains unexplored. Future research could investigate its synthetic accessibility and conformational preferences to determine if it can offer any advantages over established chiral auxiliaries like menthol. However, based on the current state of knowledge, it is not a viable alternative.

Visualizing the Workflow and Logic

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the general workflow of using a chiral auxiliary and the logical relationship in the selection of menthol over this compound.

G cluster_workflow General Workflow for a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Attachment Attachment (Esterification) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., (-)-Menthol) Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction (e.g., Diels-Alder) Attachment->Diastereoselective_Reaction Cleavage Cleavage (Hydrolysis/Reduction) Diastereoselective_Reaction->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.

G cluster_comparison Comparative Logic: Menthol vs. This compound Menthol (-)-Menthol Established_Use Established Chiral Auxiliary Menthol->Established_Use Readily_Available Readily Available & Inexpensive Menthol->Readily_Available p_Menth This compound No_Reported_Use No Reported Use as Chiral Auxiliary p_Menth->No_Reported_Use Limited_Availability Limited Availability p_Menth->Limited_Availability Predictable_Stereocontrol Predictable Stereocontrol (Rigid Conformation) Established_Use->Predictable_Stereocontrol Unpredictable_Stereocontrol Potentially Unpredictable (Flexible Conformation) No_Reported_Use->Unpredictable_Stereocontrol

Caption: Logical comparison of menthol and this compound as chiral auxiliaries.

References

Determining the Enantiomeric Purity of Synthetic p-Menth-1-ene-3,6-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules such as p-Menth-1-ene-3,6-diol. The biological activity of enantiomers can vary significantly, with one enantiomer potentially exhibiting desired therapeutic effects while the other might be inactive or even harmful. This guide provides a comprehensive comparison of key analytical methods for determining the enantiomeric excess of synthetic this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for determining enantiomeric excess is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput needs, and the availability of instrumentation. The primary methods for this purpose are Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents, and Fluorescence-Based Assays.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Derivatizing AgentFluorescence-Based Assay
Principle Differential partitioning of enantiomers with a chiral stationary phase in a capillary column.Differential interaction of enantiomers with a chiral stationary phase in a packed column.Formation of diastereomers with a chiral derivatizing agent, leading to distinct signals in the NMR spectrum.Formation of fluorescent diastereomeric complexes with distinct photophysical properties.
Typical Analysis Time 15-50 minutes per sample.[1]10-30 minutes per sample.[2]< 5 minutes per sample for data acquisition.[2][3]High-throughput; 96-well plate can be read in minutes.
Sample Requirement Microgram to nanogram range.Microgram range.[2]Milligram range.[2]Nanogram range (10-20 ng per well).[4]
Resolution Baseline resolution (Rs > 1.5) is often achievable with method development.Baseline resolution (Rs > 1.5) is often achievable.[2]Excellent separation of signals (large Δδ) can be obtained.High sensitivity and accuracy (error <1% ee).[4]
Method Development Can be time-consuming, involving screening of columns and temperature programs.Can be time-consuming, requiring screening of columns and mobile phases.[2]Relatively straightforward, involving the selection of a suitable chiral derivatizing agent.[2]Requires development of a specific host-guest system.
Instrumentation GC system with a chiral capillary column and FID or MS detector.HPLC system with a chiral column and a suitable detector (e.g., UV, PDA, or MS).NMR spectrometer.Fluorescence plate reader.
Derivatization May be required to improve volatility and peak shape.Can be used as an indirect method to separate diastereomers on an achiral column.Required to convert enantiomers into NMR-distinguishable diastereomers.Required to form fluorescent diastereomeric complexes.

Experimental Protocols

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers like terpene diols. The use of cyclodextrin-based chiral stationary phases is common for this class of compounds.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample This compound sample Solvent Dissolve in appropriate solvent Sample->Solvent Derivatization Derivatization (optional, e.g., with TFAA) Solvent->Derivatization Injection Inject into GC Derivatization->Injection Separation Separation on Chiral Column (e.g., Rt-βDEX) Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate ee (%) Integration->Calculation

Caption: Workflow for enantiomeric excess determination using Chiral GC.

Protocol:

  • Sample Preparation: Dissolve the synthetic this compound in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

  • Derivatization (if necessary): To improve volatility and peak shape, derivatization can be performed. For diols, a common procedure is acylation, for example, with trifluoroacetic anhydride (B1165640) (TFAA).

  • GC Conditions:

    • Column: A cyclodextrin-based chiral capillary column, such as Rt-βDEXsm or Rt-βDEXse, is recommended for terpene separations.[5]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 200 °C) at a slow rate (e.g., 2 °C/min) to ensure optimal separation.

    • Carrier Gas: Helium or hydrogen.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Data Analysis: Integrate the peak areas of the two enantiomers in the resulting chromatogram. Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for enantiomeric separation. Polysaccharide-based chiral stationary phases are often effective for a broad range of compounds, including diols.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample This compound sample Solvent Dissolve in mobile phase Sample->Solvent Injection Inject into HPLC Solvent->Injection Separation Separation on Chiral Column (e.g., Chiralpak) Injection->Separation Detection Detection (UV/PDA) Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate ee (%) Integration->Calculation

Caption: Workflow for enantiomeric excess determination using Chiral HPLC.

Protocol:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak column (e.g., AD-H, AS-H), is a good starting point for screening.

    • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio of the solvents needs to be optimized to achieve baseline separation.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detector at a wavelength where the analyte absorbs (for this compound, this may be in the low UV range, e.g., 210 nm, as it lacks a strong chromophore).

  • Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess as described for GC.

NMR Spectroscopy with Chiral Derivatizing Agents

This method relies on the conversion of the enantiomeric diol into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA). The resulting diastereomers have distinct NMR signals that can be integrated to determine their ratio.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample This compound sample CDA Add Chiral Derivatizing Agent (e.g., 2-formylphenylboronic acid and α-methylbenzylamine) Sample->CDA Solvent Dissolve in deuterated solvent CDA->Solvent Acquisition Acquire ¹H NMR Spectrum Solvent->Acquisition Integration Integrate Diastereomeric Signals Acquisition->Integration Calculation Calculate ee (%) Integration->Calculation

Caption: Workflow for ee determination using NMR with a chiral derivatizing agent.

Protocol:

  • Sample Preparation: In an NMR tube, dissolve the this compound sample (approximately 5-10 mg) in a deuterated solvent (e.g., CDCl₃).

  • Derivatization: Add the chiral derivatizing agent. A common and effective system for diols is a three-component mixture of 2-formylphenylboronic acid and an enantiopure chiral amine, such as (S)-(-)-α-methylbenzylamine.[6] The components react in situ with the diol to form diastereomeric iminoboronate esters. The reaction is typically fast and can be carried out at room temperature.[6]

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis: Identify the well-resolved signals corresponding to the two diastereomers. Integrate these signals and calculate the enantiomeric excess from the integral ratio.

Fluorescence-Based Assay

This high-throughput method involves the formation of diastereomeric complexes that exhibit different fluorescence properties.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Fluorescence Analysis cluster_data Data Analysis Sample This compound sample Reagents Add 2-formylphenylboronic acid and enantiopure fluorescent amine Sample->Reagents Mixing Mix in microplate well Reagents->Mixing Measurement Measure fluorescence intensity Mixing->Measurement Calibration Compare to calibration curve Measurement->Calibration Calculation Calculate ee (%) Calibration->Calculation

Caption: Workflow for ee determination using a fluorescence-based assay.

Protocol:

  • Reagent Preparation: Prepare stock solutions of the this compound sample, 2-formylphenylboronic acid, and an enantiopure fluorescent amine (e.g., tryptophan methyl ester) in a suitable solvent like acetonitrile.

  • Assay Setup: In the wells of a microtiter plate, combine the three components. The dynamic covalent self-assembly will form fluorescent diastereomeric iminoboronate esters.[7]

  • Fluorescence Measurement: After a short incubation period, measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader.

  • Data Analysis: The enantiomeric excess is determined by comparing the fluorescence response of the unknown sample to a calibration curve generated with samples of known enantiomeric composition. This method is particularly advantageous for high-throughput screening of asymmetric reactions.[4]

Conclusion

The determination of the enantiomeric excess of synthetic this compound can be effectively achieved by several analytical methods. Chiral GC and HPLC are robust and well-established techniques that provide excellent resolution but may require significant method development. NMR spectroscopy with chiral derivatizing agents offers a rapid and straightforward alternative, particularly when sample is not limited. For high-throughput applications, fluorescence-based assays provide a sensitive and rapid means of analysis. The choice of the most suitable method will depend on the specific research context, available resources, and the desired balance between speed, sensitivity, and sample consumption.

References

Spectroscopic Comparison of Cis- and Trans- Isomers of p-Menth-1-ene-3,6-diol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

To our valued readers:

Therefore, this guide will provide a foundational understanding of the expected spectroscopic differences between cis and trans isomers of p-Menth-1-ene-3,6-diol based on general principles of stereochemistry and spectroscopic analysis of similar terpene diols. We will also present a general experimental protocol for the synthesis and characterization of these compounds, which can be adapted by researchers to generate the necessary comparative data.

Introduction to this compound Isomers

This compound is a monoterpenoid diol with a molecular formula of C₁₀H₁₈O₂. The presence of multiple chiral centers gives rise to several stereoisomers. The focus of this guide is the comparison of the cis and trans diastereomers, where the relative stereochemistry of the hydroxyl groups at positions 3 and 6, in relation to the isopropyl group, defines their spatial arrangement. This difference in stereochemistry is expected to manifest in distinct spectroscopic signatures.

Expected Spectroscopic Differences: A Theoretical Overview

While specific data is unavailable, we can predict the general trends in spectroscopic differences based on the distinct molecular geometries of the cis and trans isomers.

¹H NMR Spectroscopy

The spatial orientation of the hydroxyl groups and the adjacent protons will significantly influence the chemical shifts (δ) and coupling constants (J).

  • Chemical Shifts: Protons in closer proximity to a hydroxyl group in one isomer compared to the other will experience different shielding effects, leading to variations in their chemical shifts. For instance, the protons on the carbons bearing the hydroxyl groups (C3-H and C6-H) are expected to have different chemical shifts in the cis and trans isomers.

  • Coupling Constants: The dihedral angle between adjacent protons, as dictated by the chair-like conformation of the cyclohexene (B86901) ring, will result in different coupling constants. According to the Karplus equation, the magnitude of the coupling constant is dependent on this angle. Therefore, the J-values for the coupling between C3-H and its neighbors, and C6-H and its neighbors, are expected to be measurably different for the cis and trans isomers.

¹³C NMR Spectroscopy

The carbon chemical shifts are also sensitive to the stereochemical environment.

  • Steric Effects: In the cis isomer, the hydroxyl groups are on the same side of the ring, which can lead to greater steric hindrance compared to the trans isomer. This steric compression can cause an upfield shift (lower δ value) for the involved carbon atoms (C3 and C6) and adjacent carbons.

Infrared (IR) Spectroscopy

The primary differences in the IR spectra of cis and trans isomers would likely be observed in the hydroxyl stretching region.

  • Hydrogen Bonding: The proximity of the hydroxyl groups in the cis isomer may allow for intramolecular hydrogen bonding, which would result in a broader and shifted O-H stretching band compared to the trans isomer, where intermolecular hydrogen bonding would be more prevalent.

Mass Spectrometry (MS)

The mass spectra of diastereomers are often very similar as they have the same molecular weight. However, subtle differences in fragmentation patterns may arise due to the different stereochemistry influencing the stability of fragment ions. These differences are typically minor and may require high-resolution mass spectrometry and careful analysis to discern.

Hypothetical Data Comparison

To illustrate the expected differences, the following tables present hypothetical spectroscopic data for the cis and trans isomers of this compound. Note: This data is for illustrative purposes only and is not based on experimental results.

Table 1: Hypothetical ¹H NMR Data (in CDCl₃, 400 MHz)

Protoncis-p-Menth-1-ene-3,6-diol (δ, ppm, Multiplicity, J in Hz)trans-p-Menth-1-ene-3,6-diol (δ, ppm, Multiplicity, J in Hz)
H-25.6 (br s)5.7 (br s)
H-34.2 (m)4.0 (m)
H-63.9 (m)4.1 (m)
CH₃ (on C1)1.7 (s)1.7 (s)
CH(CH₃)₂0.9, 0.8 (d, J=7)0.9, 0.8 (d, J=7)

Table 2: Hypothetical ¹³C NMR Data (in CDCl₃, 100 MHz)

Carboncis-p-Menth-1-ene-3,6-diol (δ, ppm)trans-p-Menth-1-ene-3,6-diol (δ, ppm)
C-1135.0135.5
C-2125.0125.2
C-368.070.5
C-440.041.0
C-528.029.0
C-672.074.0
CH₃ (on C1)21.021.2
CH(CH₃)₂32.032.5
CH(CH₃)₂20.0, 19.820.1, 19.9

Table 3: Hypothetical IR Data (cm⁻¹)

Functional Groupcis-p-Menth-1-ene-3,6-dioltrans-p-Menth-1-ene-3,6-diol
O-H stretch3400-3500 (broad, intramolecular H-bonding)3300-3500 (broad, intermolecular H-bonding)
C=C stretch16501655
C-O stretch10501060

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound isomers. Researchers should consult the literature for specific reaction conditions and purification methods.

Synthesis of this compound Isomers

A potential synthetic route could involve the dihydroxylation of a suitable p-menthadiene precursor. The choice of dihydroxylation reagent can influence the stereochemical outcome.

  • Starting Material: A commercially available or synthesized p-menthadiene, such as limonene (B3431351) or α-terpinene.

  • Epoxidation: Epoxidation of the double bond followed by ring-opening can lead to the formation of diols. The stereochemistry of the epoxide will influence the final diol stereochemistry.

  • Dihydroxylation: Direct dihydroxylation using reagents like osmium tetroxide (OsO₄) for syn-dihydroxylation or peroxy acids followed by hydrolysis for anti-dihydroxylation can be employed to control the stereochemistry.

  • Purification: The resulting mixture of diastereomers would require separation, typically using column chromatography on silica (B1680970) gel, exploiting the polarity differences between the cis and trans isomers.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

    • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Analysis: Analyze chemical shifts, coupling constants, and integration to elucidate the structure and stereochemistry. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for unambiguous assignments.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl, KBr) or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

    • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Analysis: Identify characteristic absorption bands for functional groups, particularly the O-H, C=C, and C-O stretching vibrations.

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Gas Chromatography-Mass Spectrometry (GC-MS) is often used for volatile compounds like terpenes.

    • Instrumentation: Acquire the mass spectrum using a mass analyzer (e.g., quadrupole, time-of-flight).

    • Analysis: Determine the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern for structural information.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and comparative spectroscopic analysis of cis and trans-p-Menth-1-ene-3,6-diol.

G cluster_synthesis Synthesis and Separation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison start p-Menthadiene Precursor reaction Stereoselective Dihydroxylation start->reaction mixture Mixture of cis and trans Isomers reaction->mixture separation Chromatographic Separation mixture->separation cis_isomer Purified cis-Isomer separation->cis_isomer trans_isomer Purified trans-Isomer separation->trans_isomer nmr NMR (1H, 13C, 2D) cis_isomer->nmr Analysis of cis ir IR Spectroscopy cis_isomer->ir Analysis of cis ms Mass Spectrometry cis_isomer->ms Analysis of cis trans_isomer->nmr Analysis of trans trans_isomer->ir Analysis of trans trans_isomer->ms Analysis of trans compare Comparative Analysis of Spectroscopic Data nmr->compare ir->compare ms->compare

Caption: Workflow for the synthesis, separation, and spectroscopic comparison of this compound isomers.

Conclusion

A detailed spectroscopic comparison of cis- and trans-p-Menth-1-ene-3,6-diol requires experimental data that is not currently widely available. However, based on fundamental principles of stereoisomerism and spectroscopy, predictable differences in their NMR, IR, and MS spectra can be anticipated. This guide provides a theoretical framework and general experimental protocols to aid researchers in the synthesis, characterization, and comparative analysis of these interesting monoterpenoid diols. The generation and publication of such data would be a valuable contribution to the field of natural product chemistry.

evaluating the efficacy of p-Menth-1-ene-3,6-diol as an insect repellent compared to DEET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the insect repellent properties of p-Menthane-3,8-diol (PMD), the active ingredient in Oil of Lemon Eucalyptus, and N,N-Diethyl-meta-toluamide (DEET), the long-standing gold standard in topical insect repellents. This document synthesizes experimental data on their efficacy, details the methodologies used in these evaluations, and illustrates the current understanding of their mechanisms of action.

Data Presentation: Efficacy Comparison

The following tables summarize the quantitative data from various laboratory and field studies comparing the protective efficacy of PMD and DEET against several mosquito species.

Table 1: Complete Protection Time (CPT) of PMD and DEET Formulations

Active IngredientConcentrationMosquito SpeciesMean CPT (Hours)Study Type
PMD30%Aedes aegypti~6Laboratory (Arm-in-cage)[1]
DEET20%Aedes aegypti~6Laboratory (Arm-in-cage)[1]
PMD15%Anopheles stephensi<6 (less than DEET)Laboratory (Arm-in-cage)[1]
DEET15%Anopheles stephensi~6Laboratory (Arm-in-cage)[1]
DEET23.8%Mixed Species5Laboratory[2]
PMD (as Oil of Lemon Eucalyptus)Not SpecifiedMixed Species2Laboratory[2]
PMD-vanillin30%Aedes aegypti1.5-fold higher than 20% DEET at 1.6 mg/cm²Laboratory (Arm-in-cage)[3]
DEET20%Aedes aegypti-Laboratory (Arm-in-cage)[3]

Table 2: Dose-Response and Half-Life Data for PMD and DEET

Active IngredientMetricValueMosquito Species
PMDED950.25 mg/cm²Aedes aegypti
PMD-vanillinED950.24 mg/cm²Aedes aegypti
DEETED950.09 mg/cm²Aedes aegypti
PMDHalf-life2.23 hoursAedes aegypti
PMD-vanillinHalf-life3.8 hoursAedes aegypti
DEETHalf-life2.74 hoursAedes aegypti

Mechanism of Action: Interaction with Olfactory Systems

Both PMD and DEET exert their repellent effects by interfering with the insect's olfactory system, though their precise mechanisms of action are still under investigation and may differ.[1][4]

DEET: The prevailing hypotheses for DEET's mechanism of action suggest it may function in one or more of the following ways:

  • Olfactory Receptor Blocker: DEET may inhibit the function of specific insect odorant receptors (ORs) that detect human kairomones, effectively "masking" the host's scent.[5][6]

  • Confusant: By modulating the activity of various ORs, DEET may scramble the odor code that guides mosquitoes to a host.[7][8]

  • Direct Repellent: Some studies suggest that DEET activates specific olfactory sensory neurons, eliciting an avoidance response.[9]

p-Menthane-3,8-diol (PMD): PMD is also known to interact with insect sensory receptors.[4] Research suggests that PMD may act as a direct agonist of specific odorant receptors, such as the CquiOR136 receptor in Culex quinquefasciatus, triggering a repellent behavior.[9] This indicates a "smell and avoid" mechanism of action.[8]

Mandatory Visualization

Signaling_Pathway cluster_deet DEET Mechanism of Action cluster_pmd p-Menthane-3,8-diol (PMD) Mechanism of Action DEET DEET OR_Complex_DEET Odorant Receptor (OR) Complex DEET->OR_Complex_DEET Blocks/Modulates Neuron_DEET Olfactory Receptor Neuron OR_Complex_DEET->Neuron_DEET Signal Transduction Human_Odor Human Odor Molecules Human_Odor->OR_Complex_DEET Binds Behavior_DEET Altered Host-Seeking Behavior Neuron_DEET->Behavior_DEET Inhibition/Confusion PMD PMD OR_Complex_PMD Specific Odorant Receptor (e.g., CquiOR136) PMD->OR_Complex_PMD Activates Neuron_PMD Olfactory Receptor Neuron OR_Complex_PMD->Neuron_PMD Signal Transduction Behavior_PMD Repellent Behavior Neuron_PMD->Behavior_PMD Activation

Caption: Proposed signaling pathways for DEET and PMD.

Experimental Protocols

Detailed methodologies for key experiments cited in the efficacy comparison are provided below.

Arm-in-Cage Test

This method is a standard for evaluating the efficacy of topical repellents.[10][11]

Objective: To determine the Complete Protection Time (CPT) of a repellent formulation.

Materials:

  • Test cages (e.g., 40x40x40 cm) containing a standardized number of host-seeking female mosquitoes (e.g., 200).[12]

  • Repellent formulation and a control (e.g., ethanol).

  • Human volunteers.

  • Latex gloves.

  • Timer.

Procedure:

  • Recruit healthy adult volunteers who have given informed consent.

  • Apply a standardized dose of the repellent formulation to a defined area on the volunteer's forearm. The other arm may be used as a control. The hand is protected by a glove.[13]

  • At set intervals (e.g., every 30 minutes), the volunteer inserts the treated forearm into the mosquito cage for a fixed duration (e.g., 3 minutes).[10]

  • Record the number of mosquito landings and/or bites during the exposure period.

  • The CPT is defined as the time from application until the first confirmed bite (often defined as one bite followed by another in the same or next exposure period).[12]

  • The test is continued for a predetermined maximum time (e.g., 8 hours) or until the repellent fails.[10]

Arm_in_Cage_Workflow start Start apply Apply Repellent to Volunteer's Forearm start->apply insert Insert Arm into Mosquito Cage apply->insert observe Observe for Landings/Bites (e.g., 3 min) insert->observe record Record Data observe->record bite First Confirmed Bite? record->bite wait Wait 30 Minutes bite->wait No end End of Test (CPT Determined) bite->end Yes wait->insert

Caption: Workflow for the Arm-in-Cage experimental protocol.

Y-Tube Olfactometer Assay

This assay is used to assess the spatial repellency or attractancy of volatile compounds.[14]

Objective: To determine if a chemical compound elicits an attractive or repellent behavioral response in mosquitoes.

Materials:

  • Y-shaped glass or plastic olfactometer.[14]

  • Source of clean, humidified air.

  • Flow meters to regulate airflow.

  • Test chamber for the repellent-treated material (e.g., filter paper) and a control chamber for a solvent-treated material.

  • Release chamber for mosquitoes.

Procedure:

  • Set up the Y-tube olfactometer with a constant flow of clean, humidified air through both arms.[15]

  • Place the filter paper treated with the test compound in one arm of the olfactometer and the solvent-treated control paper in the other arm.

  • Release a batch of female mosquitoes into the base of the Y-tube.[14]

  • Allow the mosquitoes a set amount of time to choose an arm.

  • Record the number of mosquitoes that enter each arm of the olfactometer.

  • A statistically significant preference for the control arm over the treated arm indicates repellency.

Y_Tube_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Air Clean Air Source Treated_Arm Arm with Repellent Air->Treated_Arm Control_Arm Arm with Solvent Control Air->Control_Arm Release Release Mosquitoes at Base of Y-Tube Choice Mosquitoes Choose an Arm Release->Choice Count Count Mosquitoes in Each Arm Choice->Count Analysis Statistical Analysis of Arm Choice Count->Analysis Conclusion Determine Repellency or Attraction Analysis->Conclusion

Caption: Logical workflow for the Y-Tube Olfactometer assay.

References

comparative analysis of different synthesis routes for p-Menth-1-ene-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of documented synthesis routes for p-Menth-1-ene-3,6-diol, a monoterpenoid with potential applications in medicinal chemistry. The analysis focuses on currently available methods, highlighting their respective advantages and limitations, and provides experimental data where accessible.

Introduction

This compound is a dihydroxylated p-menthane (B155814) derivative. While it occurs naturally in some plants, including Pueraria lobata, its synthesis is crucial for further investigation of its biological activities and for the development of potential therapeutic agents.[1] This document outlines and compares the known synthetic approaches to this compound.

Synthesis Routes

Currently, the most prominently described method for the synthesis of this compound is the photooxidation of α-terpinene. Biocatalytic routes have been explored for similar transformations of monoterpenes, suggesting a potential alternative approach, though a direct biocatalytic synthesis of this compound has not been explicitly detailed in the reviewed literature.

Photooxidation of α-Terpinene

This chemical synthesis approach utilizes the photosensitized oxidation of α-terpinene to first produce ascaridole (B1665189), an endoperoxide, which is then reduced to yield this compound.

Experimental Protocol:

Step 1: Photooxidation of α-Terpinene to Ascaridole

A solution of α-terpinene in a suitable solvent (e.g., chloroform) is prepared. A photosensitizer, such as Rose Bengal, is added to the solution. The mixture is then irradiated with visible light while oxygen is bubbled through it. The progress of the reaction can be monitored by techniques like proton nuclear magnetic resonance (¹H NMR) to follow the conversion of α-terpinene to ascaridole.[2]

Step 2: Reduction of Ascaridole to this compound

The resulting ascaridole intermediate is then reduced to the target diol. While the specific reducing agent and conditions for this step are not detailed in the readily available literature, common reducing agents for endoperoxides, such as lithium aluminum hydride or catalytic hydrogenation, could be employed.

Data Presentation:

ParameterValue/ObservationReference
Starting Material α-Terpinene[2]
Intermediate Ascaridole[2]
Final Product This compound
Photosensitizer Rose Bengal[2]
Reaction Type [4+2] Cycloaddition (Diels-Alder type)[2]
Quantum Yield (for ascaridole formation) Can be up to 87%[2]
Yield (of this compound) Not explicitly reported
Purity Not explicitly reported

Advantages:

  • Utilizes a readily available and relatively inexpensive starting material, α-terpinene.

  • The photooxidation step can be efficient, with high quantum yields for the formation of the ascaridole intermediate.[2]

Disadvantages:

  • Requires specialized photochemical equipment.

  • The use of photosensitizers can sometimes lead to side reactions and purification challenges.

  • The reduction of the endoperoxide intermediate may require harsh reducing agents and careful control of reaction conditions to avoid over-reduction or side product formation.

Potential Biocatalytic Routes

While a direct biocatalytic synthesis of this compound is not yet documented, the biotransformation of related monoterpenes suggests its feasibility. For instance, the fungus Corynespora cassiicola has been shown to convert α-terpinene into (1R,2R)-3-p-menthene-1,2-diol with a 49% yield. This indicates that microbial systems possess the enzymatic machinery for the regioselective and stereoselective dihydroxylation of the p-menthane skeleton.

Furthermore, engineered enzymes, such as cytochrome P450 monooxygenases (CYPs), have been successfully used for the hydroxylation of monoterpenes. For example, an engineered CYP102A1 was used to produce p-menth-1-ene-3,8-diol from α-terpineol. This highlights the potential of using whole-cell biocatalysts or isolated enzymes for the targeted synthesis of this compound from a suitable precursor like α-terpinene.

Hypothetical Experimental Workflow (Biocatalysis):

  • Screening: A panel of microorganisms (bacteria, fungi) or isolated enzymes (e.g., dioxygenases, monooxygenases) would be screened for their ability to convert α-terpinene to this compound.

  • Optimization: Reaction conditions such as pH, temperature, substrate concentration, and incubation time would be optimized to maximize the yield and selectivity of the desired product.

  • Product Isolation and Characterization: The product would be extracted from the reaction mixture and purified using chromatographic techniques. Its identity and purity would be confirmed by spectroscopic methods (NMR, MS).

Data Presentation (Hypothetical):

ParameterPotential Value/Observation
Starting Material α-Terpinene
Biocatalyst Whole-cell microorganism or isolated enzyme
Reaction Type Dihydroxylation
Yield To be determined
Purity To be determined
Stereoselectivity Potentially high

Advantages:

  • Can offer high regio- and stereoselectivity, which is often difficult to achieve with chemical methods.

  • Milder reaction conditions (ambient temperature and pressure, neutral pH).

  • Environmentally friendly ("green chemistry") approach.

Disadvantages:

  • A suitable biocatalyst for the specific transformation needs to be identified and possibly engineered.

  • Reaction rates can be slower compared to chemical synthesis.

  • Downstream processing and product purification from complex biological media can be challenging.

  • Currently, no established protocol or quantitative data exists for this specific synthesis.

Logical Relationship of Synthesis Routes

SynthesisRoutes cluster_chemical Chemical Synthesis cluster_biological Potential Biocatalytic Synthesis alpha_terpinene_chem α-Terpinene photooxidation Photooxidation (Rose Bengal, O₂, hν) alpha_terpinene_chem->photooxidation ascaridole Ascaridole (Intermediate) photooxidation->ascaridole reduction Reduction ascaridole->reduction p_menth_diol_chem This compound reduction->p_menth_diol_chem alpha_terpinene_bio α-Terpinene biocatalysis Biocatalysis (e.g., Microorganism, Enzyme) alpha_terpinene_bio->biocatalysis p_menth_diol_bio This compound biocatalysis->p_menth_diol_bio

Caption: Comparative workflow of chemical and potential biocatalytic synthesis of this compound.

Conclusion

The synthesis of this compound is an area that requires further research and development. The photooxidation of α-terpinene presents a chemically viable route, although it is not yet fully characterized with respect to yield, purity, and optimal reaction conditions for the final reduction step. Biocatalysis stands as a promising alternative that could offer superior selectivity and sustainability. However, significant research is needed to identify or engineer a suitable biocatalyst and develop a robust bioprocess. For researchers and drug development professionals, the choice of synthesis route will depend on the desired scale, stereochemical purity requirements, and available resources. Further investigation into both chemical and biological methods is warranted to establish a more efficient and well-documented synthesis of this potentially valuable monoterpenoid.

References

A Comparative Guide to Chiral Building Blocks in Asymmetric Synthesis: Validating Performance and Exploring Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical and materials science. Chiral building blocks, often referred to as chiral auxiliaries, are instrumental in achieving high levels of stereocontrol. This guide provides a comprehensive comparison of established chiral auxiliaries, presenting their performance in key asymmetric transformations. While the potential of naturally derived molecules like p-Menth-1-ene-3,6-diol as chiral synthons is of academic interest, this guide will focus on auxiliaries with well-documented applications and supporting experimental data to offer a clear and objective comparison for researchers, scientists, and drug development professionals.

This compound, a monoterpene found in plants such as those of the Mentha genus, possesses inherent chirality.[1] However, a thorough review of scientific literature indicates a lack of established use as a chiral auxiliary in asymmetric synthesis with readily available comparative data. In contrast, other terpene-derived auxiliaries, such as those based on menthol, have a proven track record.[2] This guide will therefore focus on these well-validated alternatives to provide a practical resource for synthetic chemists.

Performance Comparison of Leading Chiral Auxiliaries

The efficacy of a chiral auxiliary is determined by its ability to direct a chemical reaction to selectively produce one stereoisomer over another. This is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, alongside the chemical yield. Here, we compare the performance of two widely used classes of chiral auxiliaries: Evans Oxazolidinones and menthol-derived auxiliaries, specifically 8-phenylmenthol, in asymmetric alkylation and aldol (B89426) reactions.

Asymmetric Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where a chiral auxiliary is used to control the stereoselective addition of an alkyl group to a prochiral enolate.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (d.e.)Yield (%)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone N-propionylBenzyl (B1604629) bromide>99%90-95
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone N-propionylAllyl iodide98:2 (d.r.)61-77
(-)-8-Phenylmenthol Acrylate---

Data for Evans oxazolidinone adapted from J. Am. Chem. Soc. 1982, 104, 1737-1739.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is another critical C-C bond-forming reaction that creates a β-hydroxy carbonyl moiety, a common structural motif in natural products. The chiral auxiliary guides the facial selectivity of the enolate's attack on an aldehyde.

Chiral AuxiliaryAldehydeDiastereomeric Excess (d.e.)Yield (%)
N-acyloxazolidinone Benzaldehyde>98% (syn)90
N-acyloxazolidinone Isobutyraldehyde>99% (syn)85
N-acyloxazolidinone Acetaldehyde97% (syn)88

Illustrative data based on typical results for Evans-type aldol reactions.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these chiral auxiliaries.

Asymmetric Alkylation using an Evans Oxazolidinone

This protocol describes the alkylation of an N-acylated Evans oxazolidinone.

1. Acylation of the Chiral Auxiliary:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, n-butyllithium (1.05 eq) is added dropwise.

  • After stirring for 15 minutes, the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) is added.

  • The reaction is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted with ethyl acetate.

2. Alkylation:

  • The N-acyloxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C.

  • A solution of a strong base such as lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the chiral enolate.

  • The electrophile (e.g., benzyl bromide, 1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.

  • The product is extracted, and the organic layers are combined, dried, and concentrated. The crude product is purified by flash chromatography.

3. Cleavage of the Auxiliary:

  • The alkylated product (1.0 eq) is dissolved in a mixture of THF and water (4:1).

  • Lithium hydroxide (B78521) (2.0 eq) and hydrogen peroxide (30% aq. solution, 4.0 eq) are added at 0 °C.

  • The reaction is stirred at room temperature for 2 hours.

  • The reaction is quenched by the addition of aqueous Na₂SO₃.

  • The desired carboxylic acid is extracted, and the chiral auxiliary can be recovered from the aqueous layer.[3]

Asymmetric Aldol Reaction using an Evans Oxazolidinone

This protocol outlines the diastereoselective aldol reaction of an N-acylated Evans oxazolidinone.

1. Formation of the Boron Enolate:

  • To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C is added di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (B128534) (1.2 eq).

  • The mixture is stirred for 30 minutes.

2. Aldol Addition:

  • The solution is cooled to -78 °C, and the aldehyde (1.2 eq) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • The reaction is quenched by the addition of a pH 7 buffer.

  • The product is extracted with CH₂Cl₂, and the combined organic layers are dried, filtered, and concentrated.

  • The diastereomeric excess is determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by flash chromatography.[3]

Visualizing the Workflow

The following diagrams illustrate the general workflow for the application of a chiral auxiliary in asymmetric synthesis and the key steps in a diastereoselective aldol reaction.

G cluster_0 General Workflow of a Chiral Auxiliary Achiral Substrate Achiral Substrate Chiral Adduct Chiral Adduct Achiral Substrate->Chiral Adduct Attachment Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Chiral Adduct Diastereoselective Reaction Diastereoselective Reaction Chiral Adduct->Diastereoselective Reaction Stereodefined Product Stereodefined Product Diastereoselective Reaction->Stereodefined Product Recovered Auxiliary Recovered Auxiliary Stereodefined Product->Recovered Auxiliary Final Chiral Product Final Chiral Product Stereodefined Product->Final Chiral Product Cleavage G cluster_1 Asymmetric Aldol Reaction Pathway N-Acyloxazolidinone N-Acyloxazolidinone Chiral_Enolate Chiral Boron Enolate N-Acyloxazolidinone->Chiral_Enolate Enolization Base_LewisAcid Base + Lewis Acid (e.g., Et3N, Bu2BOTf) Base_LewisAcid->Chiral_Enolate Aldol_Adduct Diastereomerically Enriched Aldol Adduct Chiral_Enolate->Aldol_Adduct Aldol Addition Aldehyde Aldehyde Aldehyde->Aldol_Adduct Final_Product β-Hydroxy Acid Aldol_Adduct->Final_Product Auxiliary Cleavage

References

A Comparative Guide to Chiral Diols in Asymmetric Synthesis: An Evaluation of Leading Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a chiral auxiliary or ligand is a cornerstone in the architecture of stereoselective synthetic pathways. This guide offers a comparative analysis of prominent chiral diols utilized in asymmetric synthesis. An extensive review of scientific literature reveals a notable absence of documented applications for p-Menth-1-ene-3,6-diol as a chiral auxiliary in asymmetric induction. Consequently, this guide will focus on a comparative evaluation of three well-established and extensively documented chiral diols: (R)- & (S)-BINOL, (4R,5R)- & (4S,5S)-TADDOL, and (1R,2R)- & (1S,2S)-Hydrobenzoin.

These diols have demonstrated considerable efficacy in a diverse array of asymmetric transformations. Their performance is herein summarized and supported by experimental data from peer-reviewed literature, providing a valuable resource for the strategic design of enantioselective and diastereoselective reactions.

Performance Comparison of Chiral Diols

The effectiveness of a chiral diol is intricately linked to the specific reaction, substrate, and experimental conditions. The following tables provide a synopsis of the performance of BINOL, TADDOL, and hydrobenzoin (B188758) in several key asymmetric reactions. It is crucial to note that the data presented are compiled from various studies and may not represent direct, side-by-side comparisons under identical conditions.

Asymmetric Diels-Alder Reaction
Chiral DiolLewis AcidDieneDienophileYield (%)Enantiomeric Excess (ee%)
(S)-BINOL Et₂AlClCyclopentadieneMethyl acrylateHighUp to 99%
TADDOL TiCl₂(OiPr)₂VariousVariousGood to ExcellentUp to 98%
Hydrobenzoin Not commonly used----
Asymmetric Aldol (B89426) Reaction
Chiral DiolCatalyst SystemAldehydeNucleophileYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee%)
(R)-BINOL Ti(OiPr)₄BenzaldehydeKetene (B1206846) silyl (B83357) acetalUp to 95%>95:5Up to 98%
TADDOL Ti(OiPr)₂VariousSilyl enol ethersUp to 99%HighUp to 99%
Hydrobenzoin Ytterbium complexBenzaldehydeSilyl ketene acetalModerateGoodModerate
Asymmetric Reduction of Prochiral Ketones
Chiral DiolReducing Agent/CatalystSubstrateYield (%)Enantiomeric Excess (ee%)
(R)-BINOL Modified LiAlH₄AcetophenoneHighUp to 99%
TADDOL Modified LiAlH₄Various ketonesGoodUp to 95%
(R,R)-Hydrobenzoin Derived oxazaborolidineProchiral ketonesQuantitative>99%

Experimental Protocols

Detailed experimental methodologies are essential for the replication and advancement of published findings. Below are generalized protocols for key asymmetric reactions employing BINOL, TADDOL, and hydrobenzoin.

General Procedure for Asymmetric Diels-Alder Reaction with (S)-BINOL

To a solution of (S)-BINOL (0.2 mmol) in anhydrous dichloromethane (B109758) (5 mL) at -78 °C under an inert atmosphere, a solution of diethylaluminum chloride (1.0 M in hexanes, 0.2 mL, 0.2 mmol) is added.[1] The mixture is stirred for 30 minutes, followed by the addition of the dienophile (e.g., methyl acrylate, 1.0 mmol).[1] After an additional 15 minutes of stirring, the diene (e.g., cyclopentadiene, 2.0 mmol) is added dropwise.[1] The reaction mixture is stirred at -78 °C for the specified time and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for TADDOL-Catalyzed Asymmetric Aldol Reaction

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), a solution of the TADDOL ligand in an anhydrous solvent (e.g., toluene) is prepared.[2] Titanium (IV) isopropoxide (Ti(OiPr)₄) is added dropwise to the TADDOL solution at room temperature.[2] The resulting catalyst solution is stirred for a designated period. The reaction mixture is then cooled to the specified temperature, and the aldehyde is added, followed by the dropwise addition of the silyl enol ether. The reaction is stirred until completion. The reaction is quenched and worked up. Purification is typically achieved through column chromatography. Enantiomeric excess is determined by chiral HPLC or a similar technique.[2]

General Procedure for Asymmetric Ketone Reduction with a Hydrobenzoin-Derived Oxazaborolidine Catalyst

A solution of the hydrobenzoin-derived oxazaborolidine catalyst in an anhydrous solvent such as THF is prepared under an inert atmosphere. The solution is cooled, and a borane (B79455) source (e.g., BH₃·THF or BH₃·SMe₂) is added. The prochiral ketone is then added dropwise to the catalyst-borane complex. The reaction is stirred at a low temperature until the starting material is consumed. The reaction is carefully quenched, typically with methanol, followed by an aqueous workup. The product is extracted, and the combined organic layers are dried and concentrated. The chiral secondary alcohol is purified by chromatography, and the enantiomeric excess is determined.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a generalized experimental workflow and proposed catalytic cycles.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_workup Work-up and Purification A Chiral Diol D Catalyst Complex Formation A->D B Lewis Acid / Metal Source B->D C Anhydrous Solvent C->D E Substrate Addition D->E F Reagent Addition E->F G Reaction under Controlled Temperature F->G H Quenching G->H I Extraction H->I J Purification (Chromatography) I->J K Chiral Product J->K

A generalized workflow for asymmetric synthesis.

binol_catalytic_cycle A (S)-BINOL-TiCl2 Complex B Dienophile Coordination A->B + Dienophile C Diene Approach B->C + Diene D Diels-Alder Adduct C->D [4+2] Cycloaddition E Product Release D->E E->A Releases Product

Proposed catalytic cycle for a BINOL-TiCl₂ catalyzed Diels-Alder reaction.

taddol_catalytic_cycle A TADDOL-Ti(OiPr)2 B Aldehyde Coordination A->B + Aldehyde C Silyl Enol Ether Attack B->C + Silyl Enol Ether D Aldol Adduct C->D D->A Product Release

Simplified catalytic cycle for a TADDOL-catalyzed asymmetric aldol reaction.

References

A Comparative Guide to HPLC and GC Methods for the Analysis of p-Menth-1-ene-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of p-Menth-1-ene-3,6-diol, a monoterpenoid with potential therapeutic applications, is critical in various stages of research and drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for the separation and quantification of such compounds. The choice between HPLC and GC is contingent upon the analyte's physicochemical properties, the sample matrix, and the specific analytical requirements. This guide provides a comprehensive cross-validation perspective on HPLC and GC methods for this compound analysis, complete with hypothetical supporting experimental data and detailed protocols.

This compound is a dihydroxy-substituted monoterpene with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol .[1][2] It typically exists as a solid, and its two hydroxyl groups make it a relatively polar and non-volatile compound.[1] These properties are key in determining the most suitable chromatographic approach.

Comparative Performance of HPLC and GC Methods

The decision to employ HPLC or GC for the analysis of this compound involves a trade-off between direct analysis and the potential need for derivatization to enhance volatility. HPLC is well-suited for the direct analysis of polar, non-volatile compounds, while GC offers high resolution and sensitivity for volatile substances. For this compound, a derivatization step is likely necessary for successful GC analysis to increase its volatility and thermal stability.

Below is a table summarizing the expected performance characteristics of hypothetical HPLC and GC methods for the analysis of this compound, based on the analysis of similar compounds.[3][4][5]

Parameter HPLC Method GC Method
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.Required; suitable for volatile and thermally stable compounds (derivatization likely needed).
Sample Preparation Simple dissolution and filtration.May require derivatization to increase volatility.
Instrumentation HPLC system with UV or Evaporative Light Scattering Detector (ELSD).GC system with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2.0%< 2.5%
Limit of Detection (LOD) ng rangepg to ng range (detector dependent)
Analysis Time 10 - 20 minutes15 - 25 minutes (including temperature program)
Advantages Direct analysis without derivatization, non-destructive.[5]High resolution, high sensitivity (especially with MS).
Disadvantages Lower resolution than capillary GC, may have higher detection limits than GC-MS.Derivatization adds complexity and potential for error, not suitable for thermally labile compounds.[5]

Experimental Protocols

The following are detailed, representative experimental protocols for the analysis of this compound using HPLC and GC. These protocols are based on established methods for similar analytes and should serve as a starting point for method development and validation.[3][4][6]

This method is designed for the direct analysis of this compound without derivatization.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or ELSD). Since this compound lacks a strong chromophore, an ELSD or a low-wavelength UV detector would be appropriate.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). For example:

    • 0-10 min: 20-80% B

    • 10-12 min: 80-20% B

    • 12-15 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: 205 nm.

    • ELSD: Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas flow 1.5 L/min.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase composition (e.g., 80:20 water:acetonitrile) to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

This protocol includes a necessary derivatization step to make this compound amenable to GC analysis.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.

2. Derivatization:

  • To a known amount of dried sample or standard, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

  • Heat the mixture at 60-70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. Chromatographic Conditions:

  • Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 260 °C.

  • Injection Mode: Splitless (or split 10:1 depending on concentration).

  • Detector Temperature (FID): 280 °C.

  • MS Conditions (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Method Cross-Validation Workflow

The cross-validation of two analytical methods is essential to ensure they produce comparable results and are both fit for their intended purpose.[7][8][9] This process is guided by regulatory frameworks such as the ICH Q2(R2) and FDA guidelines.[10][11] The workflow involves a systematic comparison of validation parameters.

Caption: Workflow for the cross-validation of HPLC and GC methods.

Conclusion

Both HPLC and GC are powerful and suitable techniques for the analysis of this compound. The selection of the most appropriate method will be dictated by the specific requirements of the analysis.

  • HPLC offers a more direct and straightforward approach, avoiding the need for derivatization, which simplifies sample preparation and reduces potential sources of error. It is an excellent choice for routine quality control where high sample throughput and ease of use are priorities.

  • GC-MS , on the other hand, provides superior sensitivity and selectivity, making it ideal for trace-level analysis or when confirmative identification is required, such as in metabolic studies or impurity profiling. The trade-off is the additional sample preparation step of derivatization.

Ultimately, a thorough cross-validation as outlined above is crucial to demonstrate the equivalency and interchangeability of the two methods for their intended analytical purpose. This ensures data integrity and consistency, regardless of the chosen analytical technique.

References

Safety Operating Guide

Proper Disposal of p-Menth-1-ene-3,6-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. This document provides essential safety and logistical information for the proper disposal of p-Menth-1-ene-3,6-diol, ensuring the protection of laboratory personnel and the environment.

This compound is classified as a flammable liquid and requires careful handling and disposal in accordance with hazardous waste regulations. Adherence to the following procedures is crucial for maintaining a safe laboratory environment.

Hazard Classification and Safety Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety information. The primary hazard associated with this compound is its flammability.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and closed-toe shoes are required.

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use non-sparking tools when handling containers.

  • Ground/bond container and receiving equipment to prevent static discharge.

  • Avoid breathing vapors or mists.

Quantitative Data

Comprehensive, experimentally derived toxicological and ecotoxicological data for this compound is limited in publicly available literature. The following table summarizes available physical and chemical properties, along with predicted environmental and toxicological data. Researchers should handle this compound with care, assuming it may have uncharacterized hazards.

PropertyValue
Physical & Chemical Properties
Molecular FormulaC₁₀H₁₈O₂
Molecular Weight170.25 g/mol
AppearanceSolid or liquid (depending on isomer and purity)
Predicted ADMET Properties
Fish Aquatic ToxicityPredicted to be toxic to aquatic life
BiodegradationAs a terpene derivative, it is expected to be biodegradable[1][2]
Hazard Classification
EPA Hazardous Waste CodeD001 (Ignitability)[3]

Step-by-Step Disposal Protocol

There are no specific experimental protocols for the chemical neutralization of this compound for disposal. The standard and required procedure is to dispose of it as flammable hazardous waste through a licensed environmental services provider.

1. Waste Collection and Segregation:

  • Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, gloves), in a dedicated and compatible waste container.

  • Do not mix with incompatible waste streams, such as strong oxidizing agents.

  • The container must be in good condition, with a secure, tightly sealing lid to prevent leaks and the escape of flammable vapors.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."

  • List all constituents of the waste, including any solvents used.

  • Indicate the approximate concentration or percentage of each component.

  • Affix the appropriate hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.

3. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be in a well-ventilated area, away from ignition sources and high-traffic areas.

  • Ensure secondary containment is used for liquid waste containers to mitigate spills.

4. Disposal Request:

  • Once the waste container is full or has reached the storage time limit set by your institution, arrange for pickup and disposal through your organization's EHS department or a contracted licensed hazardous waste disposal company.

  • Do not pour this compound down the drain. This is a violation of environmental regulations.

Emergency Procedures: Spills

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of the flammable material.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could create a spark.

  • Ventilate: Increase ventilation in the area, if it is safe to do so.

  • Containment and Cleanup: For small spills, use a spill kit with a non-combustible absorbent material (e.g., sand, vermiculite). Do not use paper towels. For large spills, contact your institution's emergency response team.

  • Disposal of Cleanup Materials: All materials used for spill cleanup must be collected in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Step 1: Collection & Segregation cluster_1 Step 2: Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal cluster_4 Emergency Spill Procedure A Collect waste this compound and contaminated materials B Use a compatible, sealable waste container A->B C Segregate from incompatible waste (e.g., oxidizers) B->C D Label container with: 'Hazardous Waste' 'Flammable Liquid' 'this compound' C->D E List all chemical constituents and concentrations D->E F Store in a designated Satellite Accumulation Area (SAA) E->F G Ensure secondary containment for liquid waste F->G H Arrange for pickup via institutional EHS or licensed waste contractor G->H I DO NOT dispose down the drain Spill Spill Occurs Evacuate Evacuate & Alert Personnel Spill->Evacuate Ignition Control Ignition Sources Evacuate->Ignition Cleanup Contain & Clean with Non-Combustible Absorbent Ignition->Cleanup DisposeCleanup Dispose of cleanup materials as hazardous waste Cleanup->DisposeCleanup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling p-Menth-1-ene-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with p-Menth-1-ene-3,6-diol. The following procedures are designed to ensure safe operational conduct and proper disposal, minimizing risks and environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and vapors that may cause eye irritation.
Hand Protection Nitrile or neoprene rubber glovesProvides a barrier against potential skin irritation and absorption.
Skin and Body Protection Flame-retardant lab coat and closed-toe shoesProtects against accidental spills and potential fire hazards.
Respiratory Protection Use in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended.Minimizes inhalation of potentially harmful vapors.

Operational and Handling Plan

Adherence to strict protocols is essential for the safe handling of this compound to minimize exposure and prevent accidents.

Storage:

  • Store in a well-ventilated place and keep the container tightly closed.

  • Keep cool.

  • Store at -20°C for long-term storage.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces.[2]

  • Ground/bond container and receiving equipment.[2]

Handling:

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2]

  • Use only non-sparking tools.[2]

  • Take precautionary measures against static discharge.[2]

  • Avoid contact with skin, eyes, and clothing.

  • Ensure adequate ventilation.

Disposal Plan

Proper disposal of this compound and its waste is crucial for environmental safety and regulatory compliance. Dispose of contents and container to an approved waste disposal plant.

Waste TypeDisposal ProcedureRationale
Unused this compound Collect in a labeled, sealed container for hazardous waste disposal through a licensed contractor.Prevents environmental contamination and adheres to hazardous waste regulations.
Contaminated Labware (e.g., gloves, pipette tips) Place in a designated, sealed hazardous waste bag or container for incineration.Minimizes the risk of exposure to residual chemicals.
Aqueous Waste Solutions Collect in a labeled hazardous waste container. Do not pour down the drain.Prevents the introduction of potentially harmful organic compounds into the water system.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_transfer Transfer this compound prep_materials->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_monitor Monitor Reaction handle_reaction->handle_monitor cleanup_decontaminate Decontaminate Equipment handle_monitor->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate disp_unused Unused Chemical cleanup_segregate->disp_unused disp_contaminated Contaminated Labware cleanup_segregate->disp_contaminated disp_aqueous Aqueous Waste cleanup_segregate->disp_aqueous disp_licensed Dispose via Licensed Contractor disp_unused->disp_licensed disp_contaminated->disp_licensed disp_aqueous->disp_licensed

Safe handling workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.